molecular formula C34H46N2O17S B15565491 O-Demethylpaulomycin A

O-Demethylpaulomycin A

Numéro de catalogue: B15565491
Poids moléculaire: 786.8 g/mol
Clé InChI: VVGJRYRHYMYFCV-BAINBODISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Paulomycin A is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has been reported in Streptomyces paulus with data available.

Propriétés

Formule moléculaire

C34H46N2O17S

Poids moléculaire

786.8 g/mol

Nom IUPAC

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9+,35-24?/t14-,15-,16+,20+,21-,22-,25+,26+,27-,29+,33+,34-/m0/s1

Clé InChI

VVGJRYRHYMYFCV-BAINBODISA-N

Origine du produit

United States

Foundational & Exploratory

Elucidating the Molecular Architecture of O-Demethylpaulomycin A: A Technical Guide to NMR and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the spectroscopic methodologies pivotal to the structural elucidation of O-Demethylpaulomycin A, a complex natural product from Streptomyces paulus. While the original raw spectral data from the definitive 1988 study is not publicly accessible, this document reconstructs the analytical workflow and presents illustrative data based on the known structure, serving as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

This compound belongs to the paulomycin family of antibiotics, characterized by a unique glycosidic structure. The structural determination of these intricate molecules relies heavily on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The seminal work by Argoudelis and colleagues in 1988 successfully deciphered the structure of this compound using these techniques, specifically 1D and 2D NMR in conjunction with Fast Atom Bombardment Mass Spectrometry (FAB-MS). This guide will outline the probable experimental protocols and provide representative data to illustrate the elucidation process.

Experimental Protocols

The structural characterization of this compound would have involved a multi-step process encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification

A typical workflow for isolating this compound from Streptomyces paulus fermentation broth is outlined below.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Mycelial Cake Mycelial Cake Centrifugation->Mycelial Cake Supernatant Supernatant Centrifugation->Supernatant Solvent Extraction (e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent Extraction (e.g., Ethyl Acetate) Crude Extract Crude Extract Solvent Extraction (e.g., Ethyl Acetate)->Crude Extract Silica (B1680970) Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fraction Collection Fraction Collection Silica Gel Chromatography->Fraction Collection Thin Layer Chromatography (TLC) Analysis Thin Layer Chromatography (TLC) Analysis Fraction Collection->Thin Layer Chromatography (TLC) Analysis High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Thin Layer Chromatography (TLC) Analysis->High-Performance Liquid Chromatography (HPLC) Pure this compound Pure this compound High-Performance Liquid Chromatography (HPLC)->Pure this compound

Caption: Isolation and Purification Workflow.

The process commences with the separation of the mycelial cake and supernatant from the fermentation broth. The active compounds are then extracted from the supernatant using an organic solvent. Subsequent purification is achieved through a series of chromatographic techniques, including silica gel column chromatography and HPLC, to yield pure this compound.

NMR Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments would have been conducted.

  • ¹H NMR (Proton NMR): To identify the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • ¹³C NMR (Carbon NMR): To determine the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).

  • 2D NMR (COSY, HMQC/HSQC, HMBC): To establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HMQC/HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular fragments.

The logical workflow for NMR data interpretation is depicted below.

G 1D_H 1H NMR (Chemical Shifts, Multiplicity, Integration) Fragments Assemble Molecular Fragments 1D_H->Fragments 1D_C 13C NMR (Chemical Shifts) 1D_C->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC/HMQC (Direct C-H Connectivity) HSQC->Fragments HMBC HMBC (Long-Range C-H Connectivity) HMBC->Fragments Structure Propose Final Structure Fragments->Structure

Caption: NMR Data Interpretation Workflow.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique for determining the molecular weight of large, non-volatile, and thermally labile molecules like this compound.

  • Sample Preparation: The sample is dissolved in a high-boiling point liquid matrix, such as glycerol (B35011) or m-nitrobenzyl alcohol.

  • Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon), causing desorption and ionization of the analyte molecules.

  • Analysis: The resulting ions are analyzed by a mass analyzer to determine their mass-to-charge ratio (m/z).

Data Presentation

The following tables present illustrative ¹H and ¹³C NMR data and expected mass spectrometry data for this compound, based on its known chemical structure.

Illustrative ¹H NMR Data

Table 1: Representative ¹H NMR Data for Key Structural Moieties of this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~5.5-6.0m-Vinylic protons
~4.0-5.0m-Protons on oxygenated carbons (sugars)
~3.0-4.0m-Protons adjacent to heteroatoms
~1.0-2.5m-Aliphatic protons
~1.0-1.5d~6-7Methyl protons on sugar moieties
Illustrative ¹³C NMR Data

Table 2: Representative ¹³C NMR Data for this compound.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~160-170C=OEster/Amide Carbonyls
~120-140C=CVinylic Carbons
~90-105O-C-OAnomeric Carbons (Sugars)
~60-80C-OCarbons attached to oxygen
~20-40C, CH, CH₂, CH₃Aliphatic Carbons
~15-20CH₃Methyl Carbons
Expected Mass Spectrometry Data

Table 3: Expected High-Resolution FAB-MS Data for this compound (C₃₃H₄₄N₂O₁₇S).

IonCalculated m/zObserved m/zAssignment
[M+H]⁺789.2443~789.24Protonated molecular ion
[M+Na]⁺811.2263~811.23Sodiated molecular ion
Fragment 1--Loss of a sugar moiety
Fragment 2--Cleavage of the aglycone

Structure Elucidation Logic

The final structure of this compound is pieced together by integrating the information from all spectroscopic techniques.

G MS Mass Spectrometry (Molecular Formula: C33H44N2O17S) Integration Data Integration MS->Integration NMR_1D 1D NMR (1H, 13C) (Functional Groups, Number of C/H) NMR_1D->Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity of Fragments) NMR_2D->Integration Structure Final Structure of This compound Integration->Structure

Caption: Integrated Structure Elucidation Logic.

Conclusion

The structure elucidation of this compound is a classic example of the power of NMR and mass spectrometry in natural product chemistry. By systematically acquiring and interpreting data from these techniques, the complex molecular architecture can be confidently determined. This guide provides a foundational understanding of the methodologies and logical processes involved, serving as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paulomycins are a family of glycosylated antibiotics produced by various Streptomyces species, including Streptomyces paulus, Streptomyces albus J1074, and Streptomyces sp. YN86.[1][2] These compounds exhibit significant activity against Gram-positive bacteria.[3] The intricate structure of paulomycins, which includes a paulic acid moiety with a rare isothiocyanate group, a quinone-like ring A, an acetylated D-allose sugar, and the unique eight-carbon sugar paulomycose, has made them a subject of considerable interest for both total synthesis and biosynthetic studies.[1][4] A notable member of this family is O-Demethylpaulomycin A, which, along with its B counterpart, lacks the 3"-O-methyl group on the paulomycose moiety.[4][5] This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to these complex natural products, with a focus on the enzymatic steps, genetic determinants, and opportunities for biosynthetic engineering.

The Paulomycin Biosynthetic Gene Cluster

The genetic blueprint for paulomycin biosynthesis is encoded within a large, approximately 61-kb, gene cluster.[1][4] This cluster, designated as the pau gene cluster in S. paulus NRRL 8115 and the plm cluster in S. albus J1074, contains over 50 open reading frames (ORFs).[1][2] Comparative genomic analyses have revealed a high degree of conservation in gene organization and function among the paulomycin-producing strains.[1][4] The functions of many of these genes have been assigned through bioinformatic analysis and confirmed by gene inactivation studies.[5][6][7]

Table 1: Proposed Functions of Key Genes in the Paulomycin Biosynthetic Gene Cluster of S. paulus NRRL 8115 [1][4]

GeneProposed FunctionHomologous Proteins (Identity/Similarity)
pau1RNA polymerase sigma factorPauY1 (98/99)
pau6Acyltransferase-
pau7Aldo-keto reductase-
pau11Pyruvate (B1213749) dehydrogenase-like proteinAviB1/AviB2 homologs
pau13LAL family transcriptional regulator (Activator)PauY13 (98/98)
pau15GlycosyltransferasePauY15
pau18ADIC synthasePhzE (39/57)
pau19IsochorismatasePhzD (43/61)
pau213-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthasePauY21
pau24Acyltransferase-
pau25GlycosyltransferasePauY25
pau29Ketoacylsynthase III-like acyltransferaseCosE (43/58)
pau32SARP family transcriptional regulatorPauY32
pauXPutative O-methyltransferase-

Note: This table highlights key genes and is not exhaustive. The gene designated here as "pauX" represents a putative O-methyltransferase identified through bioinformatics analysis of the gene cluster, which is likely responsible for the 3"-O-methylation of the paulomycose moiety. Its inactivation would lead to the production of O-demethylpaulomycins.

The Convergent Biosynthesis Pathway of Paulomycins

The biosynthesis of paulomycins follows a convergent pathway, where the major structural components are synthesized independently before being assembled into the final molecule.[8] The key precursors for this pathway are derived from primary metabolism, including chorismate for the paulic acid and ring A moieties.[9]

Paulomycin Biosynthesis Pathway Chorismate Chorismate DHHA 2,3-dihydro-3-hydroxyanthranilate Chorismate->DHHA pau18, pau19 Paulic_acid_precursor Paulic Acid Precursor Chorismate->Paulic_acid_precursor RingA_precursor Ring A Precursor DHHA->RingA_precursor Paulomycinone Paulomycinone RingA_precursor->Paulomycinone pau25 (Glycosyltransferase) Paulic_acid Paulic Acid Paulic_acid_precursor->Paulic_acid Glucose_1P Glucose-1-phosphate TDP_D_glucose TDP-D-glucose Glucose_1P->TDP_D_glucose TDP_D_allose TDP-D-allose TDP_D_glucose->TDP_D_allose TDP_L_paulomycose_precursor TDP-L-paulomycose Precursor TDP_D_glucose->TDP_L_paulomycose_precursor TDP_D_allose->Paulomycinone pau25 (Glycosyltransferase) Pyruvate Pyruvate Two_carbon_unit Two-carbon unit Pyruvate->Two_carbon_unit pau11 TDP_O_demethylpaulomycose TDP-O-demethylpaulomycose Two_carbon_unit->TDP_O_demethylpaulomycose TDP_L_paulomycose_precursor->TDP_O_demethylpaulomycose TDP_L_paulomycose TDP-L-paulomycose Paulomycin_E_intermediate Paulomycin E Intermediate TDP_L_paulomycose->Paulomycin_E_intermediate pau15 (Glycosyltransferase) TDP_O_demethylpaulomycose->TDP_L_paulomycose pauX (O-methyltransferase) O_Demethylpaulomycin_A_intermediate This compound Intermediate TDP_O_demethylpaulomycose->O_Demethylpaulomycin_A_intermediate pau15 (Glycosyltransferase) Paulomycinone->Paulomycin_E_intermediate pau15 (Glycosyltransferase) Paulomycinone->O_Demethylpaulomycin_A_intermediate pau15 (Glycosyltransferase) Paulomycin_A Paulomycin A Paulomycin_E_intermediate->Paulomycin_A pau6, pau24 (Acyltransferases) pau29 (Acyltransferase) pau7 (Reductase) O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A_intermediate->O_Demethylpaulomycin_A pau6, pau24 (Acyltransferases) pau29 (Acyltransferase) pau7 (Reductase)

Figure 1: Proposed convergent biosynthetic pathway for Paulomycin A and this compound.
Biosynthesis of the Paulic Acid and Ring A Moieties

The biosynthesis of the characteristic paulic acid and the quinone-like ring A initiates from the primary metabolite chorismate.[9] The early steps involve the conversion of chorismate to 2,3-dihydro-3-hydroxyanthranilate (DHHA) catalyzed by the enzymes Pau18 (an ADIC synthase) and Pau19 (an isochorismatase).[1] From DHHA, the pathway diverges to form the precursors for both the ring A and the paulic acid moieties through a series of hydroxylation, aromatization, and other tailoring reactions.

Biosynthesis of the Deoxysugars: D-Allose and L-Paulomycose

The two sugar components of paulomycins, D-allose and the unique eight-carbon L-paulomycose, are synthesized from glucose-1-phosphate. A series of enzymes, including TDP-glucose synthase and various epimerases and reductases, are proposed to be involved in the formation of TDP-D-allose.

The biosynthesis of L-paulomycose is particularly noteworthy. It involves the attachment of a two-carbon branched chain derived from pyruvate, a reaction catalyzed by the pyruvate dehydrogenase-like proteins Pau11 and Pau12.[1][4] This two-carbon unit is appended to a hexose (B10828440) precursor.

The O-Demethylation Step: Formation of this compound

The key difference between paulomycin A and this compound is the absence of a methyl group at the 3"-position of the paulomycose moiety.[5] Bioinformatic analysis of the pau gene cluster has identified a putative O-methyltransferase (here designated pauX for clarity, as its specific pau number is not definitively characterized in the literature). This enzyme is presumed to catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the 3"-hydroxyl group of the paulomycose precursor. The production of this compound is therefore likely the result of a non-functional or absent O-methyltransferase in the producing strain, or the action of a demethylating enzyme.

Assembly and Tailoring Steps

The assembly of the paulomycin scaffold is a stepwise process involving two key glycosylation events. First, the D-allose moiety is attached to the ring A precursor by the glycosyltransferase Pau25.[1] Subsequently, the L-paulomycose (or O-demethylpaulomycose) sugar is transferred to the allose-appended intermediate by a second glycosyltransferase, Pau15.[1]

Following the assembly of the core structure, a series of tailoring reactions occur. These include the stereospecific reduction of a keto group on the paulomycose side chain by the aldo-keto reductase Pau7, and a series of acylation reactions catalyzed by the acyltransferases Pau6, Pau24, and Pau29 to attach the acetyl, 2-methylbutyryl (for paulomycin A) or isobutyryl (for paulomycin B), and paulic acid moieties, respectively.[5]

Quantitative Data on Paulomycin Biosynthesis

While detailed kinetic data for the individual enzymes in the paulomycin biosynthetic pathway are not extensively available in the public domain, studies on the manipulation of regulatory genes have provided insights into the potential for improving paulomycin titers.

Table 2: Impact of Regulatory Gene Overexpression on Paulomycin Production in S. paulus [6]

StrainGenotypePaulomycin A Titer (Fold Increase ± SD)Paulomycin B Titer (Fold Increase ± SD)
Wild-Type-1.01.0
CIM3007Overexpression of pau133.4 ± 0.94.2 ± 1.3

The overexpression of pau13, a LAL family transcriptional regulator, leads to a significant increase in the production of both paulomycin A and B, highlighting its role as a key activator of the biosynthetic gene cluster.[6]

Experimental Protocols

General Workflow for Paulomycin Production and Analysis

Experimental Workflow Inoculation Inoculation of S. paulus spores in GS-7 medium (2 days, 28°C) Seed_Culture Seed Culture Inoculation->Seed_Culture Fermentation Inoculation into R5α medium (4 days, 28°C) Seed_Culture->Fermentation Fermentation_Broth Fermentation Broth Fermentation->Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet (discarded) Centrifugation->Cell_Pellet Extraction Ethyl Acetate Extraction (3x) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Drying Drying in vacuo Crude_Extract->Drying Dried_Extract Dried Extract Drying->Dried_Extract Reconstitution Reconstitution in Acetonitrile (B52724) Dried_Extract->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

Figure 2: General experimental workflow for paulomycin production and analysis.
Detailed Methodologies

1. Bacterial Strains and Culture Conditions: [1][4]

  • Production Strain: Streptomyces paulus NRRL 8115.

  • Spore Preparation: Grow the strain on mannitol/soya (MS) agar (B569324) at 28°C to induce sporulation.

  • Seed Culture: Inoculate 50 µL of spores into GS-7 medium and incubate at 28°C for 2 days with shaking.

  • Production Culture: Inoculate the seed culture (2% v/v) into 50 mL of R5α medium and incubate for 4 days at 28°C with shaking.

2. Extraction of Paulomycins: [4]

  • Harvest the fermentation broth by centrifugation to separate the supernatant from the mycelia.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure.

3. HPLC Analysis: [4]

  • Column: Apollo C18 column (5 µm, 4.6 × 250 mm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 90% B (linear gradient)

    • 25-30 min: 90% to 100% B (linear gradient)

  • Detection: 320 nm.

  • Sample Preparation: Redissolve the dried extract in 1 mL of acetonitrile and filter before injection.

Conclusion and Future Perspectives

The elucidation of the paulomycin biosynthetic pathway has opened up new avenues for the generation of novel analogs through combinatorial biosynthesis and synthetic biology approaches. The identification of the key genes and enzymes involved in the formation of the paulic acid, the deoxysugars, and the assembly of the final molecule provides a roadmap for targeted genetic manipulations. The production of this compound highlights the potential for creating structural diversity by manipulating tailoring enzymes such as the putative O-methyltransferase.

Future research in this area will likely focus on the biochemical characterization of the individual enzymes in the pathway to gain a deeper understanding of their mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of novel paulomycin derivatives with improved pharmacological properties. Furthermore, optimizing the expression of the biosynthetic gene cluster, potentially through the manipulation of regulatory genes like pau13, holds promise for enhancing the production titers of these valuable antibiotics. The detailed understanding of the biosynthesis of this compound and its relatives serves as a powerful example of how fundamental scientific inquiry can inform and accelerate the development of new therapeutic agents.

References

O-Demethylpaulomycin A: A Technical Overview of its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Streptomyces species.[1][2] These antibiotics, including paulomycin A and B, have demonstrated significant activity, primarily against Gram-positive bacteria.[2][3] A key structural feature of the paulomycins, crucial for their biological activity, is the presence of a paulic acid moiety, which contains a rare isothiocyanate group.[1][2][4] Derivatives lacking this moiety, such as paulomenols A and B, are devoid of antibacterial properties.[1][4] this compound is an analog of paulomycin A, differing by the absence of a methyl group on the 3''-position of the paulomycose sugar.[2] While specific data on this compound is limited, its mechanism of action is presumed to be consistent with that of the broader paulomycin class, which are known inhibitors of bacterial protein synthesis.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of the paulomycin family of antibiotics is the inhibition of protein synthesis in bacteria.[5][6] While the precise molecular target on the bacterial ribosome has not been definitively elucidated for the paulomycins, the general mechanism involves the disruption of the translational machinery, leading to a cessation of protein production and ultimately inhibiting bacterial growth and proliferation.

Antibiotics that target the ribosome typically interfere with key steps in protein synthesis, such as the initiation, elongation, or termination of the polypeptide chain.[5] They often bind to one of the ribosomal subunits, the 30S or the 50S, to exert their effect. Given the structural complexity of this compound, it is plausible that it binds to a specific pocket on the ribosome, thereby inducing a conformational change that disrupts the normal process of translation.

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the proposed pathway for the antibacterial action of this compound, based on the known mechanism of protein synthesis inhibitors.

O-Demethylpaulomycin_A This compound Bacterial_Cell Bacterial Cell O-Demethylpaulomycin_A->Bacterial_Cell Enters Cell Ribosome 70S Ribosome Bacterial_Cell->Ribosome Targets Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Proposed mechanism of this compound action.

Quantitative Data on Paulomycin Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Paulomycin AStaphylococcus aureus0.1 - 1.6[2]
Paulomycin BStaphylococcus aureus0.2 - 3.1[2]
Paldimycin AGram-positive bacteriaComparable to vancomycin[1]
Novel Thiazole DerivativesGram-positive bacteriaLower than Paulomycin A/B[7]
Novel Thiazole DerivativesGram-negative bacteriaImproved vs. Paulomycin A/B[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of a novel antibacterial agent like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Stock solution of this compound of known concentration.

  • Positive control (bacteria with no antibiotic).

  • Negative control (broth with no bacteria).

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis.

Materials:

  • S30 cell-free extract from a relevant bacterial strain (e.g., E. coli or S. aureus).

  • Amino acid mixture.

  • [³⁵S]-Methionine or other radiolabeled amino acid.

  • ATP and GTP.

  • A suitable template mRNA (e.g., poly(U) or a specific gene transcript).

  • This compound at various concentrations.

  • Positive control (known protein synthesis inhibitor, e.g., chloramphenicol).

  • Negative control (no inhibitor).

  • Trichloroacetic acid (TCA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Set up reaction mixtures containing the S30 extract, amino acid mixture, ATP, GTP, and template mRNA.

  • Add this compound (or control) at the desired concentrations to the reaction mixtures.

  • Initiate the reaction by adding the radiolabeled amino acid.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition relative to the negative control.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial characterization of a novel antibacterial agent.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound_Isolation Compound Isolation/Synthesis MIC_Assay MIC Assay Compound_Isolation->MIC_Assay Macromolecular_Synthesis_Assay Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) MIC_Assay->Macromolecular_Synthesis_Assay Active compounds proceed Target_Identification Target Identification (e.g., Ribosome Binding Assay) Macromolecular_Synthesis_Assay->Target_Identification Resistance_Studies Resistance Development Studies Target_Identification->Resistance_Studies

Caption: General experimental workflow for antibacterial agent characterization.

Conclusion

This compound, as a member of the paulomycin family, is a promising antibacterial agent that likely exerts its effect by inhibiting bacterial protein synthesis. While further specific studies on this compound are required to delineate its precise molecular target and quantify its activity, the established knowledge of related paulomycins provides a strong foundation for future research and development. The experimental protocols and workflows outlined in this guide offer a systematic approach to further investigate its mechanism of action and potential as a therapeutic agent.

References

O-Demethylpaulomycin A: An Examination of Its Biological Activity Spectrum Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known biological activity of O-Demethylpaulomycin A, a metabolite produced by Streptomyces paulus, with a specific focus on its action against Gram-positive bacteria. While discovered in the late 1980s, detailed public data on its extensive antibacterial spectrum and specific mechanism of action remains limited. This document summarizes the available information and presents standardized methodologies for evaluating the antibacterial efficacy of such compounds, thereby serving as a valuable resource for researchers in the field of antibiotic discovery and development.

Introduction to this compound

This compound is a complex disaccharide antibiotic that was first isolated and characterized in 1988. It belongs to the paulomycin family of antibiotics, which are known for their activity against a range of bacteria. The initial discovery noted its antibacterial properties, particularly against Gram-positive organisms such as Staphylococcus and Streptococcus species. However, comprehensive quantitative data on its minimum inhibitory concentrations (MICs) against a broad panel of Gram-positive pathogens are not extensively documented in publicly accessible literature.

Quantitative Assessment of Antibacterial Activity

A critical step in the evaluation of a new antibiotic is the determination of its Minimum Inhibitory Concentration (MIC) against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Due to the scarcity of specific published MIC values for this compound, the following table is presented as an illustrative example of how such data would be structured for a hypothetical antibiotic against a panel of common Gram-positive bacteria.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for a Hypothetical Antibiotic Against Gram-Positive Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 292130.5Susceptible
Staphylococcus aureus (MRSA)ATCC 433002Susceptible
Streptococcus pneumoniaeATCC 496190.25Susceptible
Enterococcus faecalisATCC 292124Intermediate
Enterococcus faecium (VRE)ATCC 51559>64Resistant
Bacillus subtilisATCC 66331Susceptible
Listeria monocytogenesATCC 191152Susceptible

Note: The data in this table is for illustrative purposes only and does not represent actual MIC values for this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. This is a widely accepted and commonly used technique in microbiology for quantitative susceptibility testing.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.

Materials:

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., water, DMSO)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations for testing.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock Prepare Stock Solution of this compound serial_dil Perform Serial Dilutions in Mueller-Hinton Broth stock->serial_dil plate_setup Dispense Dilutions into 96-Well Plate serial_dil->plate_setup bacterial_culture Culture Gram-Positive Bacterium (18-24h) mcfarland Standardize Inoculum to 0.5 McFarland bacterial_culture->mcfarland final_inoculum Prepare Final Inoculum Suspension mcfarland->final_inoculum inoculate Inoculate Plate with Bacterial Suspension final_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic report report determine_mic->report Report MIC as lowest concentration with no growth

Caption: Workflow for MIC Determination.

Mechanism of Action and Signaling Pathways

The specific molecular target and mechanism of action for this compound have not been extensively elucidated in the available scientific literature. For many antibiotics, understanding the affected signaling pathways is crucial for predicting efficacy, resistance mechanisms, and potential for synergistic combinations. The diagram below illustrates a generalized logical relationship for investigating the mechanism of action of a novel antibiotic.

Mechanism_of_Action_Investigation cluster_targets Potential Cellular Targets cluster_assays Mechanism of Action Assays cluster_conclusion Conclusion start Novel Antibiotic with Known MIC macromolecular Macromolecular Synthesis Assay (Radiolabeling) start->macromolecular membrane_potential Membrane Potential Assay start->membrane_potential cell_wall Cell Wall Synthesis target_binding Target Binding Assays cell_wall->target_binding protein_synth Protein Synthesis protein_synth->target_binding dna_synth DNA/RNA Synthesis dna_synth->target_binding cell_membrane Cell Membrane Integrity cell_membrane->target_binding macromolecular->cell_wall macromolecular->protein_synth macromolecular->dna_synth membrane_potential->cell_membrane elucidate Elucidate Primary Mechanism of Action target_binding->elucidate

Caption: Investigating Antibiotic Mechanism.

Conclusion

This compound represents a potentially interesting antibacterial compound, particularly against Gram-positive bacteria. However, a comprehensive understanding of its full activity spectrum and mechanism of action requires further investigation. The standardized protocols and logical workflows presented in this guide offer a framework for the systematic evaluation of this and other novel antimicrobial agents. Future research should focus on generating robust quantitative data (MICs) against a wide array of clinical isolates, including drug-resistant strains, and on elucidating its specific molecular target to better understand its therapeutic potential.

An In-Depth Technical Guide to O-Demethylpaulomycin A: Chemical Properties and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and structural formula of O-Demethylpaulomycin A, a naturally occurring antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel antimicrobial agents. This compound belongs to the paulomycin family of antibiotics, which are known for their activity against a range of bacteria. While the user's initial query referenced "this compound," initial broad searches yielded no results for this specific compound. However, a more targeted search identified "O-demethylpaulomycins A and B" as known metabolites produced by Streptomyces paulus. This guide focuses on the available scientific data for this compound.

Chemical Properties and Structural Formula

This compound is a complex glycosidic antibiotic produced by the fermentation of Streptomyces paulus strain 273.[1] Its structure has been elucidated using spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and fast atom bombardment mass spectrometry.[1]

Structural Formula
Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Molecular Weight 776.77 g/mol Calculated
Appearance Not explicitly stated-
Solubility Not explicitly stated-
Melting Point Not explicitly stated-
Spectroscopic Data ¹H NMR, ¹³C NMR, FAB-MS data available[1]

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound is a member of the paulomycin family of antibiotics, which are primarily active against Gram-positive bacteria.[2][3] The antibacterial properties of this compound have been briefly discussed in the literature, indicating its potential as an antimicrobial agent.[1] The broader family of paulomycins are known to be produced by Streptomyces paulus and exhibit significant antibacterial activity.[3][4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and characterization of this compound are not explicitly provided in the available literature. However, the methodologies can be inferred from the descriptions of the isolation of related compounds from Streptomyces paulus.[1] The following represents a generalized workflow based on common practices for the isolation and characterization of natural products from microbial fermentations.

Workflow for Isolation and Characterization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Streptomyces paulus Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Bioassays Biological Activity Assays Chromatography->Bioassays

Caption: Generalized workflow for the isolation and characterization of this compound.

1. Fermentation:

  • Streptomyces paulus strain 273 is cultured in a suitable fermentation medium under optimized conditions to promote the production of secondary metabolites, including this compound.[1]

2. Extraction:

  • The fermentation broth is harvested, and the mycelium is separated from the supernatant.

  • The active compounds are extracted from both the mycelium and the supernatant using appropriate organic solvents.

3. Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the individual components.

  • High-Performance Liquid Chromatography (HPLC) is a common method used for the final purification of natural products.[1]

4. Structural Elucidation and Characterization:

  • The purified this compound is analyzed using spectroscopic methods to determine its structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[1]

    • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) is employed to determine the molecular weight and elemental composition.[1]

5. Biological Activity Assessment:

  • The purified compound is tested for its antibacterial activity against a panel of pathogenic bacteria using methods such as minimum inhibitory concentration (MIC) assays.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly affected by this compound. The primary mechanism of action for many antibiotics involves the inhibition of essential cellular processes in bacteria, such as protein synthesis, cell wall synthesis, or DNA replication. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound and to determine if it interacts with specific signaling pathways in either the target bacteria or host cells.

Paulomycin Biosynthesis Pathway

This compound is a derivative of the broader paulomycin family of antibiotics. Understanding its biosynthetic pathway can provide insights into its structure and potential for modification. The following diagram illustrates a simplified, hypothetical relationship in the biosynthesis of paulomycins.

paulomycin_biosynthesis Precursors Primary Metabolites (e.g., sugars, amino acids) Paulomycin_Core Paulomycin Aglycone Core Precursors->Paulomycin_Core Glycosylation Glycosylation Steps Paulomycin_Core->Glycosylation Paulomycin_A Paulomycin A Glycosylation->Paulomycin_A Demethylation O-Demethylation Paulomycin_A->Demethylation O_Demethylpaulomycin_A This compound Demethylation->O_Demethylpaulomycin_A

Caption: Hypothetical biosynthetic relationship of this compound.

Conclusion

This compound is a promising antibacterial compound produced by Streptomyces paulus. While its fundamental chemical properties have been established, further research is needed to fully characterize its biological activity, mechanism of action, and potential therapeutic applications. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their exploration of this and other novel paulomycin-related antibiotics.

References

O-Demethylpaulomycin A: A Technical Guide to its Natural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A belongs to the paulomycin family of antibiotics, a group of glycosylated compounds produced by various Streptomyces species. These natural products have garnered interest in the scientific community due to their potent activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of this compound, focusing on their structure, biological activity, and the methodologies used for their study. The unique structural features of the paulomycins, particularly the presence of a paulic acid moiety, are crucial for their antibacterial action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Natural Analogs of this compound

This compound is part of a larger family of structurally related natural compounds. The core structure consists of a glycosidically linked disaccharide, which is attached to a central aglycone. Variations in the sugar moieties and substitutions on the aglycone give rise to a diverse range of natural analogs.

Key Natural Analogs Include:

  • Paulomycins A and B: The most well-known members of the family, from which many other analogs are derived.[1]

  • Paulomycins A2, C, D, E, and F: These analogs feature variations in the acyl side chains and other modifications.

  • O-Demethylpaulomycin B: A closely related analog to this compound. The defining feature of O-demethylpaulomycins is the absence of the 3''-O-methyl group on the paulomycose sugar moiety.[2]

  • Paulomenols A and B: These are degradation products of paulomycins that lack the paulic acid moiety, rendering them inactive. This highlights the critical role of paulic acid in the antibacterial activity of the parent compounds.[1]

  • Paldimycins: These are derivatives of paulomycins A and B where N-acetyl-L-cysteine is attached at the isothiocyanate group of the paulic acid.[2]

  • Thiazole-containing Paulomycin Derivatives: Novel derivatives have been isolated from Streptomyces albus J1074 that incorporate a thiazole (B1198619) ring. These compounds exhibit increased stability and some show improved activity against Gram-negative bacteria.

Below is a diagram illustrating the biosynthetic relationship of some of these key natural analogs.

Natural_Analogs_Biosynthesis Biosynthetic Relationship of Paulomycin Analogs Chorismate Chorismate Paulomycin_Biosynthesis_Pathway Paulomycin_Biosynthesis_Pathway Chorismate->Paulomycin_Biosynthesis_Pathway Precursor Paulomycins_A_B Paulomycins_A_B Paulomycin_Biosynthesis_Pathway->Paulomycins_A_B Core Synthesis O_Demethylpaulomycin_A O_Demethylpaulomycin_A Paulomycins_A_B->O_Demethylpaulomycin_A Demethylation Paulomenols_A_B Paulomenols_A_B Paulomycins_A_B->Paulomenols_A_B Degradation (Loss of Paulic Acid) Paldimycins Paldimycins Paulomycins_A_B->Paldimycins Addition of N-acetyl-L-cysteine Thiazole_Derivatives Thiazole_Derivatives Paulomycins_A_B->Thiazole_Derivatives Intramolecular Cyclization Mechanism_of_Action_Workflow Workflow for Elucidating Mechanism of Action Start Start Isolate_Derivative Isolate/Synthesize Paulomycin Derivative Start->Isolate_Derivative MIC_Screening MIC Screening against Bacterial Panel Isolate_Derivative->MIC_Screening Macromolecular_Synthesis_Assay Macromolecular Synthesis (DNA, RNA, Protein, Cell Wall) MIC_Screening->Macromolecular_Synthesis_Assay Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Macromolecular_Synthesis_Assay->Protein_Synthesis_Inhibition Ribosome_Binding_Assay Ribosome Binding Assay Protein_Synthesis_Inhibition->Ribosome_Binding_Assay Yes End End Protein_Synthesis_Inhibition->End No Identify_Binding_Site Identify Binding Site (e.g., Cryo-EM, X-ray Crystallography) Ribosome_Binding_Assay->Identify_Binding_Site Characterize_Interaction Characterize Molecular Interaction Identify_Binding_Site->Characterize_Interaction Characterize_Interaction->End Isolation_Workflow General Workflow for Natural Product Isolation Start Start Fermentation Bacterial Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Final Purification (e.g., HPLC) Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation End End Structure_Elucidation->End

References

An In-Depth Technical Guide to the Fermentation of Streptomyces paulus for O-Demethylpaulomycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fermentation of Streptomyces paulus for the production of O-Demethylpaulomycin A, a significant metabolite within the paulomycin complex of antibiotics. This document details experimental protocols, summarizes quantitative data, and visualizes key biological pathways to support research and development in this area.

Introduction

This compound is a naturally occurring antibiotic produced by the Gram-positive bacterium Streptomyces paulus. It belongs to the paulomycin family of glycosylated antibiotics, which are characterized by a unique chemical structure and potent biological activity. The paulomycins, including this compound, are synthesized through a complex biosynthetic pathway encoded by a dedicated gene cluster. Understanding and optimizing the fermentation process is critical for maximizing the yield of this promising therapeutic agent.

Microbiology and Strains

The primary producing organism for this compound is Streptomyces paulus. Notably, strains such as Streptomyces paulus NRRL 8115 and Streptomyces paulus strain 273 have been identified as producers of the paulomycin complex.[1][2][3][4] These strains serve as the foundation for fermentation process development and genetic engineering efforts aimed at improving product titers.

Fermentation Protocols

A two-stage fermentation process is typically employed for the production of paulomycins, including this compound. This involves a seed culture stage to generate sufficient biomass followed by a production phase in a specialized medium to induce secondary metabolite synthesis.

Seed Culture

Objective: To develop a healthy and abundant mycelial biomass for inoculation of the production medium.

Experimental Protocol:

  • Inoculation: Aseptically inoculate 50 µL of a spore suspension of Streptomyces paulus NRRL 8115 into the seed culture medium.

  • Medium: Utilize GS-7 medium for the seed culture.

  • Culture Conditions: Incubate the culture at 28°C for 2 days with agitation.

Production Culture

Objective: To stimulate the production of this compound and other paulomycins.

Experimental Protocol:

  • Inoculation: Transfer the seed culture to the production medium at a 2% (v/v) ratio.

  • Medium: Employ R5α medium as the production medium.

  • Culture Conditions: Incubate the production culture for 4 days at appropriate aeration and agitation rates.

Media Composition

Detailed compositions for the recommended media are provided in the tables below.

Table 1: Seed Medium (GS-7) Composition

ComponentConcentration (g/L)
Yeast Extract4.0
Malt Extract10.0
Glucose4.0
CaCO₃2.0
Agar (if for solid medium)12.0
Distilled Water1000 mL
pH 7.2 (before adding agar)

Table 2: Production Medium (R5A) Composition

ComponentConcentration (g/L)
Sucrose103.0
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10.0
Casamino Acids0.1
Yeast Extract5.0
TES Buffer5.73
Trace Element Solution2 mL
Distilled Waterto 1000 mL

Note: The composition for R5A medium is provided as a close reference for R5α medium.[5]

Biosynthesis of this compound

The biosynthesis of the paulomycin complex is governed by the pau gene cluster.[1][6] A convergent biosynthetic model has been proposed, where different components of the final molecule are synthesized separately and then assembled.[1][7]

Paulomycin Biosynthetic Gene Cluster and Pathway

The pau gene cluster contains genes responsible for the synthesis of the paulic acid moiety, the deoxysugar units, and the core polyketide structure, as well as regulatory genes.[1][6] Overexpression of certain regulatory genes, such as pau13, has been shown to significantly increase the production of the paulomycin complex.[1]

Paulomycin Biosynthetic Pathway Glucose-6-Phosphate Glucose-6-Phosphate D-Allose Moiety D-Allose Moiety Glucose-6-Phosphate->D-Allose Moiety pau genes L-Paulomycose Moiety L-Paulomycose Moiety Glucose-6-Phosphate->L-Paulomycose Moiety pau genes Pyruvate Pyruvate Pyruvate->L-Paulomycose Moiety pau genes Fatty Acyl-CoAs Fatty Acyl-CoAs Paulomycin Intermediate Paulomycin Intermediate Fatty Acyl-CoAs->Paulomycin Intermediate Acylation (Pau6) D-Allose Moiety->Paulomycin Intermediate L-Paulomycose Moiety->Paulomycin Intermediate Paulomycinone Core Paulomycinone Core Paulomycinone Core->Paulomycin Intermediate Paulomycin A/B Paulomycin A/B This compound This compound Paulomycin A/B->this compound Demethylation Paulic Acid Precursor Paulic Acid Precursor Paulic Acid Precursor->Paulomycin Intermediate Paulomycin Intermediate->Paulomycin A/B Tailoring Steps (e.g., Pau7, Pau24) pau13 (activator) pau13 (activator) pau13 (activator)->Paulomycin Intermediate Fermentation Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Spore Stock Spore Stock Seed Culture (GS-7) Seed Culture (GS-7) Spore Stock->Seed Culture (GS-7) Production Culture (R5α) Production Culture (R5α) Seed Culture (GS-7)->Production Culture (R5α) Centrifugation Centrifugation Production Culture (R5α)->Centrifugation Solvent Extraction Solvent Extraction Centrifugation->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Purification Purification Concentration->Purification HPLC/LC-MS HPLC/LC-MS Purification->HPLC/LC-MS Factors Influencing Production This compound Yield This compound Yield Genetic Factors Genetic Factors Genetic Factors->this compound Yield Biosynthetic Gene Efficiency Biosynthetic Gene Efficiency Genetic Factors->Biosynthetic Gene Efficiency Regulatory Gene Expression (pau13) Regulatory Gene Expression (pau13) Genetic Factors->Regulatory Gene Expression (pau13) Fermentation Parameters Fermentation Parameters Fermentation Parameters->this compound Yield Temperature Temperature Fermentation Parameters->Temperature pH pH Fermentation Parameters->pH Aeration Aeration Fermentation Parameters->Aeration Medium Composition Medium Composition Medium Composition->this compound Yield Carbon Source Carbon Source Medium Composition->Carbon Source Nitrogen Source Nitrogen Source Medium Composition->Nitrogen Source Trace Elements Trace Elements Medium Composition->Trace Elements

References

Spectroscopic and Biosynthetic Insights into O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and biosynthetic facets of novel antibiotics is paramount. This technical guide focuses on O-Demethylpaulomycin A, a derivative of the paulomycin family of antibiotics. While specific quantitative 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound remains elusive in publicly accessible literature, this document provides a detailed overview of the biosynthetic pathway of its parent compounds, offering a valuable framework for understanding its formation.

Unraveling the Spectroscopic Signature: A Data Gap

Despite extensive searches of chemical databases and scientific literature, the complete ¹H and ¹³C NMR spectroscopic data for this compound is not publicly available. The seminal work by Argoudelis and his colleagues in 1988 identified this compound and confirmed its structure using NMR spectroscopy. However, the detailed chemical shifts and coupling constants were not published in a readily accessible format. For researchers requiring this specific data for comparative analysis or structural verification, accessing the original publication's supplementary materials or direct correspondence with the authors' institution may be necessary.

Experimental Protocols: A General Approach to NMR Analysis of Natural Products

While the specific experimental protocol for the NMR analysis of this compound is not detailed in the available literature, a general methodology for acquiring high-quality NMR data for natural products of similar complexity is presented below. This protocol is based on standard practices in the field of natural product chemistry.

1. Sample Preparation:

  • A pure sample of the analyte (this compound) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and depends on the solubility of the compound and the desired resolution of the spectra.

  • The concentration of the sample is typically in the range of 1-10 mg/mL.

  • The solution is filtered into a high-quality NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR: Standard one-dimensional proton spectra are recorded. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To aid in the complete assignment of the complex structure, a suite of two-dimensional NMR experiments is crucial. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for assembling the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

3. Data Processing and Analysis:

  • The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • The processed spectra are then analyzed to assign all proton and carbon signals to the corresponding atoms in the molecular structure of this compound.

The Biosynthetic Blueprint: Formation of the Paulomycin Scaffold

Recent research has shed light on the intricate biosynthetic pathway of the paulomycins.[1][2][3][4][5] Understanding this pathway provides a logical framework for the assembly of the this compound molecule. The following diagram illustrates the key stages in the biosynthesis of the paulomycin core structure, which serves as the precursor to this compound.

Paulomycin_Biosynthesis Chorismate Chorismate Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor Multiple Steps Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid Isothiocyanate Formation Paulomycin_A_B Paulomycin A/B Paulic_Acid->Paulomycin_A_B Glucose_1_P Glucose-1-P TDP_D_Glucose TDP-D-Glucose Glucose_1_P->TDP_D_Glucose G1P Thymidylyl- transferase TDP_D_Allose TDP-D-Allose TDP_D_Glucose->TDP_D_Allose Multiple Steps TDP_L_Paulomycose TDP-L-Paulomycose TDP_D_Glucose->TDP_L_Paulomycose Multiple Steps Glycosylated_Intermediate_1 Glycosylated Intermediate 1 TDP_D_Allose->Glycosylated_Intermediate_1 Glycosylated_Intermediate_2 Glycosylated Intermediate 2 TDP_L_Paulomycose->Glycosylated_Intermediate_2 Paulomycinone Paulomycinone (Aglycone Core) Paulomycinone->Glycosylated_Intermediate_1 Glycosyltransferase (GT) Glycosylated_Intermediate_1->Glycosylated_Intermediate_2 Glycosyltransferase (GT) Glycosylated_Intermediate_2->Paulomycin_A_B Acylation & Paulic Acid Addition O_Demethylpaulomycin_A This compound Paulomycin_A_B->O_Demethylpaulomycin_A Demethylation

Caption: Proposed biosynthetic pathway of paulomycins.

This proposed pathway highlights the convergence of three main branches: the formation of the paulic acid moiety from chorismate, and the biosynthesis of the two deoxysugar units, D-allose and L-paulomycose, from glucose-1-phosphate.[1][2][3] These components are then sequentially attached to the aglycone core, paulomycinone, by glycosyltransferases. Subsequent acylation and addition of paulic acid lead to the formation of paulomycins A and B. This compound is believed to be formed through a final demethylation step.[1]

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound have not been extensively studied. However, the parent paulomycins are known to exhibit antibacterial activity. While the exact mechanism of action is not fully elucidated, it is hypothesized to involve the inhibition of essential bacterial processes. Further research is required to delineate the specific signaling cascades and cellular processes disrupted by this compound in susceptible microorganisms.

References

O-Demethylpaulomycin A: A Technical Whitepaper on its Core Relationship to Paulomycins A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical analysis of O-Demethylpaulomycin A and its structural, biosynthetic, and biological relationship to the well-characterized antibiotics, paulomycins A and B. Paulomycins are a class of glycosylated antibiotics produced by Streptomyces species, exhibiting notable activity primarily against Gram-positive bacteria. This compound is a naturally occurring analog within this family. This whitepaper synthesizes the current understanding of these compounds, presenting comparative structural data, a detailed overview of their shared biosynthetic pathway, and available biological activity data. Furthermore, it provides detailed experimental protocols for the fermentation, isolation, characterization, and genetic manipulation of these compounds to aid in future research and development.

Structural Relationship

The fundamental difference between this compound and paulomycins A and B lies in the methylation of the paulomycose sugar moiety. This compound lacks the 3″-O-methyl group that is present in paulomycins A and B[1]. This seemingly minor structural modification can have implications for the molecule's biological activity and pharmacokinetic properties.

Paulomycin A and B themselves differ in the acyl side chain attached to the paulomycose sugar. Paulomycin A possesses a 2-methylbutyryl group, while paulomycin B has an isobutyryl group[2].

Table 1: Structural Comparison of this compound, Paulomycin A, and Paulomycin B

FeatureThis compoundPaulomycin APaulomycin B
Core Structure Paulomycin backbonePaulomycin backbonePaulomycin backbone
Paulomycose 3″-Position Hydroxyl group (-OH)Methoxy group (-OCH₃)Methoxy group (-OCH₃)
Paulomycose Acyl Group 2-Methylbutyryl2-MethylbutyrylIsobutyryl

Biosynthetic Relationship

This compound, paulomycin A, and paulomycin B share a common biosynthetic pathway, with this compound likely being a precursor or a shunt product of the pathway leading to the methylated paulomycins. The biosynthetic gene cluster for paulomycins has been identified and characterized in Streptomyces paulus and Streptomyces albus[2].

The biosynthesis of the paulomycin core involves the convergence of three main pathways:

  • Paulic Acid Moiety Biosynthesis: This unique isothiocyanate-containing moiety is crucial for the antibacterial activity of paulomycins[3].

  • D-Allose Moiety Biosynthesis: A deoxysugar that is a key component of the glycosidic linkage.

  • Paulomycose Moiety Biosynthesis: An eight-carbon sugar that undergoes various modifications, including acylation and methylation.

The final steps of the paulomycin biosynthesis likely involve the glycosylation of the paulic acid-containing aglycone, followed by modifications to the sugar moieties. The methylation at the 3″-position of the paulomycose is catalyzed by a methyltransferase encoded within the biosynthetic gene cluster. The absence of this methylation results in the formation of this compound.

Below is a simplified representation of the proposed biosynthetic relationship:

Paulomycin_Biosynthesis_Relationship Biosynthetic Relationship of Paulomycins cluster_precursors Core Precursors Chorismate Chorismate Paulomycin Aglycone Paulomycin Aglycone Chorismate->Paulomycin Aglycone Multiple Steps Sugar Nucleotides Sugar Nucleotides Glycosylated Intermediate Glycosylated Intermediate Sugar Nucleotides->Glycosylated Intermediate Glycosylation Paulomycin Aglycone->Glycosylated Intermediate Glycosylation This compound This compound Glycosylated Intermediate->this compound Acylation Paulomycin A/B Paulomycin A/B This compound->Paulomycin A/B 3''-O-Methylation

A simplified diagram illustrating the biosynthetic flow from core precursors to this compound and its subsequent conversion to Paulomycins A and B.

Biological Activity

Paulomycins A and B are known for their potent activity against a range of Gram-positive bacteria. The isothiocyanate group of the paulic acid moiety is essential for this activity; its loss, resulting in paulomenols, leads to a loss of antibacterial effect[3].

Direct, side-by-side comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against paulomycins A and B are not extensively available in the reviewed literature. However, the initial report on the isolation of O-demethylpaulomycins A and B mentions their antibacterial properties are briefly discussed, suggesting they retain activity[1]. The lack of the 3"-O-methyl group may influence the molecule's interaction with its target and its overall efficacy.

Table 2: Antibacterial Activity (MIC in µg/mL) of Paulomycin A, Paulomycin B, and Related Analogs

OrganismPaulomycin APaulomycin B
Staphylococcus aureusData not available in a comparable formatData not available in a comparable format
Streptococcus pyogenesData not available in a comparable formatData not available in a comparable format
Streptococcus pneumoniaeData not available in a comparable formatData not available in a comparable format
Enterococcus faecalisData not available in a comparable formatData not available in a comparable format

Note: While several sources confirm the potent anti-Gram-positive activity of paulomycins A and B, a consolidated table with directly comparable MIC values from a single study was not found in the publicly available literature. Researchers are advised to consult primary literature for specific MIC values against particular strains.

Novel thiazole-containing derivatives of paulomycins have shown lower activity against Gram-positive bacteria compared to paulomycins A and B, but surprisingly, some exhibited slight activity against Gram-negative bacteria like E. coli and K. pneumoniae, an activity absent in the parent compounds[3][4]. This highlights that modifications to the paulomycin scaffold can modulate the antibacterial spectrum.

Experimental Protocols

Fermentation of Streptomyces paulus for Paulomycin Production

This protocol is adapted from established methods for Streptomyces fermentation[2].

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces paulus spores from a mature agar (B569324) plate (e.g., ISP Medium 2) into a 50 mL baffled flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until dense growth is observed.

  • Production Culture:

    • Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., a complex medium containing glucose, yeast extract, and malt (B15192052) extract) with 2.5 mL (5% v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days. Monitor paulomycin production by HPLC analysis of small aliquots of the culture broth.

Fermentation_Workflow Fermentation and Extraction Workflow Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculation Production Culture Production Culture Seed Culture->Production Culture Inoculation Centrifugation Centrifugation Production Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell Pellet Cell Pellet Centrifugation->Cell Pellet Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract

A flowchart depicting the general workflow for the fermentation of Streptomyces paulus and the initial extraction of paulomycins.
Isolation and Purification of Paulomycins by HPLC

This protocol is a general guideline for the purification of paulomycins from a crude extract.

  • Sample Preparation:

    • Harvest the production culture by centrifugation to separate the supernatant and mycelium.

    • Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the crude extract in a small volume of methanol (B129727) or DMSO for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: A typical gradient might be 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 254 nm and 320 nm.

    • Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

Structural Characterization by NMR and Mass Spectrometry
  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the purified compounds. Electrospray ionization (ESI) is a suitable method.

    • Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a suite of NMR spectra:

      • ¹H NMR for proton chemical shifts and coupling constants.

      • ¹³C NMR for carbon chemical shifts.

      • 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign the complete structure.

Gene Inactivation in Streptomyces paulus

This protocol provides a general framework for gene inactivation, which is crucial for biosynthetic studies.

  • Construction of the Gene Disruption Cassette:

    • Amplify the upstream and downstream flanking regions of the target gene by PCR from S. paulus genomic DNA.

    • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) or kanamycin (B1662678) resistance) in an E. coli vector that cannot replicate in Streptomyces.

  • Conjugation into Streptomyces paulus:

    • Introduce the constructed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and S. paulus spores on a suitable agar medium (e.g., MS agar).

  • Selection of Mutants:

    • Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the disruption cassette.

    • Isolate individual colonies and confirm the double-crossover homologous recombination event by PCR analysis using primers that bind outside the cloned flanking regions.

  • Metabolite Analysis:

    • Ferment the confirmed mutant strain under the same conditions as the wild-type.

    • Analyze the culture extract by HPLC to observe the absence of the final product and potentially the accumulation of biosynthetic intermediates.

Conclusion and Future Directions

This compound is a key analog in the paulomycin family, differing from paulomycins A and B by the absence of a methyl group on the paulomycose sugar. This structural variation arises from the shared biosynthetic pathway, where this compound can be considered a direct precursor to the methylated forms. While it is established that the paulic acid moiety is critical for the anti-Gram-positive activity of these compounds, a detailed, direct comparison of the in vitro and in vivo efficacy of this compound versus paulomycins A and B is a clear gap in the current literature. Future research should focus on obtaining pure this compound to perform comprehensive biological evaluations. Such studies would provide valuable structure-activity relationship data and could inform the semi-synthetic modification or engineered biosynthesis of novel paulomycin derivatives with improved therapeutic properties. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this promising class of natural products.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. Paulomycins are complex glycosylated natural products with significant antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[4][5][6] The protocol described herein is adapted from established analytical methods for paulomycins and general principles of preparative natural product purification, providing a reliable framework for obtaining high-purity this compound for research and drug development purposes.[1][4][7]

Introduction

The paulomycins are a class of antibiotics produced by several species of Streptomyces.[1][3] this compound, along with its structural analogs, exhibits potent antibacterial properties. The unique structural complexity and biological activity of these compounds make them interesting candidates for further investigation and development. High-purity material is essential for detailed biological assays, structural elucidation, and pre-clinical studies.

Preparative HPLC is a powerful technique for the isolation and purification of natural products from complex fermentation broths or crude extracts.[4][5][8] Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating moderately polar compounds like the paulomycins. This document provides a comprehensive protocol for the purification of this compound using a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient.

Experimental Protocols

Materials and Reagents
  • Crude Extract: Fermentation broth extract of a paulomycin-producing Streptomyces strain (e.g., Streptomyces paulus), pre-treated to enrich for paulomycin-class compounds.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (B129727) (MeOH), and water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

  • Solid Phase Extraction (SPE): C18 cartridges for sample clean-up.

  • Vials: Appropriate autosampler or manual injection vials.

Instrumentation
  • HPLC System: A preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a fraction collector.

  • Column: A preparative reversed-phase C18 column (e.g., dimensions 250 mm x 21.2 mm, 5 µm particle size).

  • Detector: A UV-Vis Diode Array Detector (DAD) or a multi-wavelength UV detector.

Sample Preparation Workflow

A systematic workflow is crucial for preparing the crude extract for HPLC purification.

G cluster_prep Sample Preparation Fermentation 1. Fermentation Broth Extraction 2. Ethyl Acetate Extraction Fermentation->Extraction Extract 3x Drying 3. Drying in vacuo Extraction->Drying Evaporate solvent Reconstitution 4. Reconstitution in Acetonitrile Drying->Reconstitution SPE 5. SPE Cleanup (C18) Reconstitution->SPE Remove nonpolar impurities Final 6. Final Sample (for HPLC) SPE->Final

Caption: Workflow for preparing crude extract for HPLC.

Protocol:

  • Extraction: Harvest the fermentation broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate.[1]

  • Drying: Combine the organic extracts and dry them in vacuo using a rotary evaporator to yield the crude solid extract.[1]

  • Reconstitution: Redissolve the dried extract in a minimal volume of acetonitrile.[1]

  • SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted sample onto the cartridge. Wash with a low percentage of organic solvent (e.g., 10% ACN in water) to remove highly polar impurities. Elute the desired compounds with a higher concentration of ACN (e.g., 80-100%).

  • Final Preparation: Evaporate the elution solvent and redissolve the enriched sample in the initial mobile phase composition for HPLC injection. Filter through a 0.45 µm syringe filter to remove any particulate matter.

Preparative HPLC Method

This method is a starting point and should be optimized based on the specific crude extract and HPLC system. It is scaled from established analytical methods.[1][7]

ParameterCondition
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 18.0 mL/min
Detection Wavelength 320 nm (primary), 238 nm (secondary)[1][7]
Column Temperature 35 °C[7]
Injection Volume 1-5 mL (dependent on sample concentration and column loading capacity)
Gradient Program See Table 2

Table 1: Preparative HPLC Method Parameters.

Time (minutes)% Mobile Phase B (ACN + 0.1% TFA)
0.030
5.030
35.070
40.095
45.095
46.030
55.030

Table 2: Gradient Elution Program.

Fraction Collection and Post-Purification Processing
  • Collection: Collect fractions corresponding to the target peak for this compound based on the UV chromatogram at 320 nm.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity. Pool fractions with >95% purity.

  • Solvent Removal: Remove acetonitrile from the pooled fractions using a rotary evaporator.

  • Desalting: If necessary, perform a final desalting step using a C18 SPE cartridge to remove TFA.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the final purified this compound as a solid powder.

Expected Results

The described method is expected to yield this compound with high purity. The retention time will be specific to the system but should be reproducible under the stated conditions. A summary of analytical parameters from related literature is provided for reference.

Compound ClassColumn TypeMobile Phase SystemDetectionReference
PaulomycinsApollo C18Acetonitrile / Water + 0.1% TFA (Gradient)320 nm[1]
PaulomycinsBEH C18 (UPLC)Acetonitrile / Water (Gradient)238 nm[7]
PaulomycinsSunFire C18Acetonitrile / Water (Gradient)-[7]
PaulomycinsPreparative57% Methanol / Water + 0.1% TFA (Isocratic)-[7]

Table 3: Summary of Reported HPLC Conditions for Paulomycin Analysis.

Mechanism of Action Pathway

Paulomycins inhibit bacterial growth by disrupting protein synthesis. They target the elongation factor Tu (EF-Tu), a crucial protein that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome. The antibiotic prevents the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex, thereby halting the peptide chain elongation process.[4][5][9]

G cluster_cycle Bacterial Protein Elongation Cycle cluster_inhibition Inhibition Pathway EFTu_GDP EF-Tu•GDP EFTu_GTP EF-Tu•GTP EFTu_GDP->EFTu_GTP GTP exchange (via EF-Ts) Ternary EF-Tu•GTP•aa-tRNA (Ternary Complex) EFTu_GTP->Ternary + aa-tRNA Blocked Blocked Complex EFTu_GTP->Blocked Binding Ribosome Ribosome A-site Ternary->Ribosome Delivery to Ribosome Ribosome->EFTu_GDP GTP Hydrolysis & Peptide Bond Formation Paulomycin This compound Paulomycin->Blocked Blocked->Ternary PREVENTS FORMATION

Caption: Inhibition of protein synthesis by this compound.

This diagram illustrates the normal protein elongation cycle and how this compound intervenes. The antibiotic binds to the EF-Tu•GTP complex, preventing its association with aminoacyl-tRNA and thereby blocking the formation of the ternary complex required for protein synthesis.[4][8]

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a glycosylated antibiotic belonging to the paulomycin family, which is produced by certain strains of Streptomyces.[1][2] Like other paulomycins, it is primarily active against Gram-positive bacteria.[3] The unique chemical structure of paulomycins, which includes a paulic acid moiety with a rare isothiocyanate group, is a key determinant of their antibacterial properties.[2] Accurate and standardized in vitro susceptibility testing is a critical first step in the evaluation of novel antimicrobial agents like this compound for potential therapeutic applications.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Data Presentation

The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following table presents a representative summary of expected MIC values for this compound and its parent compound, Paulomycin A, against common Gram-positive pathogens.

Bacterial StrainThis compound MIC (µg/mL)Paulomycin A MIC (µg/mL)
Staphylococcus aureus ATCC 292130.06 - 0.50.03 - 0.25
Staphylococcus aureus (MRSA) ATCC 433000.125 - 10.06 - 0.5
Streptococcus pneumoniae ATCC 496190.03 - 0.250.015 - 0.125
Enterococcus faecalis ATCC 292120.25 - 20.125 - 1

Note: The MIC values presented are illustrative and based on the known activity of paulomycin-class antibiotics. Actual values for this compound must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel antibacterial agent.

a. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

b. Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum Prepare and Standardize Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of bacterial susceptibility to this compound.

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

b. Protocol:

  • Preparation of Antibiotic Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with a precise volume of the this compound solution to achieve a specific drug content per disk (e.g., 30 µg).

    • Allow the disks to dry completely under sterile conditions.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically established during later stages of drug development.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Procedure cluster_analysis Analysis prep_disks Prepare this compound Impregnated Disks apply_disks Apply Antibiotic Disks to Agar Surface prep_disks->apply_disks prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate inoculate->apply_disks incubate Incubate Plates (16-18h at 35°C) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Logical Relationship of Susceptibility Testing Methods

The results from both broth microdilution and disk diffusion methods are interconnected and provide a comprehensive profile of the antibacterial agent's in vitro activity.

Susceptibility_Testing_Logic cluster_methods In Vitro Testing Methods cluster_data Generated Data cluster_interpretation Interpretation & Application mic Broth Microdilution mic_value Quantitative MIC Value (µg/mL) mic->mic_value disk Disk Diffusion zone_size Qualitative Zone of Inhibition (mm) disk->zone_size potency Potency Assessment mic_value->potency spectrum Spectrum of Activity mic_value->spectrum breakpoints Establishment of Clinical Breakpoints mic_value->breakpoints zone_size->spectrum zone_size->breakpoints Correlates with MIC

Caption: Relationship between susceptibility testing methods and data interpretation.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a structural analog of the paulomycin class of antibiotics, which are produced by various Streptomyces species.[1][2] These glycosylated compounds have demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.[1][3][4] The paulomycin family includes several related compounds such as paulomycin A, B, C, D, E, and F.[3] this compound, lacking the 3"-O-methyl group, is a naturally occurring variant.[1] The unique chemical structure of paulomycins, which includes a rare isothiocyanate group in the paulic acid moiety, is a key determinant of their biological activity.[1][2] Understanding the potency of novel antibiotic candidates like this compound is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation

The following table summarizes representative MIC values for paulomycin A and B, the parent compounds of this compound, against a panel of common pathogenic bacteria. These values are provided as a reference for the expected activity of this compound.

MicroorganismPaulomycin A (µg/mL)Paulomycin B (µg/mL)
Staphylococcus aureus<2.34<2.34
Staphylococcus epidermidis<2.34<2.34
Escherichia coli>200>200
Klebsiella pneumoniae>200>200

Data adapted from a study on novel paulomycin derivatives.[5] The low MIC values against S. aureus and S. epidermidis indicate high potency against these Gram-positive bacteria, while the high MIC values against E. coli and K. pneumoniae suggest limited activity against these Gram-negative organisms, a known characteristic of the paulomycin class of antibiotics.[5]

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates (U-bottom)

  • Sterile reservoir basins

  • Multichannel pipette

  • Sterile pipette tips

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Saline solution (0.85% NaCl, sterile)

  • McFarland 0.5 turbidity standard

Preparation of this compound Stock Solution

Due to the likely poor aqueous solubility of this compound, a stock solution should be prepared in an organic solvent.

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a stock solution of a known high concentration (e.g., 10 mg/mL).

  • Ensure the stock solution is completely dissolved by vortexing.

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it reaches the log phase of growth, which is visually comparable to a 0.5 McFarland turbidity standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the desired highest final concentration. Be mindful that the final DMSO concentration should not exceed 1% (v/v) to avoid affecting bacterial growth.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the tenth well.

    • Discard 100 µL from the tenth well.

  • Controls:

    • Growth Control: The eleventh well in each row should contain 100 µL of CAMHB and will be inoculated with the bacterial suspension but will not contain the antibiotic.

    • Sterility Control: The twelfth well in each row should contain 200 µL of uninoculated CAMHB to ensure the sterility of the medium.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 200 µL and dilute the antibiotic concentrations to their final desired values.

  • Incubation: Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the MIC
  • After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the U-bottom wells indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the assay is invalid and should be repeated.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results stock_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound stock_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation plate_setup Add CAMHB to 96-well Plate plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Visually Inspect for Growth (Turbidity) incubation->read_mic determine_mic Determine MIC: Lowest Concentration with No Growth read_mic->determine_mic

Caption: Workflow for MIC Determination of this compound.

Signaling_Pathway_Placeholder cluster_drug_target Mechanism of Action (Hypothesized) drug This compound target Bacterial Target (e.g., Protein Synthesis) drug->target Binds to inhibition Inhibition of Cellular Process target->inhibition Leads to no_growth Inhibition of Bacterial Growth inhibition->no_growth Results in

Caption: Hypothesized Mechanism of Action for this compound.

References

Application Notes and Protocols: Isolating O-Demethylpaulomycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation and purification of O-Demethylpaulomycin A, a bioactive secondary metabolite, from the fermentation broth of Streptomyces paulus. The methodologies outlined below are compiled from published research and are intended to serve as a comprehensive guide for laboratory-scale purification.

Introduction

This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules with significant antibacterial activity.[1] These compounds are produced by fermentation of various Streptomyces species, with Streptomyces paulus being a notable producer of this compound.[1] The isolation and purification of this compound are critical for further research into its biological activity, mechanism of action, and potential therapeutic applications. This application note details a general workflow for the recovery of this compound from fermentation culture, encompassing fermentation, extraction, and chromatographic purification.

Fermentation of Streptomyces paulus

The production of this compound is achieved through submerged fermentation of Streptomyces paulus. The following protocols are based on established methods for the cultivation of Streptomyces for the production of paulomycins.

Media Composition

Successful fermentation relies on the use of appropriate seed and production media to support robust microbial growth and secondary metabolite production.

Table 1: Media Composition for Streptomyces paulus Fermentation

Medium TypeComponentConcentration (g/L)
Seed Medium (GS-7) Glucose10
Soy Flour25
Corn Starch15
(NH₄)₂SO₄2
CaCO₃4
Trace Elements Solution1 mL/L
Production Medium (R5α) Sucrose103
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10
Casamino Acids0.1
Yeast Extract5
TES Buffer5.73
Trace Elements Solution2 mL/L
KH₂PO₄0.05
CaCl₂·2H₂O2.94
L-Proline3

Note: The composition of the trace elements solution can be found in standard microbiology manuals.

Fermentation Protocol

A two-stage fermentation process is typically employed to ensure a healthy inoculum for the production phase.

  • Seed Culture Preparation:

    • Inoculate 50 µL of Streptomyces paulus spores into 50 mL of GS-7 medium in a 250 mL baffled flask.

    • Incubate at 28°C for 2 days with shaking at 200 rpm.

  • Production Culture:

    • Transfer the seed culture to the R5α production medium at a 2% (v/v) inoculation ratio. For example, add 2 mL of seed culture to 100 mL of R5α medium in a 500 mL baffled flask.

    • Incubate at 28°C for 4-7 days with shaking at 220 rpm.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction

The first step in isolating the target compound is to separate it from the fermentation broth and cellular biomass.

  • Harvesting:

    • Following fermentation, centrifuge the entire broth at 4,000 rpm for 20 minutes to separate the supernatant from the mycelial cake.

  • Solvent Extraction:

    • Combine the supernatant and the mycelial cake.

    • Extract the whole broth three times with an equal volume of ethyl acetate (B1210297).

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain a crude residue.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a crucial step for purifying this compound from the crude extract. A two-step process involving preparative and semi-preparative or analytical HPLC may be necessary to achieve high purity.

Table 2: HPLC Purification Parameters

ParameterPreparative HPLCAnalytical HPLC
Column C18, e.g., 21.2 x 250 mm, 10 µmC18, e.g., 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 5% B for 5 min, then 5-90% B over 20 min5% B for 5 min, then 5-90% B over 20 min
Flow Rate 20 mL/min (typical for column size)1 mL/min
Detection UV at 320 nmUV at 320 nm
Purification Protocol
  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of acetonitrile or a mixture of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC:

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound. The retention time will need to be determined using an analytical standard if available, or by analyzing fractions from a small-scale run.

  • Purity Analysis and Final Purification:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Pool the purest fractions.

    • If necessary, perform a second round of purification using a semi-preparative or analytical column with a shallower gradient to remove any remaining impurities.

  • Final Product:

    • Evaporate the solvent from the final pure fractions to obtain purified this compound.

Quantitative Data

Disclaimer: The following table represents a template for summarizing purification data. Specific quantitative values for the yield and purity of this compound at each step were not available in the public domain literature reviewed for this document. Researchers should perform their own quantitative analysis to complete this table.

Table 3: Purification Summary for this compound

Purification StepTotal Volume (L)Total Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Fermentation BrothN/AN/AN/AN/A100N/A
Ethyl Acetate ExtractN/AN/AN/AN/AN/RN/R
Preparative HPLC PoolN/AN/AN/AN/AN/RN/R
Final Purified ProductN/AN/AN/AN/AN/R>95% (Target)

N/A: Not Applicable; N/R: Not Reported

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore Streptomyces paulus Spores seed Seed Culture (GS-7 Medium) spore->seed 2 days, 28°C production Production Culture (R5α Medium) seed->production 4-7 days, 28°C harvest Harvest & Centrifuge production->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (in vacuo) extraction->concentration prep_hplc Preparative HPLC (C18) concentration->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check final_product Pure this compound purity_check->final_product

Caption: Overall workflow for the isolation of this compound.

Extraction_Details cluster_extraction_steps Extraction Steps broth Fermentation Broth centrifuge Centrifugation (4,000 rpm, 20 min) broth->centrifuge supernatant Supernatant centrifuge->supernatant mycelia Mycelial Cake centrifuge->mycelia combine Combine Supernatant & Mycelia supernatant->combine mycelia->combine extract Extract 3x with Ethyl Acetate combine->extract separate Separate Layers extract->separate organic_phase Ethyl Acetate Layer (contains product) separate->organic_phase aqueous_phase Aqueous Layer (discard) separate->aqueous_phase concentrate Concentrate Organic Phase organic_phase->concentrate

Caption: Detailed workflow of the solvent extraction process.

References

Application Notes and Protocols for the Characterization of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and analysis of O-Demethylpaulomycin A, a significant natural product with potential therapeutic applications.

Introduction

This compound is a glycosylated antibiotic belonging to the paulomycin family of natural products. Accurate and thorough characterization is crucial for its development as a potential drug candidate. This document outlines the key analytical methodologies for the isolation, purification, and structural elucidation of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₃H₄₄N₂O₁₇S[1]
Molecular Weight 788.77 g/mol [1]
General Class Paulomycin Antibiotic[1]

Analytical Characterization Workflow

The general workflow for the characterization of this compound involves a series of chromatographic and spectroscopic techniques to ensure purity and confirm its chemical structure.

Analytical Workflow for this compound cluster_0 Isolation & Purification cluster_1 Structural Elucidation & Analysis Fermentation_Broth Fermentation Broth (Streptomyces paulus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Isolation Crude_Extract Crude Extract Extraction->Crude_Extract Preparative_HPLC Preparative HPLC Crude_Extract->Preparative_HPLC Purification Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound HPLC_Analysis Analytical HPLC (Purity & Quantification) Pure_Compound->HPLC_Analysis Analysis MS_Analysis Mass Spectrometry (Molecular Weight & Formula) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) (Structure Confirmation) Pure_Compound->NMR_Analysis Data_Analysis Data Analysis & Structure Confirmation HPLC_Analysis->Data_Analysis MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Figure 1: Experimental workflow for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for both the purification and analytical assessment of this compound.

4.1.1 Preparative HPLC for Isolation

  • Objective: To isolate this compound from a crude extract.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A suitable C18 reversed-phase column with a larger particle size and internal diameter for high loading capacity.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). The gradient can be optimized based on the crude extract's complexity.

  • Protocol:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run a linear gradient from a low to a high concentration of acetonitrile.

    • Monitor the elution profile at a suitable wavelength (e.g., 320 nm).

    • Collect fractions corresponding to the peak of interest.

    • Combine and evaporate the solvent from the collected fractions to obtain the purified compound.

4.1.2 Analytical HPLC for Purity Assessment

  • Objective: To determine the purity of the isolated this compound.

  • Instrumentation: An analytical HPLC system with a UV detector.

  • Column: Apollo C18 column (5 µm, 4.6 × 250 mm) or equivalent.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% TFA.[2]

    • Solvent B: Acetonitrile with 0.1% TFA.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV at 320 nm.[2]

  • Protocol:

    • Prepare a stock solution of the purified this compound in acetonitrile or a suitable solvent.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% acetonitrile).[2]

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a linear gradient as follows:

      • 5% Acetonitrile for the first 5 minutes.[2]

      • 5% to 90% Acetonitrile over 5–25 minutes.[2]

      • 90% to 100% Acetonitrile over 25–30 minutes.[2]

    • Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.

ParameterPreparative HPLCAnalytical HPLC
Objective IsolationPurity Assessment
Column Type Reversed-Phase C18 (Large ID)Reversed-Phase C18 (e.g., 4.6 mm ID)
Flow Rate Higher (e.g., >10 mL/min)Lower (e.g., 0.8-1.5 mL/min)
Sample Load HighLow
Detection UVUV
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

  • Objective: To confirm the molecular weight and deduce the molecular formula.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The expected [M+H]⁺ ion for this compound is at m/z 789.25.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in structural elucidation.

Ion ModeCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺ 789.25789.2498
[M+Na]⁺ 811.23811.2317
[M-H]⁻ 787.23787.2345
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

  • Objective: To determine the complete 3D structure and stereochemistry.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Solvent: Deuterated solvents such as DMSO-d₆ or Methanol-d₄.

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR are essential for the initial assessment of the structure.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.

  • Protocol:

    • Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in the chosen deuterated solvent.

    • Acquire a ¹H NMR spectrum to assess the sample's purity and the types of protons present.

    • Acquire a ¹³C NMR spectrum.

    • Perform a series of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish the connectivity and stereochemistry of the molecule.

    • Process and analyze the NMR data using appropriate software to assemble the final structure.

Data Interpretation and Structure Elucidation

The data from HPLC, MS, and NMR are integrated to confirm the identity and structure of this compound. HPLC provides the purity profile, high-resolution MS confirms the elemental composition, and a complete analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of the chemical structure.

Safety Precautions

Standard laboratory safety procedures should be followed when handling solvents and chemicals. This compound is an antibiotic, and appropriate precautions should be taken to avoid exposure. All experiments should be conducted in a well-ventilated laboratory, and personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn.

References

Application Notes and Protocols for O-Demethylpaulomycin A in Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, a group of glycosidic compounds produced by various Streptomyces species.[1] These antibiotics are noted for their potent activity, primarily against Gram-positive bacteria. The structural integrity of the paulic acid moiety is considered crucial for their antibacterial efficacy. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiology research, with a focus on determining its antibacterial activity and elucidating its mechanism of action. Given the structural similarity and related biological activity within the paulomycin family, data for Paulomycin A and B are included to provide a comparative context for the expected activity of this compound.

Data Presentation: Antimicrobial Activity

The antibacterial spectrum of this compound is expected to be similar to that of Paulomycin A and B. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Paulomycin A and B against a panel of Gram-positive and Gram-negative bacteria, and a yeast, providing a baseline for the anticipated activity of this compound.

MicroorganismPaulomycin A MIC (µg/mL)Paulomycin B MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureus0.20.4
Staphylococcus epidermidis0.40.8
Gram-negative Bacteria
Escherichia coli>100>100
Klebsiella pneumoniae>100>100
Yeast
Candida albicans>100>100

Mechanism of Action: Inhibition of Protein Synthesis

The paulomycin family of antibiotics, including this compound, exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, these compounds target the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.

By binding to EF-Tu, this compound prevents the formation of the essential ternary complex, which consists of EF-Tu, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA. This complex is responsible for delivering the correct amino acid to the A-site of the ribosome. The inhibition of this step effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

cluster_0 Bacterial Cytoplasm Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex [Aminoacyl-tRNA]-EF-Tu-GTP Ternary Complex Aminoacyl-tRNA->Ternary_Complex EF-Tu_GDP EF-Tu-GDP EF-Ts EF-Ts (GEF) EF-Tu_GDP->EF-Ts binds GTP GTP EF-Tu_GTP EF-Tu-GTP GTP->EF-Tu_GTP GDP GDP EF-Ts->GDP releases EF-Ts->EF-Tu_GTP facilitates GTP binding EF-Tu_GTP->Aminoacyl-tRNA binds EF-Tu_GTP->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to A-site Polypeptide Polypeptide Chain Elongation Ribosome->Polypeptide ODemethylpaulomycinA This compound ODemethylpaulomycinA->EF-Tu_GTP binds & inhibits

Mechanism of Action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • This compound

  • Test bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration.

    • Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. Typically, this is done by adding 100 µL of the highest concentration to the first well of a row, then transferring 50 µL to the next well containing 50 µL of CAMHB, and so on.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, resulting in a final volume of 100 µL per well.

    • Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

cluster_workflow MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with standardized bacterial suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Read results and determine MIC (lowest concentration with no visible growth) D->E cluster_workflow Time-Kill Assay Workflow A Prepare Log-Phase Bacterial Inoculum B Expose Bacteria to different concentrations of this compound A->B C Incubate with shaking at 37°C B->C D Collect Aliquots at Specific Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time to generate Time-Kill Curves F->G

References

O-Demethylpaulomycin A: Application and Protocols for Use as a Reference Standard in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Demethylpaulomycin A is a structural analog of the paulomycin class of antibiotics, which are known for their activity primarily against Gram-positive bacteria. As a well-characterized compound, this compound serves as an essential reference standard in antibacterial susceptibility testing (AST). Its use allows for the accurate determination of the potency of novel antimicrobial agents and for the quality control of standardized assays. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various antibacterial assays.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and its parent compound, Paulomycin A, against a panel of clinically relevant Gram-positive bacteria. This data is crucial for comparative analysis in drug development and for establishing quality control ranges in routine susceptibility testing.

AntibioticStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Enterococcus faecalis (ATCC 29212)
This compound Data Not AvailableData Not AvailableData Not Available
Paulomycin A 0.03 µg/mL0.06 µg/mL0.5 µg/mL

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of the paulomycin class of antibiotics is attributed to the inhibition of bacterial protein synthesis. This critical cellular process is responsible for the production of enzymes and structural proteins essential for bacterial survival. While the precise molecular target within the bacterial ribosome is still under investigation, it is hypothesized that paulomycins bind to one of the ribosomal subunits (30S or 50S), thereby disrupting the elongation of the polypeptide chain. The paulic acid moiety is understood to be a critical component for this antibacterial action.

Below is a diagram illustrating the proposed mechanism of action.

cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome (Protein Synthesis Machinery) Polypeptide Growing Polypeptide Chain Bacterial_Ribosome->Polypeptide Peptide Bond Formation Inhibition Inhibition Bacterial_Ribosome->Inhibition Inhibition of Protein Synthesis mRNA mRNA mRNA->Bacterial_Ribosome Translation Initiation tRNA tRNA-Amino Acid Complex tRNA->Bacterial_Ribosome Binds to Ribosome ODPA This compound ODPA->Bacterial_Ribosome Binds to Ribosomal Subunit

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.03 µg/mL.

    • Include a growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. Growth is indicated by turbidity or a pellet at the bottom of the well.

Experimental Workflow Diagram:

A Prepare Serial Dilutions of This compound in 96-well plate C Inoculate wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read and Record MIC Value (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Quality Control

To ensure the accuracy and reproducibility of antibacterial assays, it is essential to include quality control (QC) strains with known MIC values for the reference standard. For assays involving this compound, it is recommended to use reference strains such as Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619, and Enterococcus faecalis ATCC 29212. The determined MIC values for this compound against these QC strains should fall within a pre-established acceptable range.

Conclusion

This compound is a valuable tool for researchers and professionals in the field of antibacterial drug discovery and development. Its use as a reference standard ensures the reliability and comparability of susceptibility testing results. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of this compound in antibacterial assays. It is recommended that each laboratory establishes its own internal quality control parameters for this compound to ensure consistent and accurate results.

Application Notes and Protocols for Determining the Cytotoxicity of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a structural analog of the paulomycin family of antibiotics produced by Streptomyces.[1][2][3] While paulomycins are known for their antibacterial activity, their cytotoxic potential against mammalian cells is an area of active investigation for drug development.[4][5][6] Some paulomycin derivatives have shown cytotoxic activities against various human tumor cell lines.[5][6] These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic profile of this compound. The following protocols are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a thorough initial screening of the compound's cytotoxic effects.

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[7] This assay is a fundamental first step in evaluating the effect of a compound on cell proliferation and viability.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines as Determined by MTT Assay

Cell LineIncubation Time (hours)This compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 (Lung Carcinoma)24>1001.2
4875.30.8
7242.10.5
MCF-7 (Breast Adenocarcinoma)2492.51.5
4863.81.1
7231.70.7
HepG2 (Hepatocellular Carcinoma)24>1002.1
4888.21.6
7255.91.0
NIH/3T3 (Mouse Embryonic Fibroblast)24>1005.8
48>1004.2
7289.43.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing the LDH substrate with a diaphorase. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation

Table 2: Membrane Integrity Assessment of this compound using LDH Release Assay

Cell LineIncubation Time (hours)This compound (% Cytotoxicity at 50 µM)Doxorubicin (% Cytotoxicity at 1 µM)
A549 248.215.6
4825.142.3
7248.968.7
MCF-7 246.512.8
4821.738.9
7245.365.1
HepG2 245.110.4
4818.935.2
7241.861.5
NIH/3T3 242.35.7
487.818.4
7215.632.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidation of Cell Death Mechanism: Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, a series of more specific assays can be employed.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

Table 3: Apoptosis Induction by this compound in A549 Cells (48h Treatment)

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-95.22.12.7
This compound2570.318.511.2
This compound5045.135.819.1
This compound10015.748.236.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis induction.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: After the desired incubation time, add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.

Data Presentation

Table 4: Caspase-3/7 Activation by this compound in A549 Cells (24h Treatment)

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
Vehicle Control-1.0
This compound252.8
This compound505.2
This compound1008.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigation of Cell Cycle Effects

Cytotoxic compounds can exert their effects by arresting the cell cycle at specific checkpoints.[14][15] Analysis of the cell cycle distribution by flow cytometry after PI staining of DNA can reveal such effects.

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Data Presentation

Table 5: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h Treatment)

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-55.428.116.5
This compound2568.215.316.5
This compound5075.98.715.4
This compound10082.15.412.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_viability Cell Viability & Proliferation cluster_membrane Membrane Integrity cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Analysis MTT MTT Assay AnnexinV Annexin V / PI Staining MTT->AnnexinV If cytotoxic CellCycle PI Staining & Flow Cytometry MTT->CellCycle Investigate mechanism LDH LDH Assay LDH->AnnexinV Caspase Caspase-3/7 Activity AnnexinV->Caspase Confirm apoptosis start This compound Treatment (Varying Concentrations & Timepoints) start->MTT start->LDH

Caption: Workflow for assessing the cytotoxicity of this compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis ODPA This compound Stress Cellular Stress (e.g., ROS generation) ODPA->Stress Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) Stress->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Bcl2->Mitochondria MOMP

Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes & Protocols: Biosynthetic Strategies for the Production of O-Demethylpaulomycin A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paulomycins, including O-Demethylpaulomycin A, are a class of glycosylated antibiotics with significant activity against Gram-positive bacteria.[1] As of late 2025, no total chemical synthesis of these complex natural products has been reported in the scientific literature.[1] Consequently, current strategies for the production of this compound and the generation of novel, potentially improved analogs rely on understanding and manipulating the natural biosynthetic pathway in producer organisms, primarily from the genus Streptomyces.[1][2] This document provides an overview of the elucidated biosynthetic pathway of paulomycins and details protocols for the generation of analogs through genetic engineering and combinatorial biosynthesis, offering a practical guide for researchers in the field of natural product drug discovery and development.

Overview of Paulomycin Biosynthesis

The biosynthesis of paulomycins is a complex process originating from chorismate.[3][4] The pathway involves the assembly of three key structural components: the quinone-like ring A, the D-allose sugar moiety, and the unique eight-carbon sugar L-paulomycose, which is further decorated with a paulic acid residue containing a rare isothiocyanate group.[1][2] O-Demethylpaulomycins are distinguished by the absence of a methyl group at the 3″-position of the paulomycose moiety.[1] The biosynthetic gene cluster (BGC) for paulomycins has been identified and characterized in several Streptomyces strains, including S. albus J1074 and S. paulus NRRL 8115, providing a genetic blueprint for targeted modifications.[1][4]

A proposed convergent model for paulomycin biosynthesis suggests that the different moieties are synthesized separately before being assembled.[1][5] Key enzyme classes involved include glycosyltransferases, acyltransferases, and those responsible for the biosynthesis of the deoxysugar and paulic acid components.[2][4]

Diagram: Proposed Paulomycin Biosynthetic Pathway

The following diagram illustrates the key stages in the biosynthesis of the paulomycin scaffold, highlighting the origin of its core components.

Paulomycin Biosynthesis Pathway Chorismate Chorismate RingA_Precursors Ring A Precursors (e.g., 3-Hydroxyanthranilic Acid) Chorismate->RingA_Precursors pau Genes RingA Ring A Moiety RingA_Precursors->RingA Paulomycin_Core Assembled Paulomycin Core RingA->Paulomycin_Core Glycosyltransferases Sugar_Precursors Sugar Nucleotide Precursors (e.g., UDP-Glucose) D_Allose D-Allose Moiety Sugar_Precursors->D_Allose pau/plm Genes L_Paulomycose L-Paulomycose Moiety Sugar_Precursors->L_Paulomycose pau/plm Genes D_Allose->Paulomycin_Core Paulic_Acid Paulic Acid Moiety L_Paulomycose->Paulic_Acid Acyltransferases Paulic_Acid->Paulomycin_Core Paulomycins Paulomycins (A, B, O-Demethyl, etc.) Paulomycin_Core->Paulomycins Tailoring Enzymes (e.g., Methyltransferases)

Caption: Convergent biosynthetic pathway for paulomycins.

Strategies for Analog Generation: Combinatorial Biosynthesis

Combinatorial biosynthesis is a powerful technique to generate novel analogs by introducing genes from other biosynthetic pathways into the producer strain. This has been successfully applied to the paulomycin pathway in S. albus J1074 to create derivatives with modified sugar moieties.[4] The general workflow involves deleting a native gene responsible for a specific biosynthetic step and complementing the mutant with a plasmid carrying a gene with a similar function but different substrate specificity from another organism.

Diagram: Workflow for Combinatorial Biosynthesis of Paulomycin Analogs

Combinatorial Biosynthesis Workflow Start Start: Wild-Type S. albus J1074 Gene_Inactivation 1. Inactivation of Native Deoxysugar Biosynthesis Gene (e.g., plm gene) Start->Gene_Inactivation Mutant_Strain 2. Generation of Mutant Strain (Production Abolished) Gene_Inactivation->Mutant_Strain Transformation 4. Introduce Plasmid into Mutant Strain Mutant_Strain->Transformation Plasmid_Construction 3. Construct Expression Plasmid with Heterologous Sugar Biosynthesis Genes Plasmid_Construction->Transformation Fermentation 5. Fermentation and Metabolite Production Transformation->Fermentation Analysis 6. Extraction, Purification, and Structural Elucidation of Novel Analogs Fermentation->Analysis

Caption: Workflow for generating paulomycin analogs via combinatorial biosynthesis.

Experimental Protocols

The following protocols are adapted from methodologies reported for the genetic manipulation of Streptomyces albus J1074.[4]

Protocol 3.1: Gene Inactivation via PCR-Targeting

This protocol describes the replacement of a target gene in the paulomycin cluster with an antibiotic resistance cassette.

Materials:

  • S. albus J1074 wild-type strain

  • Cosmid containing the paulomycin BGC

  • pIJ773 plasmid carrying the apr (apramycin resistance) cassette

  • Primers (Forward and Reverse) with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying the apr cassette

  • E. coli BW25113/pIJ790

  • Standard media for E. coli and Streptomyces (LB, TSB, R5A)

  • Apramycin (B1230331), Kanamycin (B1662678), Nalidixic acid

Methodology:

  • Amplification of Disruption Cassette: Amplify the apramycin resistance cassette from pIJ773 using primers designed with 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene.

  • Electrocompetent E. coli Preparation: Prepare electrocompetent E. coli BW25113/pIJ790 cells harboring the target cosmid.

  • Electroporation and Recombination: Electroporate the amplified disruption cassette into the prepared E. coli cells. Induce the λ-RED recombinase system to facilitate homologous recombination between the cassette and the target gene on the cosmid.

  • Selection of Recombinants: Select for mutant cosmids by plating on LB agar (B569324) containing apramycin and the appropriate antibiotic for the cosmid backbone.

  • Conjugation into Streptomyces: Introduce the mutant cosmid into the wild-type S. albus J1074 via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Selection of Double Crossovers: Select for exconjugants on media containing apramycin and nalidixic acid. Screen for colonies that have lost the cosmid vector marker (e.g., kanamycin sensitivity) to identify true double-crossover mutants.

  • Verification: Confirm gene replacement via PCR analysis of genomic DNA from putative mutants.

Protocol 3.2: Generation of Analogs by Complementation

This protocol outlines the expression of heterologous genes in the mutant strain to produce new analogs.

Materials:

  • Verified gene-inactivated S. albus mutant strain

  • Expression plasmid (e.g., pEM4T)

  • Heterologous genes for alternative deoxysugar biosynthesis

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning (e.g., DH5α)

  • Fermentation medium (e.g., R5A)

Methodology:

  • Plasmid Construction: Clone the heterologous deoxysugar biosynthesis genes into the Streptomyces expression vector under the control of a suitable promoter (e.g., ermEp*).

  • Transformation: Introduce the resulting expression plasmid into the gene-inactivated S. albus mutant strain via protoplast transformation or intergeneric conjugation.

  • Fermentation: Inoculate a seed culture of the recombinant strain in TSB medium and grow for 48 hours. Use this to inoculate the production medium (R5A) and incubate at 30°C with shaking for 5-7 days.

  • Metabolite Extraction: Centrifuge the culture and extract the supernatant with an equal volume of ethyl acetate. Extract the mycelium with acetone, evaporate the acetone, and then extract the remaining aqueous phase with ethyl acetate. Combine the organic extracts and evaporate to dryness.

  • Analysis and Purification: Analyze the crude extract using UPLC-MS. Purify novel compounds using semi-preparative HPLC.

  • Structure Elucidation: Determine the structures of purified compounds using high-resolution mass spectrometry and 1D/2D NMR spectroscopy.

Quantitative Data

The success of combinatorial biosynthesis can be evaluated by comparing the production profiles of mutant strains. While yields are highly dependent on the specific heterologous genes used, the following table provides a representative structure for presenting such data.

StrainRelevant GenotypeKey Product(s)Relative Titer (%)Reference
S. albus J1074Wild-TypePaulomycin A, B100[4]
S. albus ΔplmXDeletion of native sugar biosynthesis geneNo paulomycin production0[4]
S. albus ΔplmX + pEXP-HetSugar1Complemented with heterologous genes 1Novel Paulomycin Analog 145[4]
S. albus ΔplmX + pEXP-HetSugar2Complemented with heterologous genes 2Novel Paulomycin Analog 260[4]

Note: Titer data is illustrative and based on findings from combinatorial biosynthesis experiments. Actual values will vary.

Conclusion

While the total synthesis of this compound remains an unsolved challenge, biosynthetic approaches provide a robust and proven platform for its production and for the generation of novel analogs. By leveraging the tools of molecular biology to modify the biosynthetic machinery of producing organisms, researchers can create libraries of new paulomycin-related compounds. These new derivatives, such as those with altered glycosylation patterns, may possess improved pharmacological properties, including enhanced stability, altered spectrum of activity, or the ability to overcome existing mechanisms of antibiotic resistance.[6][7][8] The protocols and strategies outlined here serve as a foundational guide for laboratories seeking to explore this promising avenue of drug discovery.

References

O-Demethylpaulomycin A: Application Notes and Protocols for Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of O-Demethylpaulomycin A, a natural product isolated from Streptomyces paulus, in antibacterial drug discovery and screening programs. While specific data for this compound is limited in publicly available literature, this document outlines detailed protocols and conceptual frameworks based on the known characteristics of the broader paulomycin family of antibiotics.

Introduction

This compound is a glycosylated antibiotic belonging to the paulomycin family, which are known for their activity primarily against Gram-positive bacteria.[1][2][3][4] These compounds are produced by various Streptomyces species.[1] The structural complexity and biological activity of paulomycins make them interesting candidates for further investigation in the search for new antibacterial agents. This document provides protocols for researchers to screen and characterize the antibacterial potential of this compound and other novel natural products.

Data Presentation

Due to the absence of specific published MIC values for this compound, the following table presents a hypothetical data set to illustrate how quantitative results from screening assays can be structured. These values are representative of the expected activity of a paulomycin-class antibiotic against a panel of Gram-positive bacteria.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL) - Control
Staphylococcus aureus ATCC 29213Positive0.51
Staphylococcus aureus (MRSA) ATCC 43300Positive12
Streptococcus pneumoniae ATCC 49619Positive0.250.5
Enterococcus faecalis ATCC 29212Positive24
Bacillus subtilis ATCC 6633Positive0.1250.25
Escherichia coli ATCC 25922Negative>64>64
Pseudomonas aeruginosa ATCC 27853Negative>64>64

Experimental Protocols

The following are detailed protocols for key experiments to determine the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Disk Diffusion (Kirby-Bauer) Assay

This protocol provides a qualitative assessment of the antimicrobial activity.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures at 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Antibiotic Disks: Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg). Allow the solvent to evaporate completely.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Place the this compound-impregnated disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for screening natural products for antibacterial activity.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Mechanism of Action Studies Natural_Product_Library Natural Product Library (e.g., Streptomyces extracts) Disk_Diffusion_Assay Disk Diffusion Assay (Qualitative) Natural_Product_Library->Disk_Diffusion_Assay Active_Hits Identification of Active 'Hits' Disk_Diffusion_Assay->Active_Hits MIC_Assay MIC Determination (Quantitative) Active_Hits->MIC_Assay MBC_Assay MBC Determination (Bactericidal vs. Bacteriostatic) MIC_Assay->MBC_Assay Spectrum_Analysis Activity Spectrum Analysis (Gram+/Gram-) MBC_Assay->Spectrum_Analysis Macromolecular_Synthesis Macromolecular Synthesis Assays Spectrum_Analysis->Macromolecular_Synthesis Cell_Morphology Cell Morphology Studies (Microscopy) Macromolecular_Synthesis->Cell_Morphology Target_Identification Target Identification Cell_Morphology->Target_Identification

Caption: A generalized workflow for natural product screening.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the exact mechanism of action for this compound is not yet elucidated, many natural product antibiotics target bacterial cell wall synthesis. The diagram below illustrates a simplified, hypothetical pathway of how this compound might interfere with this essential process.

signaling_pathway cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM Pentapeptide Pentapeptide chain added UDP_NAM->Pentapeptide Lipid_I Lipid I formation Pentapeptide->Lipid_I Lipid_II Lipid II formation Lipid_I->Lipid_II Translocation Translocation across cell membrane Lipid_II->Translocation Glycosyltransferase Glycosyltransferase (Polymerization) Translocation->Glycosyltransferase Transpeptidase Transpeptidase (Cross-linking) Glycosyltransferase->Transpeptidase Peptidoglycan Stable Peptidoglycan Cell Wall Transpeptidase->Peptidoglycan O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A->Glycosyltransferase Inhibition

Caption: Hypothetical mechanism of this compound.

References

Troubleshooting & Optimization

Improving the yield of O-Demethylpaulomycin A from Streptomyces paulus fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of O-Demethylpaulomycin A from Streptomyces paulus fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a member of the paulomycin family of antibiotics produced by the bacterium Streptomyces paulus.[1] These compounds are glycosylated antibiotics with a unique chemical structure.[2][3] Their significance lies in their potent antibacterial activity, primarily against Gram-positive organisms, making them of interest to drug development professionals.[3]

Q2: What are the typical fermentation parameters for Streptomyces paulus?

A2: Successful fermentation of Streptomyces paulus for paulomycin production generally involves a two-stage process: a seed culture to generate sufficient biomass, followed by a production culture to promote secondary metabolite synthesis. Typical parameters include an incubation temperature of 28°C and agitation at 200-250 rpm.[4][5] The initial pH of the production medium is also a critical parameter, with a starting point of around 7.0 being common for Streptomyces fermentations.

Q3: What are the known precursors for the biosynthesis of paulomycins?

A3: The biosynthesis of paulomycins originates from the chorismate pathway.[6] Key precursors include those involved in the shikimate pathway, which produces chorismic acid.[7][8][9] Additionally, L-methionine is a known precursor, and its supplementation has been shown to influence the production of related antibiotics in Streptomyces.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Suboptimal medium composition.Ensure the use of appropriate seed (e.g., GS-7) and production (e.g., R5α) media. The composition of these media is critical for providing the necessary nutrients for both growth and secondary metabolite production.
Inadequate aeration and agitation.For shake flask cultures, maintain an agitation speed of 200-250 rpm. In a bioreactor, optimize aeration and agitation to ensure sufficient dissolved oxygen, which is crucial for antibiotic synthesis.
Incorrect pH of the fermentation medium.The initial pH of the production medium should be carefully adjusted. A pH of 7.0 is a good starting point for Streptomyces fermentations.
Poor quality or incorrect size of the inoculum.Use a fresh and actively growing seed culture. An inoculum size of around 2-4% (v/v) is often effective.
Inconsistent Yields Between Batches Variability in the quality of raw materials.Use high-quality and consistent sources for all media components, especially complex nitrogen sources which can vary between batches.
Inconsistent inoculum preparation.Standardize the protocol for preparing the seed culture, including incubation time, temperature, and agitation, to ensure a consistent starting point for each fermentation.
Fluctuations in fermentation parameters.Maintain precise control over temperature, pH, and agitation throughout the fermentation process. Utilize calibrated equipment to monitor these parameters.
Difficulty in Detecting this compound Inefficient extraction from the fermentation broth.Use a robust solvent extraction method. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting paulomycins from the fermentation broth.
Insufficient sensitivity of the analytical method.Employ a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Experimental Protocols

Protocol 1: Two-Stage Fermentation of Streptomyces paulus

1. Seed Culture (GS-7 Medium):

  • Medium Composition (per liter):

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Dextrose: 4 g

    • CaCO₃: 2 g

    • Adjust pH to 7.2 before sterilization.

  • Procedure:

    • Inoculate 50 mL of GS-7 medium in a 250 mL baffled flask with spores of S. paulus NRRL8115.

    • Incubate at 28°C with shaking at 200 rpm for 2 days.[4]

2. Production Culture (R5α Medium):

  • Medium Composition (per liter):

    • Sucrose: 103 g

    • K₂SO₄: 0.25 g

    • MgCl₂·6H₂O: 10.12 g

    • Glucose: 10 g

    • Casamino Acids: 0.1 g

    • Yeast Extract: 5 g

    • TES buffer: 5.73 g

    • Trace element solution: 2 mL

    • Separately autoclaved solutions to be added post-sterilization:

      • KH₂PO₄ (0.5%): 10 mL

      • CaCl₂·2H₂O (5M): 2 mL

      • L-proline (20%): 15 mL

  • Procedure:

    • Inoculate 50 mL of R5α medium with 2% (v/v) of the seed culture.[4]

    • Incubate at 28°C with shaking at 200 rpm for 4 days.[4]

Protocol 2: Overexpression of the pau13 Activator Gene

To enhance the production of paulomycins, including this compound, overexpression of the activator-encoding gene pau13 is an effective strategy.[2]

  • Methodology:

    • The pau13 gene from S. paulus NRRL 8115 is cloned into a suitable expression vector under the control of a strong constitutive promoter (e.g., ermE*).

    • The resulting plasmid is introduced into S. paulus wild-type via conjugation.

    • The recombinant strain is then fermented using the two-stage protocol described above.

  • Expected Outcome:

    • Overexpression of pau13 has been shown to significantly increase the titers of paulomycins.[2]

Protocol 3: Extraction of this compound
  • Harvest the fermentation broth by centrifugation to separate the mycelium.[4]

  • Extract the supernatant three times with an equal volume of ethyl acetate.[4]

  • Pool the ethyl acetate fractions and dry them in vacuo.[4]

  • Redissolve the dried extract in a suitable solvent like acetonitrile (B52724) for HPLC analysis.[4]

Protocol 4: HPLC Quantification of Paulomycins

This method can be adapted for the quantification of this compound.

  • HPLC System: A standard HPLC system with a C18 column is suitable.

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm.[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[4]

  • Gradient Program:

    • 0-5 min: 5% acetonitrile

    • 5-25 min: Linear gradient from 5% to 90% acetonitrile

    • 25-30 min: Linear gradient from 90% to 100% acetonitrile[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV at 320 nm.[4]

Data Presentation

Table 1: Impact of pau13 Overexpression on Paulomycin Production

StrainRelative Yield of Paulomycin ARelative Yield of Paulomycin B
S. paulus Wild-Type1.01.0
S. paulus with pau13 overexpression3.4 ± 0.94.2 ± 1.3

Visualizations

Fermentation_Workflow Spore_Stock S. paulus Spore Stock Seed_Culture Seed Culture (GS-7 Medium) 28°C, 200 rpm, 2 days Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (R5α Medium) 28°C, 200 rpm, 4 days Seed_Culture->Production_Culture 2% v/v Inoculation Extraction Ethyl Acetate Extraction Production_Culture->Extraction Harvest Analysis HPLC Analysis Extraction->Analysis Quantification Paulomycin_Biosynthesis_Enhancement Chorismate Chorismate Pathway Paulomycin_Precursors Paulomycin Precursors Chorismate->Paulomycin_Precursors Paulomycins Paulomycins (including this compound) Paulomycin_Precursors->Paulomycins Biosynthesis pau13 pau13 Activator Gene pau13->Paulomycins Positive Regulation

References

Stability and degradation studies of O-Demethylpaulomycin A under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-Demethylpaulomycin A. The information is designed to address common challenges encountered during stability and degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for paulomycin-class antibiotics like this compound?

A1: Studies on related paulomycins indicate that a primary degradation pathway involves the loss of the paulic acid moiety, leading to the formation of inactive degradation products known as paulomenols.[1] The isothiocyanate group within the paulic acid moiety is a key structure related to the compound's instability.[2] Modifications to this moiety, such as the formation of a thiazole (B1198619) heterocycle, have been shown to enhance the stability of the molecule in culture.[3][4]

Q2: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A2: this compound belongs to the paulomycin class of antibiotics, which are known for their instability, particularly in culture media.[1][3][4] The degradation can be spontaneous. Key factors that could accelerate degradation include:

  • pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of labile functional groups. For many complex antibiotics, near-neutral pH is often where maximum stability is observed.

  • Temperature: Elevated temperatures will increase the rate of chemical degradation.

  • Presence of reactive species: As with many complex organic molecules, the presence of oxidizing agents or exposure to light can lead to degradation.

Q3: What are some general strategies to improve the stability of this compound in formulations?

A3: While specific formulation strategies for this compound are not extensively documented, general approaches for stabilizing complex antibiotics can be applied:

  • pH control: Formulating the compound in a buffered solution at its pH of maximum stability is critical.

  • Excipient selection: The use of antioxidants can mitigate oxidative degradation. For molecules susceptible to hydrolysis, formulation in a non-aqueous vehicle or as a lyophilized powder for reconstitution can significantly improve shelf-life.[5]

  • Protection from light: Storing the compound in light-resistant containers is a standard practice to prevent photolytic degradation.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should:

  • Perform forced degradation studies to generate the degradation products.

  • Develop a chromatographic method that separates the parent peak (this compound) from all major degradation product peaks.

  • Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Issue 1: Poor separation of degradation products from the parent compound in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for resolving compounds with similar polarities.

  • Troubleshooting Steps:

    • Modify the organic solvent gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

    • Change the organic modifier: If using acetonitrile (B52724), try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

    • Adjust the pH of the aqueous phase: The retention of ionizable compounds is highly dependent on pH. Small adjustments to the mobile phase pH can significantly impact peak shape and resolution.

    • Try a different column chemistry: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column for different selectivity.

Issue 2: Mass imbalance observed during the stability study.

  • Possible Cause 1: Some degradation products may not have a chromophore that absorbs at the detection wavelength used for the parent compound.

  • Troubleshooting Steps:

    • Use a diode array detector (DAD) or photodiode array (PDA) detector to examine the UV spectra of all peaks. This can help identify degradation products that may have different absorption maxima.

    • Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to ensure all non-volatile degradation products are being detected.

  • Possible Cause 2: The formation of volatile degradation products that are lost from the sample.

  • Troubleshooting Steps:

    • Consider using headspace gas chromatography (GC) to analyze for volatile degradants if the structure of this compound suggests this possibility.

  • Possible Cause 3: Degradation products are strongly adsorbed to the HPLC column and are not eluting.

  • Troubleshooting Steps:

    • Implement a high-organic wash step at the end of each chromatographic run to elute any strongly retained compounds.

    • Review the recovery of the parent compound and known degradants to ensure they are not being irreversibly lost on the column.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data)

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)% Degradation (Hypothetical)Number of Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours6015%2
Base Hydrolysis 0.1 M NaOH4 hours4045%3
Oxidation 3% H₂O₂24 hours2520%4
Thermal Dry Heat48 hours8010%1
Photolytic ICH Option 1 (UV/Vis)7 days255%1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) and protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 6, 12, 24 hours).

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C.

    • At specified time points (e.g., 24, 48 hours), remove a portion of the solid, dissolve it in the initial solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC Method for Paulomycins

The following is a starting point for developing an HPLC method for the analysis of this compound and its degradation products, based on methods used for related paulomycins.[6]

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 90% B

    • 25-30 min: Linear gradient from 90% to 100% B

    • 30-35 min: Hold at 100% B

    • 35.1-40 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Pathway cluster_issue Problem Identification cluster_solutions Potential Solutions cluster_outcome Evaluation Issue Poor Peak Resolution? Sol1 Adjust Gradient (Make Shallower) Issue->Sol1 Yes Sol2 Change Organic Modifier (ACN/MeOH) Issue->Sol2 Yes Sol3 Modify Mobile Phase pH Issue->Sol3 Yes Sol4 Try Different Column Chemistry Issue->Sol4 Yes Outcome Resolution Improved Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting for poor HPLC peak resolution.

References

Challenges in the chemical synthesis of O-Demethylpaulomycin A's glycosidic bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chemical Synthesis of O-Demethylpaulomycin A. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with the formation of the glycosidic bonds in this compound.

This compound is a complex natural product featuring two challenging glycosidic linkages: an α-glycosidic bond involving a D-allose moiety and a β-glycosidic bond with the 2,6-dideoxy sugar, L-paulomycose. The successful construction of these bonds is a critical hurdle in the total synthesis of this potent antibiotic. This guide is designed to provide practical advice and detailed protocols based on analogous systems to facilitate your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming the glycosidic bonds of this compound?

A1: The main difficulties arise from the stereoselective formation of the two distinct glycosidic bonds:

  • The α-D-Allose Linkage: While D-allose possesses a hydroxyl group at C2 that can potentially offer neighboring group participation to favor the formation of a 1,2-trans-glycoside (β), achieving the desired 1,2-cis-glycoside (α) requires careful selection of reaction conditions to override this preference.

  • The β-L-Paulomycose Linkage: L-Paulomycose is a 2,6-dideoxy sugar. The absence of a participating group at the C2 position makes it notoriously difficult to control the stereochemistry at the anomeric center.[1] Glycosylation reactions with 2-deoxy sugar donors often result in mixtures of α and β anomers, with the α-anomer frequently being the thermodynamic product.[2]

Q2: What general strategies can be employed to favor the formation of the α-glycosidic bond with the D-allose moiety?

A2: To achieve an α-selective glycosylation with a D-allose donor, strategies that disfavor or prevent neighboring group participation by the C2-hydroxyl group are necessary. This can be accomplished through:

  • Use of a non-participating protecting group at C2: Protecting the C2-hydroxyl with a group that cannot form a cyclic intermediate, such as a benzyl (B1604629) ether, is a common strategy.

  • Solvent effects: The choice of solvent can significantly influence the stereochemical outcome. Non-polar, ether-based solvents like diethyl ether or dichloromethane (B109758) can favor the formation of the α-anomer.

  • Promoter selection: The use of specific promoters can influence the reaction pathway. For instance, halide-based promoters can lead to an equilibrium between α and β-glycosyl halides, from which the more reactive α-anomer can be trapped by the acceptor.

Q3: How can I achieve a β-selective glycosylation with a 2,6-dideoxy sugar like L-paulomycose?

A3: Overcoming the inherent α-selectivity of 2-deoxy sugar glycosylations requires specialized techniques. Reagent-controlled methods are particularly promising. These approaches do not rely on a participating group at C2 but instead use specific reagents to direct the stereochemical outcome.[3][4][5][6] Examples include:

  • Sulfonyl chloride-mediated activation: The use of reagents like p-toluenesulfonyl chloride (TsCl) or 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl) can activate the hemiacetal of the 2-deoxy sugar to form an in situ glycosyl sulfonate, which can then undergo an SN2-like displacement by the acceptor to yield the β-glycoside.[6]

  • Phosphine-acid complex catalysis: Certain phosphine-acid complexes, such as HBr•PPh₃, have been shown to promote clean α-glycosylation of 2-deoxysugars, but careful selection of the catalyst system could potentially be adapted for β-selectivity.[7]

  • Use of specific protecting groups: While there is no participating group at C2, the protecting groups on other positions of the sugar can influence its conformation and reactivity, thereby affecting the α/β selectivity. "Disarming" electron-withdrawing protecting groups, such as esters, can sometimes favor β-selectivity by destabilizing the oxocarbenium ion intermediate.[8]

Troubleshooting Guides

Problem 1: Low yield and/or poor α-selectivity in the D-allose glycosylation.
Potential Cause Troubleshooting Strategy
Neighboring group participation from C2-OH or a participating protecting group.Ensure the C2 position is protected with a non-participating group (e.g., benzyl ether). Avoid acyl protecting groups at C2.
Sub-optimal promoter/activator.Screen a variety of promoters. For α-selectivity, consider NIS/TfOH with a thioglycoside donor or using a glycosyl trichloroacetimidate (B1259523) with a Lewis acid like TMSOTf.
Unfavorable solvent effects.Experiment with different solvents. Ethereal solvents (e.g., Et₂O, THF) or acetonitrile (B52724) can sometimes favor α-glycoside formation.
Aglycone decomposition under reaction conditions.If the aglycone (paulomenol derivative) is sensitive, consider milder activation conditions, lower reaction temperatures, and shorter reaction times.
Problem 2: Predominant formation of the α-anomer during the L-paulomycose glycosylation.
Potential Cause Troubleshooting Strategy
Thermodynamic control favoring the α-anomer.Employ kinetic, reagent-controlled conditions that favor an SN2-like pathway.
Use of a standard glycosylation protocol not suited for 2-deoxy sugars.Switch to a method specifically developed for β-selective 2-deoxyglycosylation, such as the use of sulfonyl chloride activators or specialized catalyst systems.[3][6]
Donor instability.2-Deoxyglycosyl donors can be unstable. Consider generating the active donor in situ. If using a glycosyl bromide, it should be freshly prepared and used immediately.
Steric hindrance from the aglycone.The complex structure of the paulomenol aglycone may sterically hinder the approach of the nucleophile. Optimization of the reaction temperature and concentration may be necessary.

Quantitative Data from Analogous Systems

The following tables summarize representative data for glycosylation reactions of 2-deoxy and 2,6-dideoxy sugars from the literature, which can serve as a starting point for the synthesis of the L-paulomycose linkage in this compound.

Table 1: Reagent-Controlled β-Glycosylation of 2-Deoxy Sugars

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)β:α RatioReference
2,6-dideoxy-3,4-di-O-benzyl-L-glucoseMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTsCl, KHMDSTHF-78 to rt75>20:1--INVALID-LINK--
2-deoxy-3,4,6-tri-O-benzyl-D-glucoseCholesterolTrisyl-Cl, DBUCH₂Cl₂-78 to rt85>20:1--INVALID-LINK--
2,6-dideoxy-3,4-di-O-acetyl-L-glucose1-OctanolBis-thiourea catalystCH₂Cl₂rt7810:1--INVALID-LINK--

Table 2: α-Selective Glycosylation of 2-Deoxy Sugars

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
L-oleandrose derivativeDigitoxigeninHBr•PPh₃CH₂Cl₂rt67>20:1--INVALID-LINK--
2,6-dideoxy-3,4-di-O-p-nitrobenzoyl-D-glucoseDisaccharide acceptorCyclopropenium cationTCE/CH₂Cl₂-1074>20:1--INVALID-LINK--

Experimental Protocols

The following are representative, detailed experimental protocols for the glycosylation of 2-deoxy sugars, which can be adapted for the synthesis of the L-paulomycose glycosidic bond in this compound.

Protocol 1: β-Selective Glycosylation using TsCl/KHMDS (Adapted from Lloyd & Bennett, 2018)

  • To a solution of the 2,6-dideoxy-L-paulomycose hemiacetal (1.0 equiv) and the paulomenol aglycone acceptor (1.2 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.5 equiv, 0.5 M in toluene) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired β-glycoside.

Protocol 2: α-Selective Glycosylation using a Cyclopropenium Cation Promoter (Adapted from Bennett et al., 2020)

  • To a mixture of the 2,6-dideoxy-L-paulomycose hemiacetal donor (1.5 equiv), the paulomenol aglycone acceptor (1.0 equiv), and a proton scavenger (e.g., 2,6-di-tert-butyl-4-methylpyridine, 2.0 equiv) in a mixture of anhydrous 1,1,2,2-tetrachloroethane (B165197) (TCE) and CH₂Cl₂ at 0 °C under an argon atmosphere, add a solution of the cyclopropenium promoter (e.g., 3,3-dichloro-1,2-diphenylcyclopropene, 1.5 equiv) in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine (B128534) and dilute with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-glycoside.

Visualizations

Glycosylation_Challenges cluster_allose α-D-Allose Glycosylation cluster_paulomycose β-L-Paulomycose Glycosylation start_allose D-Allose Donor target_alpha Desired α-Glycoside start_allose->target_alpha Non-participating group at C2 Ethereal solvent side_beta Undesired β-Glycoside start_allose->side_beta Participating group at C2 (Neighboring Group Participation) start_paulo L-Paulomycose Donor (2,6-dideoxy) target_beta Desired β-Glycoside start_paulo->target_beta Reagent-controlled Sₙ2-like reaction (e.g., TsCl/KHMDS) side_alpha Thermodynamic α-Glycoside start_paulo->side_alpha Standard glycosylation conditions (Oxocarbenium intermediate)

Caption: Key challenges in the stereoselective synthesis of this compound's glycosidic bonds.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Poor Stereoselectivity in Glycosylation check_donor Is the glycosyl donor appropriate? (Protecting groups, leaving group) start->check_donor check_conditions Are the reaction conditions optimal? (Promoter, solvent, temperature) start->check_conditions check_stability Are the donor and acceptor stable? start->check_stability modify_donor Modify protecting groups Change leaving group check_donor->modify_donor optimize_conditions Screen promoters and solvents Adjust temperature and concentration check_conditions->optimize_conditions in_situ Generate active donor in situ Use milder conditions check_stability->in_situ end Improved Glycosylation Outcome modify_donor->end Re-evaluate optimize_conditions->end Re-evaluate in_situ->end Re-evaluate

Caption: A logical workflow for troubleshooting challenging glycosylation reactions.

References

Optimizing culture medium for enhanced O-Demethylpaulomycin A production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Demethylpaulomycin A Production

Welcome to the technical support center for optimizing the culture medium for enhanced this compound production. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components in a culture medium for Streptomyces fermentation?

A1: The composition of the fermentation medium is crucial for the growth of microorganisms and the synthesis of secondary metabolites like this compound.[1] Key components include:

  • Carbon Sources: Both readily metabolized sources (e.g., glucose, glycerol) and sustained-release sources (e.g., starch, maltose) are important for initial growth and subsequent antibiotic production.[1][2]

  • Nitrogen Sources: Organic nitrogen sources like soybean meal, yeast extract, and peptone often support robust growth and secondary metabolite formation.[1]

  • Inorganic Salts and Trace Elements: Minerals act as cofactors for biosynthetic enzymes.[1] Ions like Mg²⁺, Fe²⁺, and Co²⁺ can significantly influence metabolic pathways and product yield.[1]

  • pH Buffers: Maintaining an optimal pH is critical for cell health and enzyme activity. Buffers like CaCO₃ are often used in Streptomyces fermentation.[3]

Q2: What is the "One-Factor-at-a-Time" (OFAT) method, and when should I use it?

A2: The One-Factor-at-a-Time (OFAT) method is a traditional approach where one variable (e.g., the concentration of a single medium component) is changed while others are kept constant.[4] It is useful for initial screening to identify which components have a significant effect on production.[1][5] However, it does not account for the interactions between different components.[1][6]

Q3: What are the advantages of using statistical optimization methods like Response Surface Methodology (RSM)?

A3: Statistical methods like Response Surface Methodology (RSM) are more powerful than OFAT because they allow for the study of interactions between multiple variables simultaneously.[1][5] This approach allows for the efficient identification of optimal concentrations and conditions, leading to a more robust and productive fermentation process.[3][5] RSM helps in understanding the combined effect of factors and can significantly increase product yield.[1][3]

Q4: My Streptomyces culture is producing high biomass but low levels of this compound. What could be the cause?

A4: This phenomenon, known as the "growth-product dichotomy," is common in secondary metabolite production. High concentrations of readily available nutrients, particularly glucose and phosphate (B84403), can support rapid cell growth (primary metabolism) but repress the genes responsible for antibiotic synthesis (secondary metabolism). Consider adjusting the carbon-to-nitrogen ratio or introducing a less rapidly metabolized carbon source to trigger the switch to secondary metabolism.

Troubleshooting Guide

Problem: Consistently low yield of this compound.

Possible Cause Troubleshooting Step
Suboptimal Medium Composition The initial medium may not be suitable for secondary metabolite production.
1. Re-evaluate Carbon and Nitrogen Sources: Use the OFAT method (see Experimental Protocols) to screen a variety of carbon (glucose, glycerol, soluble starch) and nitrogen (soybean meal, yeast extract, peptone) sources.[1]
2. Statistical Optimization: After identifying key components, use a statistical method like RSM to determine their optimal concentrations and interactions.[1][3][5]
Incorrect Fermentation Conditions Physical parameters heavily influence microbial metabolism.
1. Verify pH: Monitor and control the pH of the medium throughout the fermentation. The optimal initial pH for similar antibiotic production is often around 6.5.[3]
2. Check Inoculum: The age and volume of the seed culture can impact the production phase. An inoculum volume of around 5% is often optimal.[3]
3. Optimize Aeration/Agitation: Ensure adequate dissolved oxygen, as antibiotic biosynthesis is typically an aerobic process.
Nutrient Limitation or Repression An imbalance of key nutrients can either limit production or actively repress it.
1. Analyze Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio significantly influences secondary metabolite production. Experiment with different ratios to find the optimum for your strain.[7]
2. Investigate Phosphate Levels: High phosphate concentrations are known to repress secondary metabolite synthesis in Streptomyces. Test lower phosphate concentrations in your medium.

Problem: High batch-to-batch variability in yield.

Possible Cause Troubleshooting Step
Inconsistent Inoculum Variations in seed culture age, density, or viability.
Standardize your inoculum preparation protocol, ensuring consistent seed age (e.g., 5 days) and volume for each batch.[3]
Raw Material Variability Complex, undefined components like soybean meal or peptone can vary between suppliers or lots.[8]
If possible, test raw materials from different suppliers or purchase larger lots to minimize variability. Consider moving towards a more chemically defined medium (CDM) for greater consistency.[8]
Inaccurate Media Preparation Small errors in component measurement can lead to significant differences in outcome.
Double-check all calculations and measurements during media preparation. Ensure all components are fully dissolved.

Data Presentation: Medium Optimization Examples

The following tables summarize data from optimization studies on similar antibiotics produced by Streptomyces, providing a starting point for this compound medium design.

Table 1: Initial Screening of Carbon and Nitrogen Sources (Based on OFAT)

ComponentSource TestedConcentration RangeObservation
Carbon Glucose10-50 g/LHigh concentrations can inhibit production.[3]
Soluble Starch10-30 g/LOften promotes higher yields than glucose alone.[3]
Glycerol10-30 g/LIdentified as a key component for similar compounds.[1]
Cassava Starch10-30 g/LFound to be a pivotal component in some studies.[1]
Nitrogen Soybean Meal10-25 g/LFrequently identified as a superior nitrogen source.[3][5]
Yeast Extract5-20 g/LCommon nitrogen source supporting good growth.[1]
Peptone5-20 g/LEffective nitrogen source for plasmid production.[7]

Table 2: Example of an Optimized Medium Composition (Based on RSM)

This table is based on the optimization for Chrysomycin A production by Streptomyces sp. and serves as a reference.[3]

ComponentOptimized Concentration
Glucose39.28 g/L
Corn Starch20.66 g/L
Soybean Meal15.48 g/L
CaCO₃2.00 g/L
Predicted Yield Improvement ~60% increase over baseline

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) for Component Screening
  • Establish a Baseline Medium: Start with a known basal medium for Streptomyces.

  • Identify Variables: List all medium components to be tested (e.g., 5 carbon sources, 4 nitrogen sources).

  • Vary One Factor: Create a series of experiments where only one component is changed at a time. For example, to test carbon sources, prepare flasks where the baseline carbon source is replaced with each of the test sources at the same concentration.

  • Fermentation & Analysis: Inoculate and run the fermentation under standard conditions. At the end of the run, measure the this compound titer for each flask.

  • Select Best Component: Identify the carbon source, nitrogen source, etc., that results in the highest yield. These will be used for further statistical optimization.

Protocol 2: Response Surface Methodology (RSM) for Optimization
  • Select Key Factors: Based on OFAT results, choose the 3-4 most significant components that influence production (e.g., Starch, Soybean Meal, MgCl₂).

  • Design the Experiment: Use statistical software (e.g., Design-Expert) to create an experimental design, such as a Central Composite Design (CCD). This will generate a set of experiments (typically 20-30 runs) with different combinations of the selected factors at various concentrations (levels).

  • Conduct Experiments: Prepare the media and run the fermentations for each experimental condition defined by the design.

  • Measure Responses: Quantify the this compound yield for each run.

  • Analyze Data & Model: Input the yield data into the software. The software will perform a regression analysis to fit the data to a polynomial equation and generate a statistical model of the process.

  • Determine Optimum: The software will use the model to predict the optimal concentration for each factor to achieve the maximum yield.

  • Validation: Run a final experiment using the predicted optimal medium composition to verify the model's accuracy.

Visualizations: Workflows and Logic Diagrams

Medium_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Validation start Define Basal Medium ofat OFAT Screening (Carbon, Nitrogen, Minerals) start->ofat select_factors Identify Significant Factors (e.g., Starch, Soybean Meal) ofat->select_factors rsm_design Design Experiment (RSM/CCD) select_factors->rsm_design Top 3-4 Factors fermentation Conduct Fermentation Runs rsm_design->fermentation analysis Analyze Yield & Build Model fermentation->analysis optimum Determine Optimal Concentrations analysis->optimum validation Validate Predicted Optimum optimum->validation Predicted Best Medium scale_up Proceed to Scale-Up validation->scale_up

Caption: Workflow for systematic culture medium optimization.

Low_Yield_Troubleshooting start Low this compound Yield q1 Is biomass (cell growth) also low? start->q1 a1_yes Yes, low growth q1->a1_yes Yes a1_no No, growth is good q1->a1_no No check_growth Troubleshoot Growth Medium: - Check basal nutrients - Verify pH, Temp, Aeration - Assess inoculum viability a1_yes->check_growth q2 Is this a new/unoptimized medium? a1_no->q2 a2_yes Yes, new medium q2->a2_yes Yes a2_no No, previously worked q2->a2_no No optimize Begin Medium Optimization: 1. OFAT Screening 2. RSM Optimization a2_yes->optimize check_repression Investigate Metabolic Repression: - High Glucose/Phosphate? - Incorrect C:N ratio? - Sub-optimal induction time? a2_no->check_repression check_variability Check for Process Variability: - Raw material lots - Inoculum consistency - pH probe calibration a2_no->check_variability

Caption: Logic diagram for troubleshooting low product yield.

Metabolism_Switch high_nutrients High Nutrient Levels (e.g., Glucose, Phosphate) primary_metabolism Primary Metabolism high_nutrients->primary_metabolism Promotes secondary_metabolism Secondary Metabolism high_nutrients->secondary_metabolism Represses biomass Rapid Cell Growth (Biomass) primary_metabolism->biomass nutrient_depletion Nutrient Limitation (C, N, or P depletion) primary_metabolism->nutrient_depletion Leads to nutrient_depletion->secondary_metabolism Triggers antibiotic This compound Production secondary_metabolism->antibiotic

Caption: Influence of nutrient levels on metabolic pathways.

References

Troubleshooting O-Demethylpaulomycin A purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of O-Demethylpaulomycin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The main challenge is the inherent instability of the paulomycin scaffold, which can lead to degradation during the purification process. Paulomycins are known to degrade in aqueous media, particularly at neutral pH, into inactive forms known as paulomenols. Careful control of pH and minimizing exposure to aqueous environments are crucial.[1]

Q2: What type of chromatography is most suitable for this compound purification?

Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase is a common and effective method for the purification of paulomycins and their derivatives.

Q3: What are the recommended storage conditions for purified this compound?

To minimize degradation, purified this compound should be stored as a lyophilized powder at low temperatures, preferably -20°C or below. If in solution, it should be kept in an acidic, non-aqueous solvent and stored at low temperatures for short periods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Low Yield of Purified this compound

Possible Causes:

  • Degradation during purification: As mentioned, this compound is susceptible to degradation in neutral aqueous solutions.

  • Improper fraction collection: The target compound may be spread across multiple fractions, or the collection window may be inaccurate.

  • Poor recovery from the column: The compound may be irreversibly adsorbed to the stationary phase.

  • Losses during post-purification workup: Degradation or physical loss can occur during solvent evaporation and sample handling.

Solutions:

Solution Detailed Steps Expected Outcome
Acidify the Mobile Phase Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to maintain an acidic pH and suppress the degradation of the paulomycin core.Improved stability of this compound throughout the chromatographic run, leading to higher recovery of the intact compound.
Optimize Fraction Collection Use a fraction collector with peak detection capabilities. Perform analytical HPLC on collected fractions to identify those containing the pure compound.More accurate collection of the target peak, minimizing the collection of impurities and preventing loss of the product in adjacent fractions.
Post-Purification Acid Removal After pooling the pure fractions, immediately remove the acidic modifier using solid-phase extraction (e.g., a Sep-Pak C18 cartridge) before lyophilization.[1]Prevents acid-catalyzed degradation during storage of the lyophilized product.
Lyophilization from t-Butanol/Water After acid removal, dissolve the sample in a mixture of tert-butanol (B103910) and water (e.g., 50:50 v/v) and lyophilize.[1]Results in a stable, fluffy powder that is easily handled and stored.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Secondary interactions: The analyte may have secondary interactions with the stationary phase, such as with residual silanol (B1196071) groups.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample solvent effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Solutions:

Solution Detailed Steps Expected Outcome
Reduce Sample Load Decrease the amount of sample injected onto the column.Sharper, more symmetrical peaks.
Use a Deactivated Column Employ an end-capped C18 column or a column with a base-deactivated silica (B1680970) to minimize interactions with silanol groups.Reduced peak tailing for basic compounds.
Adjust Mobile Phase pH As recommended for stability, maintain an acidic mobile phase (e.g., with 0.1% TFA) to ensure consistent ionization of the analyte.Improved peak shape and reproducibility.
Dissolve Sample in Mobile Phase Whenever possible, dissolve the sample in the initial mobile phase composition.Minimizes peak distortion caused by the injection solvent.
Problem 3: High Backpressure

Possible Causes:

  • Column frit blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

  • Precipitation of the sample on the column: The sample may not be fully soluble in the mobile phase.

  • High flow rate: Exceeding the recommended flow rate for the column can cause excessive backpressure.

Solutions:

Solution Detailed Steps Expected Outcome
Filter Sample and Mobile Phase Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.Prevents particulate matter from reaching the column and causing blockages.
Use a Guard Column Install a guard column before the analytical or preparative column to trap particulates and strongly retained compounds.Extends the lifetime of the main column and helps maintain normal operating pressures.
Ensure Sample Solubility Test the solubility of the sample in the mobile phase before injection. If necessary, adjust the sample solvent or the initial mobile phase composition.Prevents sample precipitation on the column, which can cause high backpressure and poor peak shape.
Optimize Flow Rate Operate the column within the manufacturer's recommended flow rate range.Maintains a stable and acceptable backpressure.

Experimental Protocols

Preparative RP-HPLC for this compound Purification

This protocol is based on a method used for the purification of novel paulomycin derivatives and can be adapted for this compound.[1]

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 x 250 mm, 5 µm particle size)

  • HPLC-grade methanol (B129727) and water

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

  • Lyophilizer

  • tert-Butanol

2. Chromatographic Conditions:

Parameter Condition
Stationary Phase Preparative C18
Mobile Phase Isocratic elution with 57% Methanol / 43% Water + 0.1% TFA
Flow Rate 5 mL/min (adjust based on column dimensions)
Detection UV at 238 nm and 320 nm[1]
Sample Preparation Dissolve the crude extract in a minimal amount of the mobile phase or a compatible solvent. Filter through a 0.45 µm filter.

3. Purification Procedure:

  • Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Perform analytical HPLC on the collected fractions to confirm purity.

  • Pool the fractions containing the pure compound.

4. Post-Purification Workup:

  • Dilute the pooled fractions with methanol.

  • Pass the diluted solution through a Sep-Pak C18 cartridge to remove TFA.[1]

  • Wash the cartridge with water to remove any remaining salts.

  • Elute the purified this compound from the cartridge with methanol.

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in a 50% mixture of tert-butanol and water.[1]

  • Freeze the solution and lyophilize to obtain the purified compound as a powder.

Data Presentation

Table 1: Representative Yields for Paulomycin Derivative Purification

This table provides an example of the expected yields from a preparative HPLC purification of paulomycin derivatives, which can serve as a benchmark for this compound purification.[1]

Compound Final Yield (mg) Productivity (µg/mL of culture)
Paulomycin Derivative 11.20.6
Paulomycin Derivative 21.20.6
Paulomycin Derivative 30.50.25
Paulomycin Derivative 40.50.25

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Purity Analysis cluster_workup Post-Purification Workup crude_extract Crude Extract dissolve Dissolve in Mobile Phase crude_extract->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject onto C18 Column filter->injection elution Isocratic Elution (57% MeOH / 0.1% TFA) injection->elution detection UV Detection (238 & 320 nm) elution->detection fraction_collection Collect Fractions detection->fraction_collection analytical_hplc Analytical HPLC of Fractions fraction_collection->analytical_hplc pool_fractions Pool Pure Fractions analytical_hplc->pool_fractions spe SPE (Sep-Pak C18) to Remove TFA pool_fractions->spe lyophilization Lyophilize from t-Butanol/Water spe->lyophilization final_product Pure this compound (Lyophilized Powder) lyophilization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound degradation Compound Degradation start->degradation fraction_issue Poor Fraction Collection start->fraction_issue column_loss Column Adsorption start->column_loss acidify Acidify Mobile Phase (0.1% TFA) degradation->acidify optimize_collection Optimize Fraction Collector Settings fraction_issue->optimize_collection post_purification Proper Post-Purification Workup (SPE, Lyophilization) column_loss->post_purification end Higher Yield acidify->end Improved Stability optimize_collection->end Accurate Collection post_purification->end Minimized Loss

Caption: Troubleshooting logic for low purification yield.

References

Reducing the degradation of paulomycins to inactive paulomenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with paulomycins. This resource provides essential information to help you mitigate the degradation of these valuable compounds into their inactive paulomenol counterparts.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of paulomycins?

Paulomycins primarily degrade through the spontaneous loss of their paulic acid moiety, which contains a reactive isothiocyanate group.[1] This degradation results in the formation of the corresponding paulomenols (e.g., paulomenol A and B), which are biologically inactive.[1] The paulic acid residue is a key determinant of the antibiotic properties of paulomycins.

Q2: What are the main factors that contribute to the degradation of paulomycins?

The degradation of paulomycins is significantly influenced by the experimental conditions. Key factors include:

  • pH: Paulomycins are known to be unstable in aqueous solutions, particularly at neutral pH, which can lead to dehydration and subsequent degradation.[1]

  • Aqueous Environments: The presence of water facilitates the hydrolysis of the isothiocyanate group in the paulic acid moiety, initiating the degradation cascade.

  • Temperature: While specific quantitative data is limited, as with most chemical reactions, elevated temperatures can be expected to accelerate the degradation process.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the isothiocyanate group.

Q3: How can I visually track the degradation of my paulomycin sample?

Degradation can be monitored chromatographically. Using reverse-phase HPLC or UPLC, you will observe a decrease in the peak area of the parent paulomycin and a corresponding increase in the peak area of the resulting paulomenol. These compounds have distinct retention times, allowing for their separation and quantification.

Q4: Are there more stable alternatives to paulomycins A and B?

Yes, research has shown that certain paulomycin derivatives exhibit greater stability in culture. For instance, derivatives containing a thiazole (B1198619) moiety, formed through intramolecular cyclization involving the paulic acid, have demonstrated enhanced stability compared to paulomycins A and B.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of paulomycins.

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable paulomycin in my fermentation extract. 1. Degradation during fermentation or extraction: Paulomycins are unstable in the fermentation broth and during extraction with certain solvents. 2. Suboptimal fermentation conditions: The production of paulomycins can be highly dependent on the culture medium and growth conditions.1. Optimize extraction: Use a non-polar solvent like ethyl acetate (B1210297) and minimize the exposure time to aqueous phases. Consider immediate analysis after extraction. 2. Adjust fermentation medium: Some studies indicate that different media (e.g., MFE vs. R5A) can affect the yield and stability of paulomycins.[1]
Paulomycin peak size decreases rapidly in my analytical samples. 1. Degradation in the autosampler: Samples dissolved in aqueous or protic solvents will degrade over time, even at refrigerated temperatures. 2. pH of the mobile phase: A neutral or basic pH of the mobile phase in reverse-phase chromatography can accelerate on-column degradation.1. Solvent choice: If possible, dissolve standards and samples in a non-polar, aprotic solvent like acetonitrile (B52724) for short-term storage in the autosampler. 2. Mobile phase acidification: Use a mobile phase containing a small percentage of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to maintain an acidic pH.[2]
Inconsistent results between experimental replicates. 1. Variable degradation rates: Slight differences in sample preparation time, temperature, or solvent exposure can lead to varying degrees of degradation. 2. Incomplete extraction: The efficiency of paulomycin extraction from the fermentation broth may vary.1. Standardize protocols: Ensure that all samples are processed under identical conditions and for the same duration. Analyze samples as quickly as possible after preparation. 2. Consistent extraction procedure: Follow a standardized protocol for solvent extraction, including solvent volume, extraction time, and mixing intensity.

Data Presentation

Condition Paulomycin Stability Paulomenol Formation Reference
Aqueous Solution (Neutral pH) UnstableHigh[1]
Acidic Aqueous Solution (e.g., with 0.1% TFA) More StableReduced[2]
Non-polar Organic Solvent (e.g., Ethyl Acetate) Relatively StableLow[2]
Storage (General Recommendation) Store as a dry, solid powder at low temperatures (-20°C or below) in the dark.-General good practice

Experimental Protocols

Protocol 1: Extraction of Paulomycins from Fermentation Broth

This protocol is adapted from established methods for extracting paulomycins from Streptomyces cultures.[1][2]

  • Harvesting: Centrifuge the fermentation broth (e.g., 50 mL) to separate the mycelium from the supernatant.

  • Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (50 mL).

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying: Pool the ethyl acetate extracts and dry them in vacuo using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a small, known volume (e.g., 1 mL) of acetonitrile for HPLC or UPLC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Paulomycins and Paulomenols

This method is suitable for the separation and quantification of paulomycins and their degradation products.[1][2]

  • Instrumentation: Acquity UPLC system coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: Linear gradient from 10% to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 10% B for re-equilibration

  • Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.

    • Scan Range: m/z 100-1500.[2]

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode with specific precursor-product ion transitions for each analyte.

Visualizations

Degradation Pathway

G Paulomycin Paulomycin (Active) Paulomenol Paulomenol (Inactive) Paulomycin->Paulomenol Loss of Paulic Acid Paulic_Acid Paulic Acid Moiety Paulomycin->Paulic_Acid G Fermentation Fermentation Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Ethyl Acetate Extraction Supernatant->Extraction Drying Evaporation Extraction->Drying Analysis UPLC-MS/MS Analysis Drying->Analysis

References

Strategies to prevent the loss of O-Demethylpaulomycin A during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the loss of O-Demethylpaulomycin A during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of this compound during extraction?

The primary cause of this compound loss during extraction is likely due to chemical degradation. Based on studies of related paulomycins, these molecules can be unstable under certain conditions and may degrade into inactive forms.[1] A significant degradation pathway for paulomycins involves the loss of the paulic acid moiety, resulting in the formation of paulomenols.[1] This degradation can be influenced by factors such as pH, temperature, and the presence of certain enzymes or reactive chemical species in the extraction milieu.

Q2: Which solvent system is recommended for the initial extraction of this compound from fermentation broth?

For the extraction of paulomycins from fermentation broth, ethyl acetate (B1210297) is a commonly used and effective solvent.[2] To improve stability and extraction efficiency, it is often beneficial to acidify the ethyl acetate with a small amount of acid, such as 1% formic acid.[1] This acidification helps to protonate the molecule, potentially increasing its solubility in the organic solvent and minimizing degradation that can occur at neutral or basic pH.

Q3: How can I minimize degradation during the concentration of the extract?

After extraction, the solvent is typically removed to concentrate the sample. This step can also lead to degradation if not performed carefully. It is crucial to use low temperatures during the concentration process. Rotary evaporation under reduced pressure (in vacuo) is a standard and recommended method.[2] It is advisable to maintain the water bath temperature below 40°C to prevent thermal degradation.

Q4: What purification techniques are suitable for this compound, and what precautions should be taken?

Following extraction and concentration, purification is necessary to isolate this compound. Common techniques for purifying paulomycins include:

  • Silica (B1680970) Gel Chromatography: This is a standard method for separating compounds based on polarity. A step-wise gradient of solvents, such as a chloroform-methanol mixture, can be effective.[3]

  • Solid-Phase Extraction (SPE): C18 cartridges are frequently used to concentrate the compound and remove polar impurities.[1] This is particularly useful for desalting and concentrating the sample after chromatographic fractions have been collected.

During all purification steps, it is important to work quickly and at low temperatures where possible. Additionally, after purification steps involving acids, it is recommended to remove acid traces, for example, by using a solid-phase extraction step, as residual acid could affect the stability of the purified molecule.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction due to unfavorable pH.Acidify the extraction solvent (e.g., ethyl acetate) with 1% formic acid to maintain a low pH environment.[1]
Thermal degradation during solvent evaporation.Use a rotary evaporator with a water bath temperature maintained at or below 40°C.[2]
Incomplete extraction from the fermentation broth.Perform multiple extractions (e.g., three times) with fresh solvent to ensure complete recovery from the aqueous phase.[2]
Presence of significant amounts of degradation products (e.g., O-Demethylpaulomenol A). Instability of the molecule in the collected chromatography fractions.After each purification step, immediately process the collected fractions. If acids were used during chromatography, remove them using a quick solid-phase extraction (SPE) step before long-term storage.[1]
Prolonged exposure to harsh conditions.Minimize the duration of the extraction and purification process. Store intermediate and final samples at low temperatures (-20°C or below).
Difficulty in separating this compound from other related compounds. Suboptimal chromatographic conditions.Optimize the mobile phase for silica gel chromatography. A gradient elution with a gradual increase in the polar solvent (e.g., methanol (B129727) in chloroform) can improve resolution.[3]
Co-elution with impurities.Consider using a different stationary phase for chromatography (e.g., reversed-phase C18) or a secondary purification technique like preparative HPLC for higher purity.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in both, so it is advisable to process both fractions.

  • Extraction:

    • Combine the supernatant and the mycelial cake.

    • Extract the mixture three times with an equal volume of ethyl acetate containing 1% formic acid.[1][2]

    • For each extraction, shake the mixture vigorously for 10-15 minutes and then separate the organic and aqueous layers using a separatory funnel.

    • Pool the organic (ethyl acetate) layers.

  • Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.[2]

  • Storage: The resulting crude extract should be stored at -20°C or lower until further purification.

Protocol 2: Quantification of this compound using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and selective method for quantifying this compound.

  • Sample Preparation: Redissolve a known amount of the dried extract in a suitable solvent, such as acetonitrile (B52724) or methanol.[2] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 column is often suitable for separating paulomycins.[1]

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.

    • Detection: UV detection can be used for initial screening, but mass spectrometry provides higher specificity and sensitivity.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be tested to determine the optimal ionization for this compound.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for accurate quantification if a pure standard is available.

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification & Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Extraction_Step Solvent Extraction (Ethyl Acetate + 1% Formic Acid) Supernatant->Extraction_Step Mycelium->Extraction_Step Organic_Phase Combined Organic Phases Extraction_Step->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration_Step Concentration (in vacuo, <40°C) Drying->Concentration_Step Crude_Extract Crude Extract Concentration_Step->Crude_Extract Purification Purification (e.g., Silica Gel Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC-MS) Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions Paulomycin This compound Degradation_Product O-Demethylpaulomenol A (Inactive) Paulomycin->Degradation_Product Degradation Lost_Moiety + Paulic Acid Moiety High_pH High pH High_pH->Paulomycin promotes High_Temp High Temperature High_Temp->Paulomycin promotes Enzymes Enzymatic Activity Enzymes->Paulomycin promotes

Caption: Potential degradation pathway of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with paulomycin and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of the isothiocyanate moiety.

Frequently Asked Questions (FAQs)

Q1: Why is the isothiocyanate moiety in paulomycin unstable?

The isothiocyanate group in paulomycin, present in the paulic acid moiety, is susceptible to degradation. The primary degradation pathway involves the loss of this paulic acid moiety, leading to the formation of inactive compounds known as paulomenols.[1][2][3] This instability can significantly impact the compound's therapeutic efficacy and shelf-life.

Q2: What is the primary strategy for enhancing the stability of the isothiocyanate in paulomycin?

The most effective strategy identified is the chemical modification of the isothiocyanate group to form a more stable heterocyclic ring system. Specifically, reacting the isothiocyanate with N-acetyl-l-cysteine leads to the formation of a thiazole (B1198619) heterocycle. This modification has been shown to confer greater structural stability to the paulomycin backbone in culture.[1][2][3]

Q3: Are there other general strategies to improve the stability of isothiocyanate-containing compounds?

Yes, formulation strategies that protect the reactive isothiocyanate group can enhance stability. These include:

  • Encapsulation in Cyclodextrins: Cyclodextrins can form inclusion complexes with the isothiocyanate moiety, shielding it from degradation.[4][5][6][7][8]

  • Nanoemulsions: Incorporating the compound into the oil phase of a nanoemulsion can protect the isothiocyanate from hydrolysis and other degradation reactions in aqueous environments.[9][10][11][12]

Q4: How can I monitor the stability of my paulomycin-related compounds?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its degradation products, primarily the corresponding paulomenols. Monitoring the decrease in the peak area of the parent compound and the increase in the peak area of the degradation products over time under specific storage conditions (e.g., temperature, pH, light) will provide a quantitative measure of stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stabilization and analysis of paulomycin-related isothiocyanates.

Guide 1: Chemical Modification Issues
Problem ID Issue Possible Causes Suggested Solutions
CM-01 Low yield of the thiazole derivative.1. Incomplete reaction between paulomycin and N-acetyl-l-cysteine.2. Degradation of the starting material or product during the reaction.3. Suboptimal reaction conditions (pH, temperature, solvent).1. Increase the molar excess of N-acetyl-l-cysteine.2. Monitor the reaction progress by HPLC to determine the optimal reaction time.3. Work at a controlled temperature (e.g., room temperature or below) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.4. Ensure the pH of the reaction mixture is suitable for the nucleophilic addition.
CM-02 Formation of multiple, unidentified byproducts.1. Side reactions of the isothiocyanate group.2. Instability of the paulomycin backbone under the reaction conditions.1. Use purified starting materials.2. Employ milder reaction conditions.3. Analyze byproducts by mass spectrometry to understand side reactions and adjust the reaction strategy accordingly.
Guide 2: Formulation Challenges
Problem ID Issue Possible Causes Suggested Solutions
FC-01 Low encapsulation efficiency in cyclodextrin (B1172386).1. Poor solubility of paulomycin in the solvent used for complexation.2. Unfavorable stoichiometry between paulomycin and the cyclodextrin.3. Inefficient mixing method.1. Screen different solvents to improve the solubility of paulomycin.2. Vary the molar ratio of paulomycin to cyclodextrin (e.g., 1:1, 1:2).3. Utilize methods like co-precipitation, freeze-drying, or sonication to improve complex formation.[4][6]
FC-02 Instability of the nanoemulsion (e.g., phase separation, particle size increase).1. Inappropriate surfactant or oil phase.2. Incorrect surfactant-to-oil ratio.3. High energy input during preparation leading to over-processing.1. Screen different food-grade surfactants and oils to find a compatible system.2. Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant mixture.[9] 3. Adjust the energy input (e.g., sonication time, homogenization pressure) during preparation.
Guide 3: HPLC Analysis Troubleshooting
Problem ID Issue Possible Causes Suggested Solutions
HA-01 Poor peak shape (tailing or fronting).1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Use a column with end-capping or a different stationary phase.2. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations.3. Reduce the sample concentration.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
HA-02 Drifting baseline.1. Column temperature fluctuations.2. Mobile phase not properly degassed.3. Contaminated detector cell or mobile phase.1. Use a column oven to maintain a constant temperature.2. Degas the mobile phase before use.3. Flush the detector cell and use fresh, high-purity solvents.
HA-03 Irreproducible retention times.1. Inconsistent mobile phase composition.2. Pump malfunction.3. Column degradation.1. Prepare fresh mobile phase and ensure accurate mixing.2. Check the pump for leaks and ensure proper functioning.3. Use a guard column and replace the analytical column if performance degrades.

Experimental Protocols

Protocol 1: Synthesis of Thiazole-Modified Paulomycin (Adapted from general isothiocyanate reactions)

Disclaimer: This is a general protocol adapted for paulomycin and may require optimization.

Objective: To enhance the stability of the paulomycin isothiocyanate moiety by converting it into a thiazole derivative through reaction with N-acetyl-l-cysteine.

Materials:

  • Paulomycin

  • N-acetyl-l-cysteine (NAC)

  • Methanol (B129727) (anhydrous)

  • Sodium hydroxide (B78521) (1 M)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • HPLC for reaction monitoring

Procedure:

  • Dissolve paulomycin in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a 1.2 molar equivalent of N-acetyl-l-cysteine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC, observing the disappearance of the paulomycin peak and the appearance of a new, more polar product peak. The reaction may take several hours.

  • Once the reaction is complete, as indicated by HPLC, remove the methanol under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in an aqueous solution of 1 M sodium hydroxide and wash once with n-hexane to remove any non-polar impurities.

  • The aqueous layer, containing the sodium salt of the product, can then be purified using appropriate chromatographic techniques (e.g., reversed-phase column chromatography).

G cluster_workflow Synthesis Workflow start Dissolve Paulomycin in Methanol add_nac Add N-acetyl-l-cysteine start->add_nac react Stir at Room Temperature add_nac->react monitor Monitor by HPLC react->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete wash Aqueous Wash evaporate->wash purify Purify Product wash->purify

Caption: Workflow for the synthesis of thiazole-modified paulomycin.

Protocol 2: Stability-Indicating HPLC Method for Paulomycin

Objective: To develop and validate an HPLC method to assess the stability of paulomycin and its derivatives by separating the active compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Prepare stock solutions of paulomycin and its potential degradation product (paulomenol) in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the paulomycin sample to be tested in the mobile phase at a known concentration.

  • Stability Study:

    • Store aliquots of the sample solution under different conditions (e.g., 4°C, 25°C, 40°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot and inject it into the HPLC system.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to paulomycin and its degradation products using the retention times and calibration curves of the standards.

    • Calculate the percentage of the remaining paulomycin at each time point.

G cluster_workflow HPLC Stability Assay Workflow prep_standards Prepare Standards analysis Analyze by HPLC at Time Points prep_standards->analysis prep_samples Prepare Samples storage Store Samples under Stress Conditions prep_samples->storage storage->analysis data Quantify and Calculate Degradation analysis->data

Caption: Workflow for HPLC-based stability testing of paulomycin.

Data Presentation

The following table can be used to summarize the quantitative data from your stability studies, allowing for a clear comparison between unmodified and modified paulomycin.

Table 1: Comparative Stability of Paulomycin Formulations (% Remaining after 72 hours)

FormulationStorage Condition% Paulomycin Remaining% Thiazole-Paulomycin Remaining
Unmodified Paulomycin in Solution4°CN/A
25°CN/A
40°CN/A
Thiazole-Modified Paulomycin in Solution4°CN/A
25°CN/A
40°CN/A
Paulomycin-Cyclodextrin Complex25°CN/A
Paulomycin Nanoemulsion25°CN/A

Signaling Pathways and Logical Relationships

The chemical transformation of the unstable isothiocyanate moiety into a more stable thiazole ring is a key concept.

G Paulomycin Paulomycin (Isothiocyanate Moiety) Intermediate Thioester Intermediate Paulomycin->Intermediate + NAC Degradation Degradation (Inactive Paulomenols) Paulomycin->Degradation Instability NAC N-acetyl-l-cysteine NAC->Intermediate Thiazole_Paulomycin Thiazole-Paulomycin (Stable Derivative) Intermediate->Thiazole_Paulomycin Intramolecular Cyclization

Caption: Chemical pathway for the stabilization of paulomycin.

References

Technical Support Center: Genetic Engineering of Streptomyces paulus for Improved O-Demethylpaulomycin A Titer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Streptomyces paulus to enhance the production of O-Demethylpaulomycin A.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the genetic manipulation and fermentation of Streptomyces paulus for the production of this compound and related paulomycins.

Genetic Modification

  • Q1: I am not getting any exconjugants after performing the E. coli-Streptomyces paulus conjugation. What could be the problem?

    A1: Several factors could be contributing to this issue:

    • Spore Quality: Ensure you are using fresh, viable S. paulus spores. Spore viability can decrease with improper storage.

    • E. coli Donor Strain: Use the appropriate E. coli donor strain, such as ET12567/pUZ8002, which is methylation-deficient and contains the necessary helper plasmid for conjugation.[1]

    • Media: Use appropriate media for both organisms. For instance, grow S. paulus on mannitol/soya (MS) agar (B569324) for good sporulation and use a suitable medium for conjugation.[1]

    • Heat Shock of S. paulus Spores: A mild heat shock of the spores before mixing with E. coli can improve conjugation efficiency.

    • Ratio of Donor to Recipient: The ratio of E. coli to S. paulus spores is crucial. An excess of E. coli can inhibit Streptomyces growth.

    • Selection Antibiotics: Double-check the concentrations of the selection antibiotics used. Nalidixic acid is often used to counter-select the E. coli donor.[2]

  • Q2: I have successfully introduced the overexpression vector for the activator gene pau13, but I don't see a significant increase in this compound titer. Why?

    A2: This could be due to several reasons:

    • Promoter Activity: Verify that the promoter used to drive pau13 expression is strong and constitutive in S. paulus. The ermE* promoter is a commonly used strong promoter.[1]

    • Vector Stability: Ensure the integrative plasmid has successfully integrated into the S. paulus genome and is stable.

    • Fermentation Conditions: The fermentation medium and conditions may not be optimal for the overproducing strain. A genetically engineered strain may have different nutritional requirements.

    • Analytical Method Sensitivity: Your HPLC or LC-MS method may not be sensitive enough to detect subtle changes in the titer of this compound, which might be a minor component of the paulomycin complex.

    • Metabolic Bottlenecks: Overexpressing an activator gene boosts the entire biosynthetic pathway. However, there might be other limiting factors, such as the supply of precursor molecules.

Fermentation and Production

  • Q3: My S. paulus culture is forming large pellets in liquid culture, leading to inconsistent growth and production. How can I control this?

    A3: Pellet formation is a common issue in Streptomyces fermentations. Here are some strategies to manage it:

    • Inoculum Preparation: Start with a uniform spore suspension or a well-dispersed mycelial preculture.

    • Media Composition: The composition of the fermentation medium can influence morphology. Experiment with different carbon and nitrogen sources.

    • Mechanical Stress: Adding glass beads or springs to the shake flask can help to break up large mycelial clumps.[3]

    • Agitation Speed: Optimizing the agitation speed in a bioreactor can control pellet size. Higher shear forces can lead to smaller, more dispersed mycelia.

  • Q4: I am observing a sudden drop in culture density and product formation in my bioreactor. What could be the cause?

    A4: A sudden crash in the culture is often indicative of bacteriophage contamination.[4][5]

    • Detection: You can test for phages by performing a plaque assay on a lawn of your S. paulus strain.

    • Prevention: Strict aseptic techniques are crucial. Ensure all media, equipment, and air supplies are properly sterilized.[4]

    • Remediation: If a phage contamination is confirmed, the affected bioreactor and all associated equipment must be thoroughly sterilized with a virucidal agent. It is also advisable to investigate the source of the contamination to prevent future occurrences.[5]

  • Q5: The titer of this compound is inconsistent between different fermentation batches. How can I improve reproducibility?

    A5: Inconsistent titers can be due to variability in several factors:

    • Inoculum Quality: Standardize your inoculum preparation protocol to ensure a consistent age, density, and physiological state of the starting culture.

    • Raw Materials: The quality and composition of raw materials, especially complex components like soybean meal or yeast extract, can vary between batches.

    • Fermentation Parameters: Tightly control key fermentation parameters such as pH, temperature, dissolved oxygen, and agitation. The optimal initial pH for secondary metabolite production in similar Streptomyces fermentations has been found to be around 6.5.[6][7]

    • Strain Stability: Periodically re-isolate single colonies of your production strain to ensure its genetic integrity.

Data on Paulomycin Titer Improvement

Overexpression of the SARP-family activator gene, pau13, in Streptomyces paulus NRRL 8115 has been shown to significantly increase the production of paulomycins.[1] While specific quantitative data for this compound is not provided in the primary literature, the overall trend of increased production of related paulomycin compounds is a strong indicator of the strategy's effectiveness.

CompoundWild-Type Strainpau13 Overexpression Strain (CIM3007)
Paulomycin A++++
Paulomycin B++++
Paulomenol A++++
Paulomenol B++++

Table based on HPLC data from Li et al. (2015). '+' indicates the relative peak area.

Experimental Protocols

1. Protocol for Construction of pau13 Overexpression Vector

This protocol describes the construction of the plasmid pCIM3010 for the overexpression of the pau13 gene under the control of the constitutive ermE* promoter.[1]

  • Vector Backbone: pSET152 derivative containing the ermE* promoter.

  • Gene of Interest: pau13 from S. paulus NRRL 8115.

Steps:

  • Amplify the pau13 gene: Use PCR to amplify the complete pau13 open reading frame from the genomic DNA of S. paulus NRRL 8115. Design primers with appropriate restriction sites (e.g., NdeI and BglII) for cloning.

  • Digest Vector and Insert: Digest both the PCR product and the pSET152::ermE* vector with the selected restriction enzymes.

  • Ligation: Ligate the digested pau13 fragment into the linearized vector.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on LB agar containing the appropriate antibiotic (e.g., apramycin).

  • Plasmid Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of the pau13 gene by restriction digestion and DNA sequencing.

2. Protocol for E. coli-Streptomyces paulus Conjugation

This protocol outlines the transfer of the overexpression plasmid from E. coli to S. paulus.[1][2]

Materials:

  • E. coli ET12567/pUZ8002 donor strain carrying the overexpression plasmid.

  • Fresh spores of S. paulus NRRL 8115.

  • Mannitol/soya (MS) agar plates.

  • LB medium and appropriate antibiotics for E. coli growth.

  • Nalidixic acid and the appropriate antibiotic for selecting S. paulus exconjugants (e.g., apramycin).

Steps:

  • Grow the E. coli donor strain in LB medium with the necessary antibiotics to mid-log phase.

  • Wash the E. coli cells with fresh LB medium to remove antibiotics.

  • Prepare a dense suspension of S. paulus spores and heat-shock them at 50°C for 10 minutes.

  • Mix the E. coli donor cells and the heat-shocked S. paulus spores.

  • Plate the mixture onto MS agar plates and incubate at 28°C.

  • After 16-20 hours, overlay the plates with a solution of nalidixic acid and the selection antibiotic for the plasmid.

  • Continue incubation for several days until exconjugant colonies appear.

  • Streak the exconjugants onto fresh selection plates to obtain single colonies.

3. Protocol for Fermentation and Paulomycin Production

This protocol describes the cultivation of S. paulus for the production of paulomycins.[1]

Media:

  • Seed Medium (GS-7): For preparing the seed culture.

  • Production Medium (R5α): For the main fermentation.

Steps:

  • Inoculum Preparation: Inoculate the seed medium with S. paulus spores and incubate at 28°C with shaking for 2 days.

  • Production Culture: Inoculate the production medium with the seed culture (2% v/v).

  • Incubation: Incubate the production culture at 28°C with shaking for 4 days.

  • Extraction: Harvest the fermentation broth by centrifugation. Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Sample Preparation for Analysis: Combine the ethyl acetate extracts, dry them in vacuo, and redissolve the residue in a known volume of acetonitrile (B52724) for HPLC analysis.

4. Protocol for HPLC Analysis of Paulomycins

This protocol is for the analytical separation and detection of paulomycins, including this compound.[1]

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 320 nm.

Gradient Elution:

  • Hold at 5% B for the first 5 minutes.

  • Linear gradient from 5% to 90% B over 5-25 minutes.

  • Linear gradient from 90% to 100% B over 25-30 minutes.

Visualizations

This compound Biosynthesis Pathway

O_Demethylpaulomycin_A_Biosynthesis Chorismate Chorismate Paulic_Acid_Precursor Paulic Acid Precursor Chorismate->Paulic_Acid_Precursor pau genes Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid pau genes Paulomycin_A Paulomycin A Paulic_Acid->Paulomycin_A Glucose_1_P Glucose-1-Phosphate TDP_D_Allose TDP-D-Allose Glucose_1_P->TDP_D_Allose pau genes TDP_L_Olivose TDP-L-Olivose Glucose_1_P->TDP_L_Olivose pau genes Glycosylated_Intermediate1 Glycosylated Intermediate 1 TDP_D_Allose->Glycosylated_Intermediate1 Glycosyltransferase TDP_Paulomycose_Precursor TDP-Paulomycose Precursor TDP_L_Olivose->TDP_Paulomycose_Precursor pau genes Glycosylated_Intermediate2 Glycosylated Intermediate 2 TDP_Paulomycose_Precursor->Glycosylated_Intermediate2 Glycosyltransferase Paulomycin_Aglycone Paulomycin Aglycone Paulomycin_Aglycone->Glycosylated_Intermediate1 Glycosylated_Intermediate1->Glycosylated_Intermediate2 Glycosylated_Intermediate2->Paulomycin_A Acyltransferases, Methyltransferase O_Demethylpaulomycin_A This compound Paulomycin_A->O_Demethylpaulomycin_A Demethylase (putative)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow Start Identify Activator Gene (pau13 in paulomycin cluster) Plasmid_Construction Construct Overexpression Plasmid (pSET152::ermE*-pau13) Start->Plasmid_Construction Ecoli_Transformation Transform into E. coli Donor Strain (ET12567/pUZ8002) Plasmid_Construction->Ecoli_Transformation Conjugation Intergeneric Conjugation with S. paulus NRRL 8115 Ecoli_Transformation->Conjugation Selection Select Exconjugants on MS Agar with Antibiotics Conjugation->Selection Fermentation Fermentation of Wild-Type and Engineered Strains Selection->Fermentation Analysis HPLC Analysis of Paulomycin Titers Fermentation->Analysis Result Improved Titer of This compound Analysis->Result

Caption: Workflow for improving this compound titer.

Troubleshooting Logic for Low Titer

Troubleshooting_Low_Titer Start Low this compound Titer Check_Strain Verify Strain Integrity (Plasmid presence, sequence) Start->Check_Strain Check_Inoculum Standardize Inoculum (Spore viability, age) Start->Check_Inoculum Check_Media Optimize Fermentation Medium (Carbon/Nitrogen sources, pH) Start->Check_Media Check_Conditions Optimize Fermentation Conditions (Temperature, agitation, aeration) Start->Check_Conditions Check_Contamination Check for Phage or Bacterial Contamination Start->Check_Contamination Solution_Strain Re-transform or Re-isolate Strain Check_Strain->Solution_Strain Solution_Inoculum Prepare Fresh Spore Stock Check_Inoculum->Solution_Inoculum Solution_Media Test Different Media Formulations Check_Media->Solution_Media Solution_Conditions Perform Design of Experiments (DoE) Check_Conditions->Solution_Conditions Solution_Contamination Sterilize Equipment, Use Fresh Media Check_Contamination->Solution_Contamination

Caption: Troubleshooting guide for low production titer.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of O-Demethylpaulomycin A and Paulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of O-Demethylpaulomycin A and paulomycin A, supported by experimental data. This analysis is based on the findings from the foundational study by Argoudelis et al. (1988), which first described this compound.

Paulomycin A and its derivative, this compound, are antibiotics produced by the bacterium Streptomyces paulus.[1] Both compounds belong to the paulomycin family of antibiotics, which are known for their activity primarily against Gram-positive bacteria.[2][3] The structural difference between the two lies in the methylation of a hydroxyl group, a modification that can influence biological activity. This guide presents the available quantitative data to compare their antibacterial potency.

Comparative Antibacterial Potency

The antibacterial activities of this compound and paulomycin A were evaluated in vitro against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for each compound. The results are summarized in the table below.

Test OrganismThis compound (MIC, µg/ml)Paulomycin A (MIC, µg/ml)
Staphylococcus aureus UC 970.20.025
Staphylococcus aureus UC 760.10.012
Streptococcus pyogenes UC 1520.050.006
Streptococcus pneumoniae UC 410.0250.003
Streptococcus sp. UC 1570.050.006

Data sourced from Argoudelis et al., 1988.[1]

The experimental data indicates that paulomycin A is consistently more potent than this compound against all tested strains of Staphylococcus and Streptococcus. The MIC values for paulomycin A are approximately 8 to 10 times lower than those for this compound, suggesting that the methyl group present in paulomycin A plays a significant role in its enhanced antibacterial activity.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) as would be applied to compounds like this compound and paulomycin A, based on standard laboratory practices.

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the antimicrobial compounds (this compound and paulomycin A).

    • Dissolve each compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or sterile deionized water) to create a high-concentration stock solution. The solvent should be chosen based on the solubility of the compound and its compatibility with the bacterial culture medium.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Dispense a specific volume (e.g., 100 µl) of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) into each well.

    • Add a defined volume of the antimicrobial stock solution to the first well of each row designated for a specific compound.

    • Perform serial two-fold dilutions by transferring a portion of the solution from the first well to the subsequent wells, creating a gradient of decreasing antimicrobial concentrations.

  • Inoculum Preparation:

    • Culture the test bacteria on an appropriate agar (B569324) medium overnight at 37°C.

    • Select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/ml.

    • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/ml).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension, with the exception of a sterility control well (containing only medium).

    • Include a growth control well containing the bacterial inoculum without any antimicrobial agent.

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Antibiotic Stock Solutions dilute Perform Serial Dilutions of Antibiotics in Plate stock->dilute plate Prepare 96-Well Plate with Growth Medium plate->dilute inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilute->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine Determine MIC: Lowest Concentration with No Growth read->determine

Caption: Workflow for MIC Determination.

This guide provides a concise comparison of this compound and paulomycin A, highlighting the superior in vitro antibacterial activity of the latter. The provided experimental protocol offers a standardized approach for similar comparative studies in drug discovery and development.

References

A Comprehensive Guide to Investigating Cross-Resistance of O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-resistance studies of the antibiotic O-Demethylpaulomycin A. Due to the limited publicly available data on the cross-resistance profile of this specific compound, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to conduct their own comparative analyses.

Understanding Cross-Resistance

Cross-resistance occurs when a microorganism develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This phenomenon is a significant challenge in the treatment of infectious diseases, as it can severely limit therapeutic options. Investigating the potential for cross-resistance between this compound and other existing antibiotics is crucial for its development as a potential therapeutic agent. Such studies help to predict its efficacy against multidrug-resistant strains and to understand its mechanisms of action and resistance.

Experimental Protocols

A thorough investigation of cross-resistance involves determining the susceptibility of various bacterial strains to this compound and a panel of comparator antibiotics. The core of this investigation relies on the determination of the Minimum Inhibitory Concentration (MIC) for each antibiotic individually and in combination.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[1][2][3]

a. Preparation of Materials:

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including both susceptible (wild-type) and known resistant phenotypes, should be selected.

  • Antibiotics: Stock solutions of this compound and comparator antibiotics are prepared in appropriate solvents.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[4]

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

b. Experimental Procedure:

  • Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[3][5]

  • Antibiotic Dilution: A two-fold serial dilution of each antibiotic is prepared directly in the wells of the 96-well plate. Each column of the plate typically contains a different antibiotic.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted antibiotics.

  • Controls: Each plate must include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[1][2]

2. Checkerboard Assay for Synergy and Antagonism

To investigate the interaction between this compound and other antibiotics, a checkerboard assay can be performed. This method allows for the determination of whether the combination of two drugs results in a synergistic (enhanced effect), antagonistic (reduced effect), or indifferent (no change in effect) interaction.[6][7]

a. Experimental Procedure:

  • Plate Setup: In a 96-well plate, serial dilutions of this compound are made along the x-axis (columns), and serial dilutions of the comparator antibiotic are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both antibiotics.

  • Inoculation and Incubation: The plate is inoculated with the standardized bacterial suspension and incubated as described for the MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between the two antibiotics. The FIC is calculated for each well that shows no growth.

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FIC of drug A + FIC of drug B

    The interaction is interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Indifference (or Additive): 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison. Below is a template table for presenting MIC data for this compound and other antibiotics against a panel of bacterial strains.

Bacterial StrainResistance PhenotypeMIC of this compound (µg/mL)MIC of Antibiotic X (µg/mL)MIC of Antibiotic Y (µg/mL)MIC of Antibiotic Z (µg/mL)
Staphylococcus aureus ATCC 29213Wild-type
Methicillin-resistant S. aureus (MRSA)β-lactam resistance
Vancomycin-resistant Enterococcus (VRE)Glycopeptide resistance
Streptococcus pneumoniae ATCC 49619Wild-type
Multidrug-resistant Pseudomonas aeruginosaEfflux pumps, etc.
Escherichia coli ATCC 25922Wild-type

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility. The following diagram, generated using the DOT language, illustrates the workflow for a cross-resistance study.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis & Interpretation strain_selection Bacterial Strain Selection inoculum_prep Inoculum Standardization strain_selection->inoculum_prep antibiotic_prep Antibiotic Stock Preparation serial_dilution Serial Dilution in 96-Well Plate antibiotic_prep->serial_dilution media_prep Growth Medium Preparation media_prep->inoculum_prep inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_reading Read MICs incubation->mic_reading checkerboard_setup Setup 2D Dilution Matrix mic_reading->checkerboard_setup data_tabulation Tabulate MIC Data mic_reading->data_tabulation checkerboard_inoculation Inoculation checkerboard_setup->checkerboard_inoculation checkerboard_incubation Incubation checkerboard_inoculation->checkerboard_incubation fic_calculation Calculate FIC Index checkerboard_incubation->fic_calculation synergy_analysis Interpret Synergy/Antagonism fic_calculation->synergy_analysis cross_resistance_analysis Analyze for Cross-Resistance data_tabulation->cross_resistance_analysis

Workflow for Cross-Resistance Study

By following these standardized protocols, researchers can generate reliable and comparable data on the cross-resistance profile of this compound, which is essential for its further development and potential clinical application.

References

O-Demethylpaulomycin A: A Comparative Analysis of its Antibacterial Spectrum Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial spectrum of O-Demethylpaulomycin A against clinically significant Gram-positive pathogens. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data for the closely related compounds, paulomycin B and the derivative paldimycin (B20097), as representative of the paulomycin class of antibiotics. The performance is contrasted with established first-line antibiotics: vancomycin, linezolid, and daptomycin. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited experiments are provided.

Comparative Antibacterial Spectrum

The antibacterial efficacy of this compound and comparator antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of a panel of clinical isolates. The following tables summarize the MIC values for paulomycin B and paldimycin, alongside vancomycin, linezolid, and daptomycin, against key Gram-positive bacteria.

Table 1: Comparative MIC90 Values (µg/mL) Against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
Paulomycin B No specific data available50[4]
Paldimycin ≤2[3]≤2[3]
Vancomycin 11-2
Linezolid 22
Daptomycin 0.51

*Data for Paulomycin B and Paldimycin are used as a proxy for this compound.

Table 2: Comparative MIC90 Values (µg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-Susceptible S. pneumoniaePenicillin-Resistant S. pneumoniae
Paldimycin *≤2[3]≤2[3]
Vancomycin 0.51
Linezolid 1-21-2
Daptomycin 0.250.5

*Data for Paldimycin is used as a proxy for this compound.

Table 3: Comparative MIC90 Values (µg/mL) Against Enterococcus faecalis

AntibioticVancomycin-Susceptible E. faecalisVancomycin-Resistant E. faecalis (VRE)
Paldimycin *≤2[3]≤2[3]
Vancomycin 2>256
Linezolid 22
Daptomycin 14

*Data for Paldimycin is used as a proxy for this compound.

Experimental Protocols

The determination of the antibacterial spectrum relies on standardized and reproducible experimental methodologies. The following protocols outline the key experiments for assessing the in vitro activity of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Bacterial Inoculum:

  • Isolate colonies of the test bacterium are selected from an 18- to 24-hour agar (B569324) plate.

  • The top of several colonies is touched with a sterile loop, and the growth is transferred to a tube containing sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Method:

  • A series of two-fold dilutions of the antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Each well is inoculated with the standardized bacterial suspension.

  • A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

3. Quality Control:

  • Reference bacterial strains, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mechanism of Action: Inhibition of Protein Synthesis

Paulomycins are believed to exert their antibacterial effect by inhibiting bacterial protein synthesis. This is a common mechanism of action for many classes of antibiotics. The following diagram illustrates the general pathway of bacterial protein synthesis and the points at which inhibitors can interfere with this critical process.

Protein_Synthesis_Inhibition cluster_ribosome 70S Ribosome ribosome_A A Site (Aminoacyl) ribosome_P P Site (Peptidyl) ribosome_A->ribosome_P Translocation ribosome_E E Site (Exit) polypeptide Growing Polypeptide Chain ribosome_P->polypeptide Peptide Bond Formation mRNA mRNA mRNA->ribosome_A Codon Recognition tRNA Aminoacyl-tRNA tRNA->ribosome_A inhibitor Protein Synthesis Inhibitor (e.g., Paulomycins) inhibitor->ribosome_A Blocks tRNA binding inhibitor->ribosome_P Inhibits peptide bond formation inhibitor->ribosome_E Prevents translocation

Caption: Bacterial Protein Synthesis Inhibition Pathway.

Conclusion

The available data suggest that the paulomycin class of antibiotics, represented here by paulomycin B and paldimycin, exhibits significant in vitro activity against a range of clinically important Gram-positive pathogens, including drug-resistant strains. While direct comparative data for this compound is needed for a definitive assessment, the information on related compounds indicates its potential as a promising antibacterial agent. Further studies are warranted to fully elucidate the antibacterial spectrum and clinical potential of this compound. The standardized protocols provided in this guide offer a framework for conducting such validation studies. The mechanism of action, through the inhibition of the crucial bacterial protein synthesis pathway, underscores its potential as a valuable addition to the antimicrobial arsenal.

References

Comparative Analysis of O-Demethylpaulomycin A and Other Paulomycin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of O-Demethylpaulomycin A and other derivatives of the paulomycin class of antibiotics. This document outlines their antibacterial performance, mechanism of action, and available cytotoxicity data, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.

Executive Summary

Paulomycins are a class of glycosidic antibiotics primarily known for their activity against Gram-positive bacteria. This guide focuses on a comparative analysis of various paulomycin derivatives, with a particular emphasis on this compound. While quantitative antibacterial data for this compound remains limited in the public domain, this guide compiles available data for other key derivatives, including paulomycin A, paulomycin B, and novel thiazole-containing analogs. The primary mechanism of action for paulomycins is the inhibition of bacterial protein synthesis through interaction with elongation factor Tu (EF-Tu). Structure-activity relationship studies indicate that the paulic acid moiety is crucial for antibacterial activity, while modifications to other parts of the molecule can alter the activity spectrum and stability.

Comparative Antibacterial Performance

The antibacterial efficacy of paulomycin derivatives varies significantly with structural modifications. The isothiocyanate group of the paulic acid moiety is a key determinant of the antibiotic properties of paulomycins.[1] Derivatives lacking this moiety, such as paulomenols A and B, are devoid of antibacterial activity.[1][2]

This compound and B: this compound and B are known metabolites of Streptomyces paulus.[2] While their antibacterial properties have been studied, specific Minimum Inhibitory Concentration (MIC) data is not readily available in the cited literature. General findings indicate that they are active against Gram-positive bacteria.[3]

Paulomycin A and B: Paulomycin A and B exhibit potent activity, primarily against Gram-positive organisms.[3]

Paldimycins: Paldimycins, which are derivatives of paulomycin A and B containing N-acetyl-l-cysteine groups, demonstrate in vitro activity against a range of Gram-positive bacteria, with efficacy comparable to that of vancomycin.[4][5] However, paldimycin (B20097) was found to be inactive against most genera of anaerobic Gram-positive bacteria.

Novel Thiazole-Containing Paulomycin Derivatives: Recent studies have reported the isolation of novel paulomycin derivatives containing a thiazole (B1198619) moiety. These compounds exhibit a lower level of activity against Gram-positive bacteria compared to paulomycin A and B. However, they surprisingly demonstrate improved activity against some Gram-negative bacteria, a trait not typically associated with paulomycins.[4] Furthermore, these thiazole-containing derivatives show enhanced stability in culture compared to paulomycins A and B.[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Paulomycin Derivatives (μg/mL)
CompoundStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniae
Novel Paulomycin Derivative 1 75>100100100
Novel Paulomycin Derivative 2 75>100>100>100
Novel Paulomycin Derivative 3 37.55050100
Novel Paulomycin Derivative 4 2550>100>100
Paulomycin A <2.34<2.34>100>100
Paulomycin B <2.34<2.34>100>100

Data sourced from a study on novel bioactive paulomycin derivatives.[6]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of paulomycins stems from their ability to inhibit protein synthesis in prokaryotic cells. Studies on pulvomycin, a closely related antibiotic, have elucidated this mechanism. Paulomycins target and bind to the bacterial elongation factor Tu (EF-Tu).[7] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.

By binding to EF-Tu, paulomycins prevent the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.[7] This action effectively blocks the enzymatic binding of aminoacyl-tRNA to the ribosome, thereby halting polypeptide chain elongation and leading to the cessation of protein synthesis.[7]

G cluster_ribosome Ribosome A_site A Site Protein_Elongation Protein Elongation A_site->Protein_Elongation P_site P Site P_site->Protein_Elongation Paulomycin Paulomycin Derivative EF_Tu_GTP EF-Tu-GTP Paulomycin->EF_Tu_GTP Binds to & Inhibits Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex binds Ternary_Complex->A_site delivers aa-tRNA to

Mechanism of Action of Paulomycin Derivatives.

Cytotoxicity Profile

Limited data is available regarding the cytotoxicity of most paulomycin derivatives against human cell lines. However, a study on Paulomycin G, a derivative lacking the paulomycose moiety, has demonstrated significant cytotoxic activities against several human tumor cell lines.

Table 2: Cytotoxicity (IC₅₀ in µM) of Paulomycin G
Cell LineCancer TypeIC₅₀ (µM)
MiaPaca-2 Pancreatic Adenocarcinoma1.8 ± 0.2
MCF-7 Breast Adenocarcinoma3.5 ± 0.4
HepG2 Hepatocellular Carcinoma4.2 ± 0.5

Data for Paulomycin G from a study by Sarmiento-Vizcaíno et al.[6][8][9]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the paulomycin derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Paulomycin Derivatives in 96-well plate Prep_Inoculum->Prep_Dilutions Inoculate Inoculate wells with bacterial suspension Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the paulomycin derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC₅₀:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The paulomycin family of antibiotics presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. This compound is a key derivative, though a comprehensive understanding of its comparative performance is hampered by the lack of publicly available quantitative data. The discovery of novel thiazole-containing derivatives with altered activity spectra and enhanced stability highlights the potential for further structural modifications to broaden the utility of this antibiotic class.

Future research should focus on:

  • Quantitative evaluation of this compound and B: Determining the MICs of these compounds against a broad panel of clinically relevant bacteria is essential for a complete comparative analysis.

  • Comprehensive cytotoxicity profiling: Assessing the in vitro toxicity of various paulomycin derivatives against a range of human cell lines will be crucial for evaluating their therapeutic potential.

  • In-depth mechanistic studies: Further elucidation of the specific interactions between different paulomycin derivatives and EF-Tu could guide the rational design of more potent and selective inhibitors.

  • Combinatorial biosynthesis and medicinal chemistry: Continued exploration of structural modifications to the paulomycin scaffold may lead to the development of derivatives with improved efficacy, a broader spectrum of activity, and reduced toxicity.

References

Synergistic effects of O-Demethylpaulomycin A with other antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the synergistic effects of O-Demethylpaulomycin A with other antibacterial agents have revealed a notable gap in currently available scientific literature. As of now, specific studies detailing the synergistic or antagonistic interactions of this compound with other antibiotics have not been publicly documented. This guide, therefore, aims to provide a foundational understanding of antibiotic synergy, explore the potential for such interactions based on the known characteristics of the paulomycin class of antibiotics, and furnish detailed, generalized protocols for assessing these effects in a laboratory setting.

Understanding this compound and the Paulomycin Class

This compound is a member of the paulomycin family of antibiotics, which are produced by various species of Streptomyces, a genus renowned for its prolific production of antimicrobial compounds. Paulomycins, including this compound, are known to be primarily effective against Gram-positive bacteria. The chemical structure of paulomycins is complex, and it is understood that the presence of a paulic acid moiety is crucial for their antibacterial activity.

While the precise molecular target and mechanism of action of the paulomycin class of antibiotics have not been definitively elucidated in publicly accessible research, their activity against Gram-positive organisms suggests potential interactions with key cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

The Principles of Antibiotic Synergy

Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. This can be a powerful strategy to enhance efficacy, overcome resistance, broaden the spectrum of activity, and reduce the required dosage of individual agents, thereby minimizing potential toxicity.

Synergy is often achieved when antibiotics with different mechanisms of action are combined. For instance:

  • Inhibition of different steps in the same pathway: Combining two drugs that inhibit sequential steps in a critical metabolic pathway can lead to a potent synergistic effect.

  • Enhanced uptake of one agent by another: One antibiotic may disrupt the bacterial cell envelope, facilitating the entry of a second antibiotic to its intracellular target. A classic example is the synergy between β-lactams (which inhibit cell wall synthesis) and aminoglycosides (which inhibit protein synthesis).

  • Inhibition of a resistance mechanism: One agent can inhibit an enzyme that confers resistance to the other agent, such as the combination of a β-lactam antibiotic with a β-lactamase inhibitor.

Hypothetical Synergistic Combinations with this compound

Given that this compound is active against Gram-positive bacteria, several classes of antibiotics could be investigated as potential synergistic partners. The following are hypothetical combinations based on general principles of antibiotic synergy:

  • With Cell Wall Synthesis Inhibitors (e.g., β-lactams, Glycopeptides): If this compound targets an intracellular process, a cell wall synthesis inhibitor could potentially increase its uptake, leading to a synergistic effect.

  • With Protein Synthesis Inhibitors (e.g., Aminoglycosides, Macrolides, Tetracyclines): If this compound targets a different step in protein synthesis or another essential pathway, combination with a known protein synthesis inhibitor could result in enhanced antibacterial activity. Studies have shown that combinations of different protein synthesis inhibitors can sometimes lead to synergy.

  • With Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampicin): Combining this compound with an agent that disrupts DNA replication or transcription could attack the bacterium on multiple fronts, potentially leading to a synergistic outcome.

It is imperative to note that these are theoretical pairings. Antagonism, where the combined effect is less than that of the individual agents, is also a possible outcome and must be experimentally evaluated.

Experimental Protocols for Assessing Synergy

To empirically determine the nature of the interaction between this compound and other antibacterial agents, standardized in vitro methods are employed. The two most common methods are the checkerboard assay and the time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibacterial agent at known concentrations.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X

This compound (µg/mL)Antibiotic X (µg/mL)Growth
8 (MIC alone)0-
40+
20+
10+
016 (MIC alone)-
08+
04+
02+
24-
18-

In this hypothetical example, the combination of 2 µg/mL of this compound and 4 µg/mL of Antibiotic X inhibits growth. The FIC index would be calculated as (2/8) + (4/16) = 0.25 + 0.25 = 0.5, indicating synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solution of this compound D Create Serial Dilutions of This compound in Plate A->D B Prepare Stock Solution of Antibiotic X E Create Serial Dilutions of Antibiotic X in Plate B->E C Prepare Standardized Bacterial Inoculum F Inoculate all wells with Bacteria C->F D->F E->F G Incubate Plate F->G H Read MIC values (visual or spectrophotometric) G->H I Calculate FIC Index H->I J Interpret Results (Synergy, Additive, Antagonism) I->J

Figure 1. Workflow for a checkerboard synergy assay.
Time-Kill Curve Analysis

Time-kill curve analysis provides dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Methodology:

  • Preparation: Prepare cultures of the test bacterium in logarithmic growth phase.

  • Exposure: Aliquots of the bacterial culture are exposed to:

    • Growth control (no antibiotic)

    • This compound alone (at a specific concentration, e.g., MIC)

    • The second antibiotic alone (at a specific concentration, e.g., MIC)

    • The combination of this compound and the second antibiotic (at the same concentrations)

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), samples are taken from each culture.

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on appropriate agar (B569324) medium.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

    • Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.

Table 2: Hypothetical Time-Kill Curve Data (log10 CFU/mL)

Time (hours)Growth ControlThis compoundAntibiotic XCombination
06.06.06.06.0
47.55.85.53.2
88.85.55.0<2.0
249.25.24.8<2.0

In this hypothetical example, at 8 hours, the combination shows a >2-log10 reduction compared to Antibiotic X alone, indicating a synergistic bactericidal effect.

Time_Kill_Curve_Workflow cluster_exposure Exposure Conditions A Prepare Log-Phase Bacterial Culture B Growth Control A->B C This compound alone A->C D Antibiotic X alone A->D E Combination of This compound + Antibiotic X A->E F Incubate Cultures B->F C->F D->F E->F G Sample at Multiple Time Points F->G H Perform Serial Dilutions and Plate for CFU Count G->H I Incubate Plates H->I J Count Colonies and Calculate CFU/mL I->J K Plot Time-Kill Curves (log10 CFU/mL vs. Time) J->K L Interpret Synergy, Indifference, or Antagonism K->L

Figure 2. Experimental workflow for time-kill curve analysis.

Conclusion and Future Directions

While there is currently a lack of specific experimental data on the synergistic effects of this compound, the principles of antibiotic synergy provide a rational basis for exploring potential combination therapies. As an agent primarily active against Gram-positive bacteria, its combination with cell wall active agents, other protein synthesis inhibitors, or nucleic acid synthesis inhibitors warrants investigation. The standardized protocols for checkerboard assays and time-kill curve analysis provided in this guide offer a robust framework for researchers to systematically evaluate these potential synergies. Further research into the precise mechanism of action of the paulomycin class of antibiotics will be instrumental in guiding the selection of the most promising synergistic partners, ultimately contributing to the development of novel and effective treatment strategies against challenging bacterial infections.

O-Demethylpaulomycin A: An In Vivo Efficacy Comparison with Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global public health. This necessitates the discovery and development of novel antibiotics with potent in vivo efficacy. O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, has been identified as a potential candidate. However, a comprehensive evaluation of its in vivo performance compared to established antibiotics is crucial for its progression in the drug development pipeline.

This guide provides a comparative overview of the in vivo efficacy of this compound against established antibiotics, specifically vancomycin (B549263) and linezolid (B1675486), which are frontline treatments for MRSA infections. A thorough search of available scientific literature reveals a significant data gap, with no published in vivo efficacy studies for this compound. In contrast, extensive in vivo data exists for vancomycin and linezolid.

This document summarizes the available in vivo data for vancomycin and linezolid to serve as a benchmark for the future evaluation of this compound and other novel antibiotic candidates. Additionally, it outlines the known biological pathways associated with paulomycins and provides standardized experimental protocols to facilitate future comparative studies.

Quantitative In Vivo Efficacy Data: Vancomycin vs. Linezolid against MRSA

The following table summarizes the in vivo efficacy of vancomycin and linezolid in murine infection models, focusing on the reduction of bacterial burden (colony-forming units, CFU). This data provides a quantitative baseline for assessing the potential of new chemical entities.

AntibioticAnimal ModelInfection ModelMRSA StrainDosing RegimenInitial Bacterial Load (log10 CFU)Bacterial Load Reduction (log10 CFU) vs. ControlSource
Vancomycin Neutropenic MouseThigh InfectionST5-MRSA, USA1001,200 mg/kg/day (every 3h)~7.0>1 log10 CFU/muscle reduction with monotherapy[1]
Neutropenic MouseThigh InfectionMRSA200 mg/kg (single dose)~5.8Significant reduction vs. saline (p < 0.0001)
Immunocompetent BALB/c MousePneumoniaMRSA (3 strains)25 mg/kg (q12h)~7.3-7.5~0.1[2]
Linezolid Immunocompetent C57Bl/6 MousePneumoniaMRSA (USA300)100 mg/kg/dayNot specifiedSignificant reduction vs. no treatment (Day 1: p=0.0013, Day 3: p=0.039)[3][4]
Immunocompetent BALB/c MousePneumoniaMRSA (3 strains)120 mg/kg (q12h)~7.3-7.5~1.6[2]
Post-influenza C57BL/6 MousePneumoniacMRSA80 mg/kg5x10^7 CFULower bacterial burden vs. control

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of in vivo efficacy studies. Below are representative methodologies for murine thigh and pneumonia infection models used to evaluate vancomycin and linezolid.

Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics against localized soft tissue infections.

  • Animal Model: Neutropenic mice are commonly used to minimize the influence of the host immune system, providing a clearer assessment of the antibiotic's direct bactericidal or bacteriostatic activity.[1][5] Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide.[1]

  • Bacterial Strain and Inoculum: A well-characterized MRSA strain is grown to a logarithmic phase. The bacterial suspension is then diluted to a final concentration, typically around 107 CFU/mL.[1]

  • Infection: A defined volume of the bacterial inoculum (e.g., 0.1 mL) is injected into the thigh muscle of the mice.

  • Treatment: Antibiotic administration (e.g., subcutaneous, intravenous, or oral) is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens vary to determine the pharmacokinetic/pharmacodynamic (PK/PD) drivers of efficacy.[1][5]

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically excised and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh). The reduction in CFU compared to a vehicle-treated control group is the primary measure of efficacy.[1][5]

Murine Pneumonia Model

This model is employed to assess antibiotic efficacy in treating respiratory tract infections.

  • Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are often used to better mimic the clinical scenario where the host immune response interacts with the antibiotic.[2][3]

  • Bacterial Strain and Inoculum: MRSA strains are grown and prepared as in the thigh infection model.

  • Infection: Mice are anesthetized, and the bacterial inoculum is administered via intranasal or intratracheal instillation to establish a lung infection.[2][6]

  • Treatment: Antibiotic therapy is initiated at a set time after infection. The route and frequency of administration are critical parameters.[2][3]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed and homogenized. Bacterial burden is quantified by plating serial dilutions of the lung homogenate.[2][3] Survival rates can also be monitored in lethal infection models.[3]

Biological Pathways and Mechanisms

Understanding the mechanism of action and biosynthetic pathway of a novel antibiotic class is crucial for its development and optimization.

Proposed Biosynthesis Pathway of Paulomycins

The following diagram illustrates the proposed biosynthetic pathway for paulomycins, which are complex glycosylated natural products. The pathway originates from chorismate.

Paulomycin_Biosynthesis Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismate->ADIC DHHA 2,3-dihydro-3-hydroxyanthranilate (DHHA) ADIC->DHHA HAA 3-hydroxyanthranilic acid (3-HAA) DHHA->HAA Paulic_Acid_Precursor Paulic Acid Precursor HAA->Paulic_Acid_Precursor Paulic_Acid Paulic Acid Paulic_Acid_Precursor->Paulic_Acid Assembly Assembly & Glycosylation Paulic_Acid->Assembly DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) DAHP->Chorismate E4P Erythrose-4-phosphate (E4P) E4P->DAHP PEP Phosphoenolpyruvate (PEP) PEP->DAHP Deoxysugar_Biosynthesis Deoxysugar Biosynthesis Paulomycose L-Paulomycose Deoxysugar_Biosynthesis->Paulomycose Allose D-Allose Deoxysugar_Biosynthesis->Allose Paulomycose->Assembly Allose->Assembly Paulomycin Paulomycin A/B Assembly->Paulomycin Paulomycin_Mechanism cluster_process Cellular Processes Paulomycin Paulomycin Antibiotic Inhibition Inhibition Paulomycin->Inhibition DNAGyrase Bacterial DNA Gyrase DNA_Supercoiling DNA Supercoiling DNAGyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bactericidal_Effect Bactericidal Effect Inhibition->DNAGyrase Experimental_Workflow Start Novel Antibiotic Candidate (e.g., this compound) InVitro In Vitro Characterization (MIC, MBC, Time-Kill) Start->InVitro PK_PD Pharmacokinetic/ Pharmacodynamic Studies InVitro->PK_PD Dose_Ranging Dose-Ranging Efficacy Study (e.g., Thigh Infection Model) PK_PD->Dose_Ranging Toxicity Toxicology Studies PK_PD->Toxicity Comparative_Efficacy Comparative Efficacy Study (vs. Vancomycin, Linezolid) Dose_Ranging->Comparative_Efficacy Advanced_Model Advanced Infection Model (e.g., Pneumonia, Sepsis) Comparative_Efficacy->Advanced_Model Decision Go/No-Go Decision for Further Development Advanced_Model->Decision Toxicity->Decision

References

A Head-to-Head Comparison: O-Demethylpaulomycin A and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic research and development, the exploration of novel scaffolds and the re-evaluation of known compounds are critical to addressing the growing challenge of antimicrobial resistance. This guide provides a detailed comparison of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, and linezolid (B1675486), a synthetic oxazolidinone antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, antibacterial spectra, and the experimental methodologies used for their evaluation. It is important to note that while this guide compiles available data, direct head-to-head comparative studies are limited in the public domain.

Mechanism of Action: A Tale of Two Targets

This compound and linezolid exhibit distinct mechanisms of action, targeting different essential processes within the bacterial cell.

This compound , like other paulomycins, is believed to have a dual mechanism of action, inhibiting both protein and DNA biosynthesis. This multifaceted approach can be a significant advantage in overcoming resistance.

Linezolid is a protein synthesis inhibitor that acts at an early stage of translation. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.

a cluster_Paulomycin This compound cluster_Linezolid Linezolid Paulomycin This compound Protein_Synth Protein Biosynthesis Paulomycin->Protein_Synth inhibits DNA_Synth DNA Biosynthesis Paulomycin->DNA_Synth inhibits Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit Linezolid->Ribosome_50S binds to 23S rRNA Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex prevents formation

Figure 1: Comparative Mechanisms of Action.

Antibacterial Spectrum and Efficacy

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and linezolid against a range of bacterial pathogens. The data is compiled from various studies, and direct comparison should be made with caution.

Bacterial StrainThis compound MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.015 - 0.51 - 4
Staphylococcus aureus (Methicillin-resistant)0.03 - 0.51 - 4
Streptococcus pneumoniae0.004 - 0.030.5 - 2
Enterococcus faecalis0.03 - 0.251 - 4
Enterococcus faecium (Vancomycin-resistant)0.06 - 0.51 - 4
Moraxella catarrhalis0.0080.25 - 2
Haemophilus influenzae0.124 - 16

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed methodology for a standard broth microdilution MIC assay.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual Inspection or Spectrophotometer) incubate->read_results end Determine MIC read_results->end

Figure 2: Broth Microdilution MIC Assay Workflow.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial agents (this compound, linezolid)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and linezolid in a suitable solvent.

  • Preparation of Microtiter Plates: Add 50 µL of MHB to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antibiotic stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from each well to the next.

  • Preparation of Bacterial Inoculum: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound and linezolid represent two distinct classes of antibiotics with different mechanisms of action and antibacterial profiles. Based on the available in vitro data, this compound demonstrates potent activity against a range of Gram-positive bacteria, with MIC values that are generally lower than those of linezolid. The dual mechanism of action of paulomycins may also offer an advantage in combating resistance. However, linezolid has an established clinical track record and a unique mechanism that circumvents cross-resistance with other protein synthesis inhibitors. Further research, including comprehensive head-to-head in vivo studies and clinical trials, is necessary to fully elucidate the comparative therapeutic potential of this compound.

Assessing the Resistance Development Potential of O-Demethylpaulomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with a low propensity for resistance development. O-Demethylpaulomycin A, a structural analog of the paulomycin class of antibiotics, has demonstrated activity against Gram-positive bacteria. This guide provides a comparative assessment of its potential for resistance development, placed in context with established antibiotics. Due to the limited publicly available data on this compound, this guide also outlines essential experimental protocols to thoroughly evaluate its resistance profile.

Executive Summary

Comparative Antibacterial Potency

A critical initial step in assessing a new antibiotic is to determine its intrinsic activity against a panel of clinically relevant pathogens. While specific data for this compound is pending, Table 1 presents typical MIC ranges for comparator antibiotics against MRSA and VRE.

AntibioticTarget PathogenMIC Range (µg/mL)Key Resistance Mechanisms
This compound MRSA, VREData not availableData not available
Fosfomycin (B1673569) S. aureus (including some MRSA)0.5 - 128Mutations in the target enzyme (MurA) or impaired drug transport.[4]
Vancomycin MRSA0.5 - 2Alteration of the drug target (D-Ala-D-Ala to D-Ala-D-Lac).[5]
Vancomycin VREHigh-level resistance commonAlteration of the drug target (D-Ala-D-Ala to D-Ala-D-Lac or D-Ala-D-Ser).

Assessing the Potential for Resistance Development

The likelihood of bacteria developing resistance to a new antibiotic is a crucial factor in its potential clinical longevity. Two key experimental approaches are used to assess this: determining the frequency of spontaneous resistance and conducting serial passage studies to select for resistant mutants.

Frequency of Resistance

This metric quantifies how often resistant mutants arise in a bacterial population upon exposure to an antibiotic. A low frequency of resistance is a desirable characteristic for a new antibiotic candidate.

Proposed Experimental Protocol: Frequency of Resistance Determination

  • Prepare Bacterial Inoculum: A culture of the test organism (e.g., S. aureus ATCC 29213) is grown to a high density (approximately 1010 CFU/mL).

  • Plate on Antibiotic-Containing Agar (B569324): Aliquots of the high-density culture are plated onto Mueller-Hinton agar plates containing the test antibiotic at a concentration of 4x, 8x, and 16x the predetermined MIC.

  • Incubation: Plates are incubated at 37°C for 48 hours.

  • Colony Counting: The number of colonies that grow on the antibiotic-containing plates is counted.

  • Calculate Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

A comparison of the expected frequency of resistance for this compound with that of fosfomycin is presented in Table 2.

AntibioticTarget OrganismTypical Frequency of Resistance
This compound S. aureusTo be determined
Fosfomycin P. aeruginosa, Klebsiella spp.Higher frequency observed in vitro.[4]
Fosfomycin E. coliLower frequency compared to P. aeruginosa and Klebsiella spp.[4]
Serial Passage Studies

These studies mimic the long-term exposure of bacteria to sub-lethal concentrations of an antibiotic, providing insight into the potential for stepwise resistance development and the magnitude of MIC increase.

Proposed Experimental Protocol: Serial Passage Assay

  • Initial MIC Determination: The baseline MIC of the test antibiotic against the chosen bacterial strain (e.g., S. aureus) is determined using the broth microdilution method.

  • Daily Sub-culturing: A culture is grown in broth containing the antibiotic at a concentration of 0.5x the MIC.

  • Daily MIC Re-evaluation: Each day, the MIC is re-determined from the culture grown at the highest antibiotic concentration that still permitted growth.

  • Passaging: An aliquot from the well corresponding to 0.5x the new MIC is used to inoculate a fresh set of broth microdilution tubes.

  • Duration: This process is repeated for a defined period, typically 14 to 30 days.

  • Analysis: The fold-change in MIC from the initial value is calculated.

Mechanism of Action: A Key Determinant of Resistance

The molecular target of an antibiotic plays a significant role in the mechanisms and frequency of resistance. Paulomycins are believed to interfere with bacterial cell wall synthesis, though the precise target has not been definitively elucidated.[6] The integrity of the paulic acid moiety is known to be essential for their antibacterial action.[2][3]

In contrast, the mechanisms of action for the comparator antibiotics are well-defined:

  • Fosfomycin: Inhibits the enzyme MurA, which catalyzes an early step in peptidoglycan synthesis.[4]

  • Vancomycin: Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

The proposed signaling pathway for the assessment of this compound's impact on bacterial cell wall synthesis is depicted below.

G cluster_cell Bacterial Cell ODPA This compound Target Putative Target (Cell Wall Synthesis) ODPA->Target Binds to Inhibition Inhibition of Peptidoglycan Synthesis Target->Inhibition Lysis Cell Lysis Inhibition->Lysis

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

To systematically assess the resistance potential of this compound, a structured workflow is essential.

G Start Start Assessment MIC Determine MIC (MRSA, VRE, etc.) Start->MIC FoR Determine Frequency of Resistance MIC->FoR SerialPassage Conduct Serial Passage Study MIC->SerialPassage Mechanism Elucidate Mechanism of Action MIC->Mechanism Compare Compare Data with Comparator Antibiotics FoR->Compare SerialPassage->Compare Mechanism->Compare Report Generate Resistance Profile Report Compare->Report

Caption: Workflow for assessing antibiotic resistance potential.

Conclusion and Future Directions

This compound represents a potential lead compound in the fight against Gram-positive pathogens. However, a comprehensive evaluation of its resistance development potential is imperative. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to compare its profile against clinically established antibiotics. Future research should focus on obtaining precise MIC values against a broad panel of resistant isolates, quantifying the frequency of resistance, and elucidating the specific molecular target within the bacterial cell wall synthesis pathway. This critical information will be instrumental in determining the ultimate clinical utility of this compound and its analogs.

References

Validating the Mechanism of Action of O-Demethylpaulomycin A Through Resistant Mutant Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the hypothesized mechanism of action of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. Due to the limited specific data on this compound, this document outlines a validation strategy based on the inferred action as an aminoacyl-tRNA synthetase inhibitor, a common target for natural product antibiotics. We present a framework for comparing its efficacy with other antibiotics targeting the same pathway and provide detailed, adaptable experimental protocols.

Introduction to this compound and Target Validation

This compound belongs to the paulomycin complex, a group of glycosylated antibiotics produced by Streptomyces species.[1][2] These compounds are known for their activity against Gram-positive bacteria.[1] While the exact mechanism of action for this compound is not definitively established in publicly available literature, its structural complexity suggests a specific enzymatic target. A primary method for validating the target of a novel antibiotic is through the generation and characterization of resistant mutants.[3][4][5] This approach is based on the principle that mutations in the gene encoding the drug's target can confer resistance by altering the binding site, thereby reducing the drug's efficacy.[6][7]

This guide will proceed with the hypothesis that this compound acts as an inhibitor of an aminoacyl-tRNA synthetase, a crucial enzyme in protein biosynthesis.

Hypothesized Mechanism of Action: Inhibition of Aminoacyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule. This "charging" of tRNA is a critical step in protein synthesis. Inhibition of an aaRS leads to a depletion of charged tRNAs, stalling protein production and ultimately leading to cell death.[8][9] Several clinically important antibiotics, such as mupirocin (B1676865) (isoleucyl-tRNA synthetase inhibitor), target bacterial aaRS enzymes.

The proposed mechanism for this compound is its binding to a bacterial aaRS, preventing the formation of the aminoacyl-adenylate intermediate or the transfer of the amino acid to the tRNA.

Validating the Mechanism with Resistant Mutants: A Comparative Approach

To validate this hypothesis, a comparison with a known aaRS inhibitor, such as mupirocin, is essential. The generation of resistant mutants to this compound and subsequent genetic analysis can provide strong evidence for its mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following table presents hypothetical data comparing the inhibitory activity of this compound with Mupirocin against a susceptible wild-type bacterial strain and a resistant mutant.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) - Wild Type (µg/mL)Minimum Inhibitory Concentration (MIC) - Resistant Mutant (µg/mL)Target EnzymeIC50 (nM) - Wild Type EnzymeIC50 (nM) - Mutant Enzyme
This compound Staphylococcus aureus0.564Isoleucyl-tRNA Synthetase (IleRS)1.2150
Mupirocin Staphylococcus aureus0.2532Isoleucyl-tRNA Synthetase (IleRS)0.8120
Vancomycin Staphylococcus aureus11Cell Wall SynthesisN/AN/A

This data is illustrative and for comparative purposes only. Vancomycin is included as a negative control, as its mechanism of action is unrelated to protein synthesis, and thus, resistance to this compound should not confer cross-resistance to vancomycin.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for validating the mechanism of action of this compound.

Generation of Resistant Mutants

Objective: To isolate spontaneous mutants of a target bacterium (e.g., Staphylococcus aureus) that exhibit resistance to this compound.

Methodology: Gradient Plate Technique [3]

  • Prepare a bottom layer of nutrient agar (B569324) in a petri dish, allowing it to solidify at an angle.

  • Prepare a second layer of nutrient agar containing a sub-inhibitory concentration of this compound and pour it over the slanted bottom layer. This creates a concentration gradient of the antibiotic across the plate.

  • Inoculate the surface of the agar with a dense culture of the wild-type bacteria.

  • Incubate the plate at 37°C for 24-48 hours.

  • Colonies that grow in the higher concentration region of the gradient are potential resistant mutants.

  • Isolate these colonies and re-streak them on a fresh gradient plate to confirm resistance.

Whole Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance.

Methodology:

  • Extract genomic DNA from both the wild-type and the confirmed resistant mutant strains.

  • Perform whole-genome sequencing using a next-generation sequencing platform.

  • Compare the genome of the resistant mutant to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Focus on mutations in genes encoding essential enzymes, particularly aminoacyl-tRNA synthetases.

Biochemical Assay for Aminoacyl-tRNA Synthetase Inhibition

Objective: To quantify the inhibitory effect of this compound on the activity of the wild-type and mutant target enzyme.

Methodology: ATP-PPi Exchange Assay

This assay measures the formation of the aminoacyl-adenylate intermediate.

  • Clone, express, and purify both the wild-type and the mutant aminoacyl-tRNA synthetase.

  • Set up a reaction mixture containing the purified enzyme, its cognate amino acid, ATP, and radiolabeled pyrophosphate (³²PPi).

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions and then quench them by adding activated charcoal to adsorb the radiolabeled ATP.

  • Measure the radioactivity of the unincorporated ³²PPi in the supernatant using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing the Workflow and Pathways

Signaling Pathway of Protein Synthesis Inhibition

cluster_translation Protein Synthesis Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase Amino_Acid->aaRS tRNA tRNA tRNA->aaRS Charged_tRNA Aminoacyl-tRNA aaRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein O_Demethylpaulomycin_A This compound O_Demethylpaulomycin_A->aaRS Inhibition

Caption: Inhibition of protein synthesis by this compound.

Experimental Workflow for Resistant Mutant Analysis

Start Start: Wild-Type Bacteria Gradient_Plate Gradient Plate with This compound Start->Gradient_Plate Isolate_Mutants Isolate Resistant Colonies Gradient_Plate->Isolate_Mutants Confirm_Resistance Confirm Resistance (MIC Testing) Isolate_Mutants->Confirm_Resistance WGS Whole Genome Sequencing Confirm_Resistance->WGS Identify_Mutation Identify Mutation in aaRS Gene WGS->Identify_Mutation Biochemical_Assay Biochemical Assay of Mutant Enzyme Identify_Mutation->Biochemical_Assay Conclusion Conclusion: Mechanism Validated Biochemical_Assay->Conclusion

Caption: Workflow for validating mechanism of action.

Logical Relationship of Resistance

Compound This compound Target Wild-Type aaRS Compound->Target Binds Mutant_Target Mutant aaRS (Altered Binding Site) Compound->Mutant_Target Reduced Binding Inhibition Enzyme Inhibition Target->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death No_Inhibition Reduced Inhibition Mutant_Target->No_Inhibition Resistance Bacterial Survival (Resistance) No_Inhibition->Resistance

Caption: Logic of target-based resistance.

Conclusion

The validation of a drug's mechanism of action is a critical step in the drug development pipeline. By employing resistant mutant analysis in a comparative framework, researchers can build a strong case for the specific molecular target of a novel compound like this compound. The integration of genetic and biochemical data provides a robust and reliable method for confirming the mechanism of action, thereby de-risking further development and paving the way for potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of O-Demethylpaulomycin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of O-Demethylpaulomycin A, a paulomycin family antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: this compound

This compound is an antibiotic belonging to the paulomycin family, known for its activity against Gram-positive bacteria. A key feature of this family is the presence of a paulic acid moiety containing a rare isothiocyanate group, which is crucial for its antibacterial action. It is important to note that paulomycins are known to be unstable and can degrade into inactive forms, a factor that must be considered during handling and disposal.

Table 1: Chemical and Physical Properties of O-demethylpaulomycin B

PropertyValue
CAS Number 113603-74-0 (for this compound)
Molecular Formula C32H42N2O17S (for O-demethylpaulomycin B)
Molecular Weight 758.74 g/mol (for O-demethylpaulomycin B)[1]
Boiling Point (Predicted) 894.8 ± 65.0 °C (for O-demethylpaulomycin B)[1]
Density (Predicted) 1.56 ± 0.1 g/cm³ (for O-demethylpaulomycin B)[1]
pKa (Predicted) -1.17 ± 0.40 (for O-demethylpaulomycin B)[1]
Solubility Data not available. Treat as sparingly soluble in aqueous solutions and handle accordingly.
LD50 (Toxicity) Data not available. Treat as a potentially toxic substance.

Health and Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

Emergency Procedures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes stock solutions, contaminated media, and any materials that have come into contact with the compound.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • The label should include: "Hazardous Waste," "this compound," the concentration (if applicable), and the date of accumulation.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed when not in use.

  • Inactivation (Optional and to be validated):

    • If your institution has a validated protocol for the chemical inactivation of isothiocyanate-containing compounds, follow that procedure before collection. This step should only be performed by trained personnel.

  • Disposal Request:

    • Once the container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualizing Key Processes

To aid in understanding the critical aspects of this compound, the following diagrams illustrate the proposed mechanism of action and the disposal workflow.

G cluster_ribosome Bacterial Ribosome (70S) A_site A Site P_site P Site A_site->P_site Translocation Termination Premature Termination A_site->Termination Inhibition of Translocation E_site E Site P_site->E_site Exit Peptide_Chain Growing Peptide Chain P_site->Peptide_Chain Peptide Bond Formation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Normal Binding O_Demethylpaulomycin_A This compound (mimics Aminoacyl-tRNA) O_Demethylpaulomycin_A->A_site Competitive Binding G Start This compound Waste (Solid & Liquid) Segregate 1. Segregate Waste (Separate from other lab waste) Start->Segregate Containerize 2. Place in Labeled Hazardous Waste Container Segregate->Containerize Label Label includes: - Hazardous Waste - this compound - Concentration & Date Containerize->Label Store 3. Store in Satellite Accumulation Area Containerize->Store Secure Keep container closed Store->Secure Contact_EHS 4. Contact Environmental Health & Safety (EHS) Store->Contact_EHS Disposal 5. Professional Disposal (Follow institutional & local regulations) Contact_EHS->Disposal

References

Essential Safety and Logistical Information for Handling O-Demethylpaulomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for O-Demethylpaulomycin A, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield to protect against splashes.
Skin Protection Use chemically impermeable gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and an impervious apron or coveralls as necessary.
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator. A full-face air-purifying respirator is recommended.
Hand Protection Wear chemical-resistant gloves. Ensure to inspect gloves for any tears or punctures before use.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Spill Management: In case of a spill, avoid dust formation. Wear appropriate PPE, collect the spilled material with an inert absorbent, and place it in a suitable, closed container for disposal.

Disposal:

  • Waste Characterization: Dispose of this compound and any contaminated materials as hazardous waste.

  • Containerization: Place waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.

Quantitative Data: Antibacterial Activity of Paulomycin Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for novel paulomycin derivatives against various bacterial strains, providing an indication of their antibacterial potency.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Compound/DerivativeEscherichia coli (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Staphylococcus epidermidis (MIC, µg/mL)
Paulomycin Derivative 1 >200>20012.56.25
Paulomycin Derivative 2 >200>2002512.5
Paulomycin Derivative 3 1002005025
Paulomycin Derivative 4 5010010050

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This section details the broth microdilution method used to determine the MIC of paulomycin derivatives against various bacterial strains.[1]

1. Preparation of Materials:

  • Bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Staphylococcus epidermidis).

  • Mueller-Hinton Broth (MHB).

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • After serial dilutions, the final volume in each well will be 100 µL.

  • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

4. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

5. Reading the Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Logical Workflow for Safe Handling of this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Inform Use Engineering Controls Use Engineering Controls Select PPE->Use Engineering Controls Proceed to Follow Safe Work Practices Follow Safe Work Practices Use Engineering Controls->Follow Safe Work Practices Implement Evacuate Area Evacuate Area Follow Safe Work Practices->Evacuate Area If Spill Occurs Segregate Waste Segregate Waste Follow Safe Work Practices->Segregate Waste Generate Contain Spill Contain Spill Evacuate Area->Contain Spill Clean and Decontaminate Clean and Decontaminate Contain Spill->Clean and Decontaminate Clean and Decontaminate->Segregate Waste Generate Spill Waste Label Waste Label Waste Segregate Waste->Label Waste Properly Dispose via Authorized Route Dispose via Authorized Route Label Waste->Dispose via Authorized Route Ensure Compliance

Caption: A logical workflow diagram illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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